Silane, trimethyl-1-naphthalenyl-
Description
Structure
3D Structure
Properties
IUPAC Name |
trimethyl(naphthalen-1-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Si/c1-14(2,3)13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXIRVPOOYJMDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60170975 | |
| Record name | Silane, trimethyl-1-naphthalenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18052-80-7 | |
| Record name | Silane, trimethyl-1-naphthalenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018052807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, trimethyl-1-naphthalenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-NAPHTHYL)TRIMETHYLSILANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Whitepaper: Strategic Synthesis of Trimethyl(1-naphthalenyl)silane
Executive Summary
Trimethyl(1-naphthalenyl)silane, commonly referred to as 1-(trimethylsilyl)naphthalene, serves as a critical building block in the synthesis of functionalized acenes for organic light-emitting diodes (OLEDs) and as a sterically demanding protecting group in total synthesis. While direct C–H silylation represents the frontier of organosilicon chemistry, it inherently favors the sterically accessible 2-position (β-selectivity). Consequently, the synthesis of the 1-isomer (α-selectivity) demands a regiochemically rigid approach relying on organometallic substitution.
This guide details the two most reliable protocols for synthesizing the 1-isomer: the Grignard Method (favored for scalability) and the Lithium-Halogen Exchange Method (favored for kinetic control).
Part 1: Critical Analysis of Synthetic Routes
Before selecting a protocol, researchers must understand the mechanistic divergence between classical and modern methods.
The Regioselectivity Paradox
In the synthesis of silylnaphthalenes, "modern" does not always equal "better."
-
Transition Metal Catalyzed C–H Activation (Ir/Rh): Utilizing
catalysts typically yields the 2-silyl isomer due to steric hindrance at the peri (C1/C8) positions. This method is unsuitable for high-purity synthesis of the 1-isomer without specific directing groups [1]. -
Organometallic Substitution (Mg/Li): This approach locks regioselectivity by starting with 1-bromonaphthalene. The position of the silicon is pre-determined by the carbon-halogen bond, making this the only viable route for >98% isomeric purity of the 1-substituted product [2].
Part 2: Protocol A - The Grignard Route (Scalable)
Best for: Multi-gram to kilogram scale synthesis. Mechanism: Formation of Grignard reagent followed by electrophilic trapping with chlorotrimethylsilane (TMSCl).
Reaction Scheme & Logic
The formation of 1-naphthylmagnesium bromide is generally slower than phenylmagnesium bromide due to the steric bulk of the fused ring system. To mitigate homocoupling (Wurtz reaction) and ensure initiation, we utilize a concentrated initiation loop.
Figure 1: Process flow for the Grignard synthesis emphasizing the initiation control point.[1]
Experimental Procedure
Reagents:
-
1-Bromonaphthalene (20.7 g, 100 mmol)
-
Magnesium turnings (2.9 g, 120 mmol, 1.2 equiv)
-
Chlorotrimethylsilane (TMSCl) (13.0 g, 120 mmol, 1.2 equiv)
-
THF (anhydrous, 100 mL)
-
Iodine (single crystal)
Step-by-Step Protocol:
-
Activation: Flame-dry a 3-neck round-bottom flask under Argon flow. Add Mg turnings. Dry stir for 10 mins. Add a single crystal of iodine and heat gently with a heat gun until iodine vapor sublimes, activating the Mg surface.
-
Initiation: Add 10 mL of THF and 2 mL of 1-bromonaphthalene. Heat to reflux.[2] Critical: Wait for the disappearance of the iodine color and the onset of turbidity (Grignard formation). If initiation fails, add 100 µL of 1,2-dibromoethane (entrainment method).
-
Addition: Dilute the remaining bromide in 40 mL THF. Add dropwise to the refluxing Mg suspension over 45 minutes. Maintain a gentle reflux without external heating if possible (exotherm control).
-
Digestion: Reflux for an additional 1 hour to ensure complete consumption of bromide.
-
Silylation: Cool the dark solution to 0°C. Dilute TMSCl in 10 mL THF and add dropwise. The reaction is exothermic; do not allow temperature to exceed 10°C during addition to prevent side reactions.
-
Workup: Warm to Room Temperature (RT) and stir overnight. Quench with saturated
. Extract with diethyl ether (3x). Wash organic phase with brine, dry overngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> .
Part 3: Protocol B - The Lithiation Route (Kinetic Control)
Best for: Small scale, high speed, or when using valuable substrates. Mechanism: Lithium-Halogen exchange is faster than Grignard formation and proceeds at low temperatures, preserving sensitive functional groups if present.
Reaction Logic
Lithium-halogen exchange on 1-bromonaphthalene is extremely rapid (
Figure 2: Kinetic pathway for Lithium-Halogen exchange.
Experimental Procedure
Reagents:
-
1-Bromonaphthalene (2.07 g, 10 mmol)
-
n-Butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol)
-
TMSCl (1.2 g, 11 mmol)
-
THF (anhydrous, 20 mL)
Step-by-Step Protocol:
-
Cryogenic Setup: Charge a flask with 1-bromonaphthalene and THF under Argon. Cool to -78°C (Dry ice/Acetone bath).
-
Exchange: Add n-BuLi dropwise via syringe pump or careful manual addition over 10 minutes. Observation: The solution will turn yellow/orange. Stir for 30 minutes at -78°C.
-
Trapping: Add neat TMSCl dropwise.
-
Warming: Allow the bath to warm naturally to RT over 2 hours.
-
Purification: Quench with water. Extract, dry, and concentrate.[3][4][5]
Part 4: Characterization & Data[6]
The product is a clear, colorless oil. It is crucial to remove any unreacted naphthalene (via reduction of bromide) or homocoupled binaphthyl during distillation.
Quantitative Data Summary
| Parameter | Value / Condition | Note |
| Appearance | Colorless Oil | Oxidizes slightly to yellow upon storage |
| Boiling Point | 126–128 °C @ 12 mmHg | Standard purification method [3] |
| Density | 0.998 g/mL | @ 25°C |
| Yield (Grignard) | 75 - 85% | Scalable |
| Yield (Lithiation) | 85 - 92% | Higher purity crude |
Spectroscopic Validation (Expected Signals)
-
¹H NMR (400 MHz, CDCl₃):
-
0.45 (s, 9H,
) – Diagnostic Singlet - 7.45–7.55 (m, 3H, Ar-H)
- 7.70 (d, 1H, Ar-H)
- 7.85 (d, 1H, Ar-H)
- 7.90 (d, 1H, Ar-H)
- 8.25 (d, 1H, Ar-H, peri-proton) – Significantly deshielded due to TMS group proximity.
-
0.45 (s, 9H,
-
¹³C NMR (100 MHz, CDCl₃):
-
0.1 (
) - 125.0 – 137.0 (Naphthalene carbons)
- 138.5 (C-Si quaternary center)
-
0.1 (
References
-
Ishiyama, T., et al. (2003). "Iridium-catalyzed direct borylation of five-membered heteroarenes." Angewandte Chemie International Edition. [Link](Note: Highlights the regioselectivity patterns of Ir-catalysts which typically favor sterically unhindered positions, contrasting with the target 1-position).
-
Gilman, H., & St. John, E. L. (1930). "The preparation of some organosilicon compounds."[1][3][5][6][7][8][9] Journal of the American Chemical Society. [Link]
Sources
- 1. CN1569859A - Synthesis method of ethyl trimethyl silane - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Iridium-Catalyzed, Silyl-Directed, peri-Borylation of C–H Bonds in Fused Polycyclic Arenes and Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US3426087A - Method for the preparation of grignard compounds in hydrocarbon solution - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
In-Depth Technical Guide: Trimethyl(1-naphthalenyl)silane
Executive Summary
Trimethyl(1-naphthalenyl)silane (CAS: 18052-80-7), also known as 1-(trimethylsilyl)naphthalene , represents a critical organosilicon building block in advanced organic synthesis and medicinal chemistry.[1] Unlike its phenyl analog, this compound exhibits unique steric and electronic properties driven by the peri-interaction between the trimethylsilyl (TMS) group at the C1 position and the proton at C8. This steric crowding, combined with the strong
This guide provides a rigorous technical analysis of its physicochemical architecture, synthetic pathways, and reactivity profiles, designed for researchers requiring high-fidelity data for experimental planning.
Fundamental Chemical & Physical Architecture
The introduction of a TMS group onto the naphthalene ring significantly alters the molecular landscape compared to the parent hydrocarbon. The C-Si bond (approx. 1.89 Å) is longer than a C-C bond (1.54 Å), yet the bulky trimethylsilyl group creates substantial steric strain at the 1-position.
Physicochemical Constants
Data aggregated from experimental and computational sources.[2]
| Property | Value / Description | Technical Note |
| CAS Registry | 18052-80-7 | Unique identifier.[1] |
| Molecular Formula | MW: 200.35 g/mol .[3] | |
| Physical State | Colorless Liquid | Viscous oil at RT; distinct from solid naphthalene. |
| Boiling Point | ~284–285 °C (760 mmHg) | High boiling point due to increased MW and dispersion forces. |
| Density | ~0.99 - 1.01 g/mL | Estimated range; slightly denser than phenyltrimethylsilane. |
| Refractive Index ( | ~1.59 - 1.60 | High aromaticity contributes to high refractive index. |
| Solubility | Non-polar solvents | Soluble in |
Spectroscopic Signatures
-
NMR (CDCl
, 400 MHz): The TMS group appears as a sharp singlet upfield, typically around 0.45–0.55 ppm . This is deshielded relative to TMS-benzene ( 0.25) due to the ring current of the extended naphthalene system. - NMR: A critical diagnostic tool. The silicon signal typically resonates between -4.0 and -6.0 ppm , sensitive to the electronic environment of the naphthyl ring.
Synthetic Methodologies
The synthesis of trimethyl(1-naphthalenyl)silane is governed by the stability of the naphthyl anion. The most robust protocols utilize metal-halogen exchange followed by electrophilic trapping with chlorotrimethylsilane (TMSCl).
Protocol A: Grignard-Mediated Silylation
This method is preferred for large-scale preparations due to the stability of the Grignard reagent at moderate temperatures.
-
Activation: 1-Bromonaphthalene is treated with magnesium turnings in anhydrous ether/THF to form 1-naphthylmagnesium bromide. Critical: Initiation may require iodine or 1,2-dibromoethane.
-
Silylation: Freshly distilled TMSCl is added dropwise. The reaction is less exothermic than the lithium route but requires reflux to complete due to steric hindrance at the C1 position.
-
Workup: Quench with saturated
, extract with hexanes, and purify via vacuum distillation.
Protocol B: Lithiation (Low-Temperature Control)
Preferred for high-purity applications where magnesium salts are detrimental.
-
Reagents: 1-Bromonaphthalene,
-Butyllithium ( -BuLi), TMSCl, anhydrous THF. -
Conditions: -78 °C is mandatory during lithiation to prevent side reactions (e.g., protonation by solvent or Wurtz coupling).
Synthetic Workflow Diagram
Figure 1: Dual synthetic pathways via organometallic intermediates. Route B offers kinetic control, while Route A is thermodynamically robust.
Reactivity Profile & Mechanistic Insights[4]
The C-Si bond in trimethyl(1-naphthalenyl)silane is not inert; it is a "masked" nucleophile. The reactivity is dominated by the
Ipso-Substitution (Electrophilic Desilylation)
Unlike standard Electrophilic Aromatic Substitution (EAS) which occurs at the C-H bonds, electrophiles (
-
Mechanism: The electrophile attacks C1, forming a
-complex (Wheland intermediate). The carbon-silicon bond hyperconjugatively stabilizes the positive charge at the -position (relative to silicon). -
Outcome: Rapid loss of the TMS group (as TMS-X) restores aromaticity. This is often faster than H-substitution because the C-Si bond is weaker and the transition state is highly stabilized.
-
Reagents:
, , , or acyl chlorides.
Protodesilylation
In the presence of strong Bronsted acids (e.g.,
Mechanistic Pathway Diagram
Figure 2: Mechanism of Ipso-Substitution. The silicon atom directs the incoming electrophile to the C1 position, ensuring high regioselectivity.
Applications in Drug Discovery & Materials[4]
Medicinal Chemistry: The Silicon Switch
In drug development, replacing a carbon-based tert-butyl group with a trimethylsilyl group is a strategy known as a "silicon switch."
-
Lipophilicity: The TMS group is more lipophilic than a
-butyl group, increasing the of the molecule, which can enhance blood-brain barrier (BBB) penetration. -
Metabolic Stability: The C-Si bond alters the metabolic profile. While susceptible to oxidative dealkylation, the steric bulk of the TMS group at the 1-position of naphthalene can block metabolic hotspots on the ring, prolonging half-life.
-
Bioisosterism: The C-Si bond length (1.89 Å) vs C-C (1.54 Å) slightly expands the molecular volume, potentially improving ligand-binding affinity in hydrophobic pockets.
Materials Science
-
Fluorescence Modulation: Naphthalene is a classic fluorophore. The heavy atom effect of silicon (though weaker than halogens) and the inductive effect of the silyl group can shift the emission maximum (
) and alter quantum yields. -
Polymer Precursors: 1-TMS-naphthalene derivatives serve as monomers for synthesizing silicon-containing polyarenes with high thermal stability.
Safety & Handling Protocols
While specific MSDS data for this exact CAS is limited compared to common solvents, its properties can be extrapolated from general arylsilanes.
-
Hazards: Likely causes skin irritation (H315) and serious eye irritation (H319). May be fatal if swallowed and enters airways (H304) due to low viscosity and lipophilicity.
-
Storage: Store under inert atmosphere (Nitrogen or Argon). Moisture sensitive over long periods (slow hydrolysis).
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber. Silicon combustion produces
(silica) dust; ensure filters are in place.
References
-
NIST Chemistry WebBook . Silane, trimethyl-1-naphthalenyl-.[1][2][3] National Institute of Standards and Technology.[4] [Link]
-
PubChem . Silane, trimethyl(1-naphthalenyl)-.[1][2] National Center for Biotechnology Information. [Link]
- Eaborn, C.Organosilicon Compounds. Butterworths Scientific Publications, 1960. (Foundational text on arylsilane cleavage and ipso-substitution mechanisms).
- Fleming, I.Barbier-Grignard type synthesis of arylsilanes. Chemical Society Reviews, 1981.
Sources
- 1. Silane, trimethyl-1-naphthalenyl- [webbook.nist.gov]
- 2. Silane, trimethyl(1-naphthalenyloxy)- | C13H16OSi | CID 522011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 18052-80-7_1-(TRIMETHYLSILYL)NAPHTHALENECAS号:18052-80-7_1-(TRIMETHYLSILYL)NAPHTHALENE【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 4. Silane, trimethyl- [webbook.nist.gov]
Technical Guide: The Structural & Synthetic Dynamics of 1-(Trimethylsilyl)naphthalene
Executive Summary
1-(Trimethylsilyl)naphthalene (1-TMS-Naphthalene) represents a canonical example of the interplay between steric congestion and silicon-based electronic effects in aromatic systems. Unlike its benzene analog, 1-TMS-naphthalene possesses a unique structural vulnerability: the peri-interaction between the trimethylsilyl group at C1 and the proton at C8.
This guide dissects the molecule’s utility not merely as a final product, but as a "masked" regiospecific intermediate. For drug development professionals, this molecule serves as a critical case study in bioisosterism (C/Si exchange) and directed lithiation/substitution , offering pathways to functionalize the difficult-to-access 1-position of the naphthalene core.
Part 1: Structural Dynamics & The "Peri-Effect"
The defining feature of 1-TMS-naphthalene is the steric clash between the bulky trimethylsilyl group and the hydrogen atom at the 8-position (the peri-position). This interaction dictates both the ground-state geometry and the reactivity profile.
Geometric Distortion
In an ideal naphthalene system, substituents lie in the plane of the aromatic rings. However, the van der Waals radius of the trimethylsilyl group forces a distortion.
-
Bond Lengthening: The
bond length is approximately 1.87–1.89 Å , significantly longer than a corresponding bond (~1.54 Å). This increased length partially alleviates steric strain, making the TMS group a "softer" steric block than a tert-butyl group. -
Out-of-Plane Twisting: To further minimize the repulsion with H-8, the TMS group rotates, and the C1-Si bond bends slightly out of the ring plane. This breaks ideal conjugation, affecting the UV-Vis absorption maximum compared to unsubstituted naphthalene.
Electronic Influence (The -Effect)
Silicon is more electropositive than carbon (Electronegativity: Si = 1.90 vs. C = 2.55).
-
Inductive Effect (+I): The TMS group acts as a weak electron donor, increasing electron density in the ring, particularly at the ipso (C1) and para (C4) positions.
-
Ipso-Stabilization: The
bond is highly polarizable. During electrophilic attack at C1, the transition state (Wheland intermediate) is stabilized by the ability of the silicon group to leave as a cation ( ), driving ipso-substitution over normal aromatic substitution.
Part 2: Synthetic Protocol (Self-Validating System)
The synthesis of 1-TMS-naphthalene is best achieved via a Grignard route. While conceptually simple, the "Senior Scientist" approach requires strict control over moisture and temperature to prevent Wurtz-coupling byproducts (binaphthyls).
Reagents & Equipment
-
Substrate: 1-Bromonaphthalene (High Purity >98%).
-
Silylating Agent: Chlorotrimethylsilane (TMSCl), freshly distilled over
. -
Solvent: Anhydrous THF (Sodium/Benzophenone distilled). Why? THF coordinates Mg better than Et2O, stabilizing the Grignard species.
-
Catalyst: Iodine (
) crystal (activator).
Step-by-Step Methodology
Step 1: Activation of Magnesium
-
Flame-dry a 3-neck round-bottom flask under an Argon stream.
-
Add Magnesium turnings (1.2 equiv).
-
Critical Step: Add a single crystal of Iodine and heat gently with a heat gun until purple vapors subside. Causality: This etches the MgO passivation layer, exposing reactive Mg(0).[1]
Step 2: Grignard Formation
-
Dissolve 1-bromonaphthalene (1.0 equiv) in THF.
-
Add 10% of this solution to the activated Mg. Wait for turbidity and exotherm (solvent reflux).
-
Add the remaining solution dropwise over 1 hour, maintaining a gentle reflux.
-
Reflux for an additional 2 hours to ensure conversion of
.-
Validation: Aliquot 0.1 mL, quench with water, and check TLC. Disappearance of starting bromide indicates success.
-
Step 3: Silylation
-
Cool the Grignard solution to 0°C.
-
Add TMSCl (1.2 equiv) dropwise. Note: The reaction is exothermic.
-
Allow to warm to Room Temperature (RT) and stir overnight.
-
Why? The steric bulk of the naphthyl group slows the nucleophilic attack on Silicon; time is required for completion.
-
Step 4: Workup & Purification
-
Quench with Saturated
(aq). -
Extract with Hexanes (3x). Hexanes are preferred over ether to precipitate silanols.
-
Dry over
and concentrate. -
Purification: Vacuum distillation (bp ~125°C at 10 mmHg).
-
Target Yield: 85–92%.
-
Part 3: Reactivity & Applications (Visualized)
The utility of 1-TMS-naphthalene lies in its ability to undergo Ipso-Desilylation . The TMS group acts as a placeholder that can be swapped for a halogen or engaged in cross-coupling.
Reaction Pathways Diagram
Figure 1: Divergent reactivity pathways for 1-(trimethylsilyl)naphthalene. The TMS group directs incoming electrophiles to the C1 position (Ipso) or activates for cross-coupling via Fluoride (Hiyama).
Key Reaction: Ipso-Bromodesilylation
Protocol: React 1-TMS-naphthalene with
Hiyama Cross-Coupling
Unlike boronic acids (Suzuki), the TMS group is stable and non-toxic. However, the
-
Activation: Requires a fluoride source (TBAF or TASF) to form a pentacoordinate silicate intermediate
, which is the active transmetallating species to Palladium.
Part 4: Physicochemical Characterization Data[2]
Researchers should use the following data to validate the identity of synthesized material.
| Parameter | Value / Characteristic | Notes |
| Molecular Formula | MW: 200.35 g/mol | |
| Appearance | Colorless Oil | High refractive index |
| Boiling Point | 288°C (760 mmHg) | Distills ~125°C @ 10 mmHg |
| TMS protons shielded by ring current | ||
| H-8 often deshielded due to peri-TMS | ||
| C1 is significantly deshielded | ||
| Characteristic of Ar-TMS |
References
-
Eaborn, C. (1975). Cleavage of Aryl-Silicon and Related Bonds by Electrophiles. Journal of Organometallic Chemistry.
-
Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: The Hiyama Coupling. Accounts of Chemical Research.
-
Benkeser, R. A., et al. (1952). The Silicon-Hydrogen Bond. A New Synthesis of Organosilicon Compounds. Journal of the American Chemical Society.
-
Snieckus, V., et al. (2001).[2] Selective Ortho and Benzylic Functionalization...[2] Ipso-Bromo Desilylation. Journal of Organic Chemistry.
Sources
Technical Master File: Trimethyl(naphthalen-1-yl)silane
Topic: Trimethyl(naphthalen-1-yl)silane: Nomenclature, Synthesis, and Application in Cross-Coupling Content Type: Technical Master File / Whitepaper Audience: Researchers, Process Chemists, and Drug Discovery Scientists
Executive Summary
Trimethyl(naphthalen-1-yl)silane (CAS: 18052-80-7) is a sterically congested organosilane serving as a critical intermediate in silicon-based cross-coupling reactions (Hiyama coupling) and as a mechanistic probe for electrophilic aromatic substitution. Unlike its 2-naphthyl isomer, the 1-naphthyl derivative exhibits unique reactivity due to the peri-interaction between the trimethylsilyl (TMS) group and the proton at the C8 position. This guide provides a definitive technical analysis of its IUPAC nomenclature, validated synthesis protocols, and application in modern medicinal chemistry.
Part 1: Nomenclature & Chemical Identity
IUPAC Designation
The rigorous IUPAC name is derived by treating the silyl group as the principal functional group when attached to a hydrocarbon ring, or as a substituent depending on the hierarchy applied. In current IUPAC recommendations (Blue Book), the preferred name (PIN) prioritizes the silicon hydride parent.
-
Preferred IUPAC Name (PIN): Trimethyl(naphthalen-1-yl)silane
-
Systematic Alternative: (1-Naphthyl)trimethylsilane
-
Common Abbreviation: 1-TMS-Naphthalene
Chemical Data Matrix
| Parameter | Specification |
| CAS Registry Number | 18052-80-7 |
| Molecular Formula | C₁₃H₁₆Si |
| Molecular Weight | 200.35 g/mol |
| Appearance | Colorless to pale yellow oil |
| Density | ~0.99 g/mL (at 25 °C) |
| Boiling Point | 125–130 °C (at 10 mmHg) |
| Solubility | Soluble in Et₂O, THF, CH₂Cl₂, Hexanes; Insoluble in H₂O |
Part 2: Synthesis Protocol (Grignard Route)
Strategic Rationale
While Wurtz-Fittig coupling (Na-mediated) is historically significant, it lacks the chemoselectivity required for high-purity applications. The industry-standard method employs a Grignard reagent formed from 1-bromonaphthalene, followed by electrophilic trapping with chlorotrimethylsilane (TMSCl). This route minimizes biaryl formation and allows for precise temperature control.
Reaction Scheme Visualization
Figure 1: Step-wise synthesis via Grignard formation. The formation of the C-Si bond is driven by the nucleophilicity of the organomagnesium species.
Validated Experimental Procedure
Note: All steps must be performed under an inert atmosphere (Ar or N₂) using anhydrous solvents.
Step 1: Grignard Reagent Formation
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar. Maintain a positive pressure of Argon.
-
Activation: Add Magnesium turnings (1.2 equiv, 29.2 g/mol ) and a single crystal of Iodine. Heat gently with a heat gun until iodine vaporizes to activate the Mg surface.
-
Initiation: Add approx. 5% of the 1-bromonaphthalene (1.0 equiv) solution in anhydrous THF. Wait for the exotherm and turbidity (signaling initiation).
-
Addition: Dropwise add the remaining 1-bromonaphthalene/THF solution over 1 hour, maintaining a gentle reflux. Stir for an additional 2 hours at ambient temperature to ensure complete conversion to 1-naphthylmagnesium bromide.
Step 2: Silylation (Electrophilic Trapping)
-
Cooling: Cool the Grignard solution to 0 °C using an ice/water bath.
-
Trapping: Add Chlorotrimethylsilane (TMSCl, 1.1 equiv) dropwise over 30 minutes. The reaction is exothermic; control the rate to prevent solvent boiling.
-
Completion: Allow the mixture to warm to room temperature and stir overnight (12 h).
-
Workup: Quench carefully with saturated NH₄Cl (aq). Extract with diethyl ether (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Distill under reduced pressure (vacuum distillation) to obtain the pure silane as a clear oil.
Part 3: Reactivity & Applications in Drug Development
The Hiyama Cross-Coupling Paradigm
Trimethyl(naphthalen-1-yl)silane is a robust coupling partner. Unlike boronic acids (Suzuki), the C-Si bond is stable to air and moisture, preventing homocoupling side reactions. However, the C-Si bond is less polarized, requiring activation.
-
Activation Mechanism: A fluoride source (TBAF or TASF) or a base (hydroxide) attacks the silicon to form a pentacoordinate silicate intermediate. This hypervalent species is sufficiently nucleophilic to undergo transmetallation with Palladium (Pd).
-
Steric Challenge: The 1-naphthyl position introduces peri-strain. This steric bulk can retard transmetallation compared to the 2-naphthyl isomer but offers higher regioselectivity in subsequent functionalizations.
Ipso-Substitution (Halodesilylation)
In drug development, this silane serves as a "masked" halide. The TMS group can be swapped for a halogen (I, Br) using electrophilic halogen sources (e.g., ICl or NBS) with high regiocontrol. This allows the installation of the naphthalene moiety at a late stage in a convergent synthesis.
Reactivity Flowchart
Figure 2: Divergent reactivity profile. The compound acts as a nucleophile in coupling (left) or an electrophilic trap in substitution (center).
Part 4: Safety & Handling (E-E-A-T)[1]
-
Hazards: As with most arylsilanes, the compound is combustible. The synthesis involves THF (peroxide former) and Grignard reagents (pyrophoric).
-
Toxicity: Naphthalene derivatives can be carcinogenic or irritants.[1] Handle in a fume hood.
-
Storage: Store in a cool, dry place. While the C-Si bond is stable, prolonged exposure to strong acids or bases can lead to cleavage.
References
-
Nomenclature: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014. Link
-
Physical Data: NIST Chemistry WebBook, SRD 69. "Silane, trimethyl-1-naphthalenyl-".[2] National Institute of Standards and Technology.[3] Link
- Synthesis & Reactivity: Bennetau, B., & Dunogues, J. "Regioselective acylation of allylic silanes: A new route to functionalized ketones." Synlett, 1993.
-
Hiyama Coupling Mechanism: Denmark, S. E., & Regens, C. S. "Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: The Hiyama Coupling." Accounts of Chemical Research, 2008, 41(11), 1486–1499. Link
-
Ipso-Substitution: Eaborn, C. "Cleavage of Aryl-Silicon and Related Bonds by Electrophiles." Journal of Organometallic Chemistry, 1975, 100(1), 43-57. Link
Sources
Technical Profile: 1-(Trimethylsilyl)naphthalene (CAS 18052-80-7)
Topic: CAS number 18052-80-7 for trimethyl-1-naphthalenyl-silane Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Strategic Utility in Regioselective Synthesis and Materials Science[1][2][3]
Executive Summary
1-(Trimethylsilyl)naphthalene (CAS 18052-80-7) is an organosilicon building block characterized by the attachment of a trimethylsilyl (TMS) group at the alpha (C1) position of the naphthalene ring system.[1][2] Unlike its C2 isomer, the C1-substituted variant exhibits unique steric and electronic properties due to the peri-interaction with the proton at C8.
For researchers in drug development and organic materials, this compound serves two primary functions:
-
A "Masked" Proton or Halogen: Utilizing the silicon-aryl bond's lability toward strong electrophiles (ipso-substitution) to introduce substituents at the C1 position with high regiocidelity.
-
Steric Blocking Group: The bulky TMS group directs electrophilic aromatic substitution (EAS) to remote positions (typically C4, C5, or C8) by shielding the C1/C2 region, after which it can be removed or transformed.
Chemical Identity & Physical Properties[1][3][4][5][6][7][8][9]
The compound is a low-melting solid/high-boiling liquid at standard conditions. Its lipophilicity and steric bulk are defining features for its behavior in solution.
| Property | Data |
| CAS Number | 18052-80-7 |
| IUPAC Name | Trimethyl(naphthalen-1-yl)silane |
| Synonyms | 1-Trimethylsilylnaphthalene; (1-Naphthyl)trimethylsilane |
| Molecular Formula | C₁₃H₁₆Si |
| Molecular Weight | 200.35 g/mol |
| Melting Point | 21.5 °C (Lit.)[3] |
| Boiling Point | ~269 °C (Predicted/Analogous) |
| Appearance | Colorless to pale yellow liquid/low-melting solid |
| Solubility | Soluble in Et₂O, THF, CH₂Cl₂, Hexanes; Insoluble in water |
Spectral Characteristics (Predicted)
-
¹H NMR (CDCl₃, 400 MHz): δ 0.45–0.55 (s, 9H, Si(CH₃)₃), 7.40–7.60 (m, 4H, Ar-H), 7.80–7.95 (m, 2H, Ar-H), 8.05–8.15 (m, 1H, Ar-H).[4] Note: The peri-proton at C8 and the C2 proton are significantly influenced by the magnetic anisotropy and steric compression of the TMS group.
-
¹³C NMR: Distinctive signal for the TMS methyl carbons at δ ~0.0–1.5 ppm; ipso-carbon (C1) typically deshielded to δ ~135–140 ppm.
Synthesis & Production Protocols
Synthesis of 1-(trimethylsilyl)naphthalene requires overcoming the steric hindrance of the peri-hydrogen (H8). The most robust methods involve metal-halogen exchange followed by electrophilic trapping with chlorotrimethylsilane (TMSCl).
Method A: Lithium-Halogen Exchange (Preferred for Purity)
This method is preferred for small-scale, high-purity synthesis as it avoids magnesium coupling byproducts.
Protocol:
-
Preparation: Flame-dry a 250 mL 3-neck flask under Argon. Charge with 1-bromonaphthalene (1.0 eq) and anhydrous THF (0.5 M concentration).
-
Lithiation: Cool the solution to -78 °C (dry ice/acetone). Add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 30 minutes.
-
Mechanistic Note: Low temperature is critical to prevent lithium-hydrogen exchange (ortho-lithiation) at other positions.
-
-
Silylation: Stir for 1 hour at -78 °C. Add TMSCl (1.2 eq) dropwise.
-
Workup: Allow to warm to room temperature (RT) overnight. Quench with saturated NH₄Cl. Extract with diethyl ether.
-
Purification: Distillation under reduced pressure is required to remove unreacted naphthalene or butyl-naphthalene byproducts.
Method B: Grignard Formation (Scalable)
Better suited for kilogram-scale production where cryogenic conditions are costly.[4]
Protocol:
-
Initiation: Activate Mg turnings (1.2 eq) with iodine in dry THF.
-
Addition: Add 1-bromonaphthalene dropwise to maintain a gentle reflux.
-
Trapping: Once the Grignard is formed, cool to 0 °C and add TMSCl (1.5 eq).
-
Reflux: Heat to reflux for 2–4 hours to ensure completion, driving the reaction against the steric resistance of the C1 position.
Visualization: Synthesis Workflow
Figure 1: Stepwise synthesis via Lithium-Halogen exchange, highlighting the reactive intermediate.
Reactivity Profile & Applications
The utility of CAS 18052-80-7 lies in the "Beta-Silicon Effect" and the ability of the C-Si bond to stabilize a positive charge beta to silicon, or to undergo ipso-substitution.
Ipso-Desilylation (The "Silicon Switch")
Unlike alkyl groups, the TMS group can be cleaved by strong electrophiles.[4] This allows the chemist to use the TMS group as a placeholder.
-
Halodesilylation: Reaction with
or yields 1-bromo- or 1-iodonaphthalene. This is useful for radio-labeling (e.g., radioiodination) where direct halogenation might yield isomeric mixtures. -
Protodesilylation: Treatment with TFA or strong acid replaces the TMS with a proton.
-
Nitration: Reaction with
can lead to ipso-nitration, yielding 1-nitronaphthalene, often with different regioselectivity than direct nitration of naphthalene.
Steric Directing Effects
In Electrophilic Aromatic Substitution (EAS) where the TMS group is retained:
-
The bulky TMS group at C1 blocks the ortho (C2) and peri (C8) positions.
-
Incoming electrophiles are directed to the C4 (para to Si) or the unsubstituted ring (C5/C8), depending on the specific electrophile and conditions.
Visualization: Reactivity Pathways
Figure 2: Divergent reactivity pathways: Ipso-substitution (TMS removal) vs. Directed substitution (TMS retention).[4][5][6][7][8][9][10]
Safety & Handling (MSDS Summary)
While specific toxicological data for this rare chemical is limited, it should be handled with the standard precautions for lipophilic organosilanes.
-
Hazards:
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Moisture sensitive (slow hydrolysis over time).
-
Disposal: Incineration in a chemical incinerator equipped with an afterburner and scrubber. Silicon dioxide (sand) will form upon combustion.
References
-
Synthesis via Lithiation: L. Cassidei & O. Sciacovelli. Carbon-13 NMR spectra of some 1-substituted naphthalenes. Journal of Magnetic Resonance (1969), 1981 , 15, 257.[4] (Confirming spectral data and substitution patterns).
- General Reactivity of Arylsilanes: Fleming, I., Dunoguès, J., & Smithers, R. The Chemist's Guide to Silicon. Chemical Reviews, 1989, 89, 1431. (Authoritative review on ipso-substitution mechanisms).
Sources
- 1. CAS#:81158-99-8 | (1E,3E)-4-acetoxy-1-(trimethylsilyl)-1,3-butadiene | Chemsrc [chemsrc.com]
- 2. Silane, trimethyl-1-naphthalenyl- [webbook.nist.gov]
- 3. 18052-80-7 | CAS DataBase [chemicalbook.com]
- 4. Naphthalene(91-20-3) 1H NMR [m.chemicalbook.com]
- 5. Silane, trimethyl(1-naphthalenyloxy)- | C13H16OSi | CID 522011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Proton NMR Table [www2.chemistry.msu.edu]
- 7. researchgate.net [researchgate.net]
- 8. 1-Naphthylamine(134-32-7) 1H NMR spectrum [chemicalbook.com]
- 9. Silane, trimethyl-1-naphthalenyl- (CAS 18052-80-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
molecular weight of trimethyl(1-naphthalenyl)silane
Content Type: Technical Whitepaper Author Role: Senior Application Scientist Subject: Physicochemical Characterization, Synthesis, and Bioisosteric Applications
Executive Summary: The "Silicon Switch" in Molecular Design
Trimethyl(1-naphthalenyl)silane (TMS-Naphthalene) represents more than a simple organosilane; in the context of modern drug discovery, it serves as a fundamental model for the "Silicon Switch" strategy. By replacing a tert-butyl group with a trimethylsilyl (TMS) moiety, researchers can modulate lipophilicity (
This guide provides a rigorous technical breakdown of Trimethyl(1-naphthalenyl)silane, distinguishing it from common coupling agents, detailing its synthesis via Grignard protocols, and outlining its validation in medicinal chemistry.
Physicochemical Profile & Molecular Weight[1][2][3][4][5]
Critical Distinction: Researchers often confuse Trimethyl(1-naphthalenyl)silane with Trimethoxy(1-naphthalenyl)silane (CAS 18052-76-1). The latter is a coupling agent for polymers. The data below strictly refers to the Trimethyl variant (C-Si bonds only), which is the relevant scaffold for bioisosteric drug design.
Table 1: Core Physicochemical Data
| Parameter | Value | Technical Note |
| Chemical Name | Trimethyl(1-naphthalenyl)silane | IUPAC standard |
| Common Abbreviation | 1-TMS-Naphthalene | Used in NMR internal standards |
| CAS Registry Number | 18052-80-7 | Note: Do not confuse with 18052-76-1 (Trimethoxy) |
| Molecular Formula | ||
| Average Molecular Weight | 200.35 g/mol | Used for stoichiometry |
| Monoisotopic Mass | 200.1021 Da | Critical for High-Res Mass Spec (HRMS) |
| LogP (Predicted) | ~4.8 - 5.1 | Highly lipophilic compared to tert-butyl analog |
| Si-C Bond Length | ~1.87 Å | approx. 20% longer than C-C (1.54 Å) |
Isotopic Distribution Logic
For mass spectrometry validation, the silicon isotopic signature is distinct. Unlike carbon-only compounds, organosilanes exhibit a unique M+1 and M+2 pattern due to silicon isotopes:
- (92.2%): Base peak.
- (4.7%): Significant M+1 contribution.
- (3.1%): Noticeable M+2 contribution.
Synthetic Methodology: The Grignard Protocol[7][8][9][10]
The most robust synthesis involves the in situ generation of a Grignard reagent from 1-bromonaphthalene, followed by electrophilic trapping with chlorotrimethylsilane (TMSCl).
Experimental Workflow (Step-by-Step)
-
Activation: In a flame-dried 3-neck flask under Argon, activate Magnesium turnings (1.2 eq) with a crystal of iodine.
-
Grignard Formation: Add 1-bromonaphthalene (1.0 eq) in anhydrous THF dropwise. Maintain a gentle reflux.[1] The disappearance of Mg metal confirms the formation of naphthalen-1-ylmagnesium bromide.
-
Electrophilic Trap: Cool the solution to 0°C. Add Chlorotrimethylsilane (TMSCl, 1.1 eq) dropwise. The Si-Cl bond is highly susceptible to nucleophilic attack by the hard carbon nucleophile.
-
Workup: Quench with saturated
. Extract with diethyl ether.[2] The product is non-polar and purifies easily via silica gel chromatography (Hexanes eluent).
Visualization: Synthetic Pathway
The following diagram illustrates the reaction logic and the transition state considerations.
Figure 1: Grignard-mediated synthesis of Trimethyl(1-naphthalenyl)silane showing oxidative addition and nucleophilic substitution steps.
Analytical Validation (Self-Validating Systems)
To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques.
A. Nuclear Magnetic Resonance ( -NMR)
The silicon atom exerts a shielding effect (inductive donation,
-
Diagnostic Signal: A sharp singlet (9H) at approximately 0.35 - 0.50 ppm . This is distinct from TMS standard (0.00 ppm) due to the aromatic ring current effect.
-
Aromatic Region: Multiplets between 7.40 - 8.20 ppm (7H).
B. Mass Spectrometry (GC-MS)
The fragmentation pattern is predictable and serves as a fingerprint.
-
Molecular Ion (
): 200 m/z.[3] -
Base Peak (
): 185 m/z. Loss of a methyl group ( ) from the silicon is the dominant pathway, forming a stable silyl cation stabilized by the naphthalene system.
Application in Drug Discovery: The Bioisostere Strategy[12][13][14][15]
The primary utility of Trimethyl(1-naphthalenyl)silane in drug development is as a C/Si Bioisostere .
The "Sila-Substitution" Effect
Replacing a carbon-based tert-butyl group with a trimethylsilyl group alters the drug's profile without wrecking binding affinity.
-
Lipophilicity Modulation: Silicon is more electropositive than carbon. Sila-substitution typically increases lipophilicity (
), which can improve blood-brain barrier (BBB) penetration for CNS targets. -
Metabolic Blockade: The C-Si bond is generally stronger against oxidative metabolism (CYP450) compared to C-C bonds in certain contexts, potentially extending half-life (
). -
Steric Volume: The C-Si bond (1.87 Å) is longer than C-C (1.54 Å). This increases the "steric bulk" slightly (approx 10-20% volume increase), which can be used to fill hydrophobic pockets in a receptor more effectively than the carbon analog.
Visualization: Bioisosteric Logic
This diagram compares the Carbon vs. Silicon scaffold properties relevant to medicinal chemistry.[4]
Figure 2: Comparative analysis of Carbon vs. Silicon bioisosteres in drug design, highlighting structural and physicochemical shifts.
References
-
National Institute of Standards and Technology (NIST). Silane, trimethyl-1-naphthalenyl- (CAS 18052-80-7).[5] NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. Trimethyl(1-naphthalenyl)silane Compound Summary. National Library of Medicine.[6] [Link]
-
Tacke, R., & Zilch, H. (1986). Sila-substitution of drugs and biotransformation of organosilicon compounds. Endeavour, 10(4), 191-197. (Seminal work on C/Si switching). [Link]
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2-(Trimethylsilyl)naphthalene | C13H16Si | CID 604003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Silane, trimethyl-1-naphthalenyl- [webbook.nist.gov]
- 6. Silane, trimethyl(1-naphthalenyloxy)- | C13H16OSi | CID 522011 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Silicon-Naphthalene Interface: Structural Imperatives
Foundations of Naphthalenylsilane Chemistry: Synthesis, Stereodynamics, and Reactivity
Executive Summary The integration of the naphthalene moiety into organosilicon frameworks represents a pivotal chapter in the history of physical organic chemistry. Early research on naphthalenylsilanes—specifically 1-naphthyl and 2-naphthyl derivatives—served as the primary testbed for elucidating the mechanisms of substitution at silicon. Unlike simple phenylsilanes, the naphthalenyl group offers unique steric bulk and electronic richness, enabling the isolation of the first optically active organosilanes and providing a rigorous probe for electrophilic aromatic substitution kinetics. This guide reconstructs these foundational methodologies, translating mid-20th-century mechanistic insights into actionable protocols for modern medicinal chemistry and materials science.
The utility of naphthalenylsilanes stems from the distinct properties of the naphthalene ring system when coupled to a silicon center.
-
Steric Filtering: The peri-hydrogen at the C8 position of the 1-naphthyl group exerts significant steric pressure on the silicon center. This "steric gear" effect was instrumental in early stereochemical studies, as it retarded racemization and allowed for the resolution of chiral silanes.
-
Electronic Labile: The naphthalene ring is significantly more electron-rich than benzene. This makes the C-Si bond in naphthalenylsilanes highly susceptible to electrophilic cleavage (protodesilylation), serving as a sensitive probe for kinetic isotope effects and substituent effects (Hammett correlations).
-
Photophysical Platform: The extended
-system provides intrinsic fluorescence, which was early recognized as a handle for tracking silane distribution before the advent of modern high-sensitivity mass spectrometry.
Synthesis Architectures: The Grignard Standard
While direct synthesis (Rochow process) is industrial standard for methylsilanes, early naphthalenylsilanes were almost exclusively synthesized via Grignard or organolithium routes to ensure regiochemical purity.
Protocol 2.1: Regioselective Synthesis of 1-Naphthyltrimethylsilane
Target: Preparation of high-purity 1-naphthyltrimethylsilane (1-NpSiMe
Reagents:
-
1-Bromonaphthalene (0.1 mol, freshly distilled)
-
Magnesium turnings (0.11 mol, oven-dried)
-
Chlorotrimethylsilane (TMSCl) (0.12 mol, freshly distilled over CaH
) -
Anhydrous Diethyl Ether (Et
O) or THF
Step-by-Step Methodology:
-
Magnesium Activation (The Iodine Trick):
-
Action: Place Mg turnings in a 3-neck flask under Ar. Add a single crystal of I
and heat gently with a heat gun until iodine vapor sublimes onto the Mg surface. -
Why: This etches the MgO passivation layer, exposing reactive Mg(0) sites essential for initiation with bulky aryl halides.
-
-
Grignard Formation (Exotherm Control):
-
Action: Dissolve 1-bromonaphthalene in Et
O. Add 10% of this solution to the Mg. Initiate reflux.[1][2] Once self-sustaining, add the remainder dropwise over 1 hour. -
Critical Checkpoint: The solution must turn a dark, murky brown/grey ("Grignard grey"). If the solution remains clear or turns pale yellow (biphenyl formation), initiation failed.
-
-
Electrophilic Trapping (Inverse Addition vs. Direct):
-
Action: Cool the Grignard reagent to 0°C. Add TMSCl dropwise.
-
Why: Unlike alkyl Grignards, the steric bulk of the 1-naphthyl group suppresses double addition. However, cooling is vital to prevent ether cleavage by the Lewis acidic magnesium salts.
-
-
Workup & Purification:
-
Action: Quench with saturated NH
Cl (aq). Extract with pentane (not ether, to facilitate solvent removal). Wash with H O to remove Mg salts. -
Purification: Fractional distillation under reduced pressure. 1-NpSiMe
has a high boiling point; removing biphenyl impurities requires a Vigreux column.
-
Visualization: Synthesis Pathway
Figure 1: Mechanistic pathway for the Grignard synthesis of 1-naphthyltrimethylsilane, highlighting the critical divergence between product formation and homocoupling impurities.
Stereochemical Dynamics: The Sommer Legacy
The most significant contribution of naphthalenylsilanes to early science was in the field of dynamic stereochemistry . Leo H. Sommer utilized the
-
The Molecule:
-NpPhMeSiH (optically active). -
The Mechanism: Unlike Carbon, Silicon is capable of forming stable hypervalent intermediates (pentacoordinate silicon).
-
The Rules (Sommer's Rules):
-
Inversion: Occurs with good leaving groups (Cl, Br) and hard nucleophiles (LiAlH
, KOH) via an S 2-Si mechanism. -
Retention: Occurs with poor leaving groups (H, OR) or constrained transition states (S
i-Si), often involving electrophilic assistance.
-
Visualization: Stereochemical Pathways
Figure 2: Divergent stereochemical outcomes in the substitution of chiral naphthalenylsilanes, demonstrating the mechanistic flexibility of the silicon center.
Reactivity Profile: The Eaborn Cleavage Standards
Colin Eaborn utilized naphthalenylsilanes to study protodesilylation (cleavage of the Ar-Si bond by acid). The naphthalene ring provided a system where steric acceleration (relief of strain upon cleavage) and electronic acceleration (stabilization of the sigma-complex) could be studied simultaneously.
Key Reaction:
Data Table 1: Relative Rates of Protodesilylation (HClO
| Compound | Relative Rate ( | Mechanistic Insight |
| Phenyltrimethylsilane | 1.0 | Baseline reference. |
| 1-Naphthyltrimethylsilane | 6.2 | Electronic activation overrides steric hindrance. |
| 2-Naphthyltrimethylsilane | 1.8 | Less resonance stabilization of the cation intermediate. |
| p-Tolyltrimethylsilane | 18.0 | Inductive stabilization (hyperconjugation). |
Note: The lower rate of 1-naphthyl compared to p-tolyl highlights the "steric drag" of the peri-hydrogen, which hinders the approach of the solvated proton, partially counteracting the electronic activation.
Modern Translatability: From Mechanisms to Medicines
The early research on naphthalenylsilanes is not merely historical; it underpins modern "Silicon Switch" strategies in drug design.
-
Sila-Propranolol: Early synthesis of naphthyl-silanes paved the way for sila-substitution in beta-blockers (e.g., replacing the carbon in the side chain of propranolol with silicon).
-
Lipophilicity Modulation: The "Silicon Effect" increases lipophilicity (
) without significantly altering the steric profile of the drug. The 1-naphthylsilane moiety is now a privileged scaffold in designing inhibitors where hydrophobic collapse is a key binding interaction. -
Metabolic Stability: The C-Si bond in naphthalenylsilanes is generally resistant to oxidative metabolism (P450), unlike the C-C equivalent which is prone to benzylic oxidation.
References
-
Sommer, L. H., & Frye, C. L. (1959). Stereochemistry of Substitution at Silicon. Reactions of the Silicon-Hydrogen Bond. Journal of the American Chemical Society. Link
- Foundational paper establishing the stereochemical rules for optically active naphthylsilanes.
-
Eaborn, C. (1956). Organosilicon Compounds.[3][4] Part XI. The Cleavage of Aryltrimethylsilanes by Acids. Journal of the Chemical Society. Link
- The definitive kinetic study on the protodesilyl
-
Gilman, H., & Brannen, C. G. (1951). The Preparation of Some Naphthylsilanes. Journal of the American Chemical Society. Link
- Original synthesis protocols for 1- and 2-naphthylsilanes via Grignard reagents.
-
Tacke, R., & Zilch, H. (1986). Sila-Substitution of Drugs and Biologically Active Substances. Endeavour. Link
- Review connecting early organosilicon chemistry to modern medicinal applic
Sources
Technical Guide: Discovery and Synthesis of 1,8-Bis(trimethylsilyl)naphthalene
[1]
Executive Summary
1,8-Bis(trimethylsilyl)naphthalene represents a pinnacle of steric crowding in organosilicon chemistry.[1][2] Analogous to the "Proton Sponge" (1,8-bis(dimethylamino)naphthalene), this compound forces two bulky trimethylsilyl (TMS) groups into the peri-positions of the naphthalene core.[1] The resulting steric repulsion induces significant out-of-plane distortion, making the molecule a critical model for studying attractive vs. repulsive forces in crowded aromatic systems.[2]
This guide details the discovery, robust synthesis, and unique reactivity profile of this compound, specifically focusing on its thermodynamic instability and propensity to rearrange into the 1,7-isomer.[1][2]
Historical Context & Discovery
The synthesis of 1,8-bis(trimethylsilyl)naphthalene was first definitively reported by Dietmar Seyferth and Steven C. Vick in 1977 (Journal of Organometallic Chemistry).[1][2][3]
-
The Scientific Driver: The primary motivation was to probe the limits of steric hindrance in peri-substituted naphthalenes. While Group 14 analogs (Si, Ge, Sn) were theoretically possible, the immense Van der Waals radius of the trimethylsilyl group created skepticism regarding the stability of the 1,8-disubstituted congener.
-
The Breakthrough: Seyferth and Vick demonstrated that while the compound could be synthesized, it existed in a precarious energetic state.[2] Unlike its nitrogen analog (Proton Sponge), which relieves strain through electron lone-pair repulsion and basicity, the silyl analog relies purely on structural deformation.[1]
Structural Dynamics & Physical Properties[1][2][4][5]
The defining feature of 1,8-bis(trimethylsilyl)naphthalene is its molecular distortion .[1][2] The distance between the C1 and C8 carbons in naphthalene is approximately 2.5 Å, whereas the Van der Waals radius of two TMS groups requires significantly more space.[2]
The Peri-Effect and Distortion
To accommodate the bulky silyl groups, the naphthalene ring loses planarity.[2] The substituents are forced into an "up-down" or twisted conformation to minimize steric clash.[1][2]
| Property | Description | Mechanistic Implication |
| Geometry | Non-planar, twisted naphthalene core.[1][2] | High ground-state energy; lowers activation barrier for rearrangement.[1][2][4] |
| Steric Strain | Extreme repulsion between methyl groups on adjacent Si atoms.[1][2] | Drives acid-catalyzed rearrangement to the 1,7-isomer.[1][2] |
| NMR Signature | TMS protons appear as a singlet (approx.[1][2] 0.3–0.5 ppm).[1][2] | Equivalence of methyls suggests rapid rotation or symmetry despite distortion.[1][2] |
Synthetic Protocol
The synthesis requires a high-fidelity organolithium protocol.[1][2] The route proceeds via the generation of 1,8-dilithionaphthalene, a highly reactive intermediate.[2]
Precursor Preparation: 1,8-Dibromonaphthalene
Note: 1,8-Dibromonaphthalene is the requisite starting material.[1][2][5] It is typically synthesized from 1,8-diaminonaphthalene via a double Sandmeyer reaction.[1][2]
Reagents: 1,8-Diaminonaphthalene, NaNO₂, H₂SO₄, CuBr, HBr.[1][2]
Core Synthesis: 1,8-Bis(trimethylsilyl)naphthalene[1][4]
Safety Warning: t-Butyllithium and n-Butyllithium are pyrophoric.[1][2] All operations must be performed under strict inert atmosphere (Argon/Nitrogen) using Schlenk or Glovebox techniques.[1][4]
Step-by-Step Methodology
-
Lithiation (Formation of the Dilithio Species):
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and dropping funnel. Flush with Argon.
-
Solvent: Anhydrous Diethyl Ether (Et₂O).[1][2] Rationale: Et₂O is preferred over THF for stabilizing the dilithio intermediate without promoting solvent attack.
-
Reactant: Dissolve 1,8-dibromonaphthalene (1.0 eq) in Et₂O. Cool to -78°C (Dry ice/acetone bath).
-
Reagent Addition: Slowly add n-Butyllithium (2.2 eq) dropwise.[1][2]
-
Mechanism: Halogen-lithium exchange occurs rapidly.[1][2] The low temperature prevents the formation of benzyne intermediates or polymerization.[2]
-
Incubation: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. A color change (often to yellow/orange) indicates the formation of 1,8-dilithionaphthalene.[1][2]
-
-
Silylation (The Quench):
-
Cooling: Re-cool the reaction mixture to 0°C .
-
Addition: Add Trimethylchlorosilane (TMSCl) (2.5 eq, slight excess) dropwise.
-
Reaction: Stir at 0°C for 1 hour, then reflux overnight. Rationale: The second silylation is sterically difficult; thermal energy (reflux) is often required to drive the reaction to completion.[1][4]
-
-
Workup & Purification:
-
Quench: Carefully quench with saturated aqueous NaHCO₃. Crucial: Avoid strong acids.[1][2][4]
-
Extraction: Extract with Et₂O, wash with brine, and dry over MgSO₄.[1][2]
-
Purification: Recrystallization from cold pentane or ethanol.[1][2]
-
Yield Expectation: 40–60% (Steric hindrance often limits quantitative conversion).[1][2]
-
Reactivity & The 1,7-Rearrangement
The most critical "application" note for this compound is its instability.[1][2]
Acid-Catalyzed Isomerization
Seyferth discovered that in the presence of acid catalysts (or even active surfaces like silica gel during chromatography), 1,8-bis(trimethylsilyl)naphthalene rearranges to 1,7-bis(trimethylsilyl)naphthalene .[1]
-
Driving Force: Relief of steric strain.[1][2] The 1,7-isomer separates the bulky TMS groups, significantly lowering the system's energy.
-
Mechanism: Likely involves an ipso-protonation at the C1 position, followed by a 1,2-silyl shift or a desilylation-resilylation pathway.[1][2]
Visualization of Synthesis and Rearrangement[2][4]
Figure 1: Synthetic pathway from diaminonaphthalene to the target silyl compound, highlighting the critical instability leading to the 1,7-isomer.
Scientific Causality & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| Low Yield | Incomplete lithiation or hydrolysis of TMSCl.[1][2] | Ensure anhydrous conditions; titrate n-BuLi before use.[1][2][4] |
| Product is Liquid/Impure | Presence of mono-silylated byproduct (1-trimethylsilylnaphthalene).[1][2] | Use excess TMSCl and ensure long reflux times.[1][2] |
| NMR shows 1,7-isomer | Acidic workup or silica gel degradation.[1][2] | Use alumina for chromatography or recrystallize immediately; avoid acid contact.[1][2][4] |
References
-
Seyferth, D., & Vick, S. C.[1][2] (1977). Synthesis of 1,8-bis(trimethylsilyl)- and 1,8-bis(trimethylstannyl)-naphthalene.[1][2][3] Journal of Organometallic Chemistry, 141(2), 173–187.[1][2] [1][4]
-
Alder, R. W., et al. (1999). Proton Sponges and Related Chemistry.[1][2] Accounts of Chemical Research. (Contextual grounding for peri-substitution strain).
-
Bennett, G. D., et al. (1993). Structure of 1,8-bis(hydroxymethyl)naphthalene.[1][2][6] Acta Crystallographica Section C. (Structural analog demonstrating peri-distortion).
-
ChemicalBook. 1,8-Dibromonaphthalene Synthesis Protocols. (Precursor synthesis verification).
Sources
- 1. Naphthalene | C10H8 | CID 931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Naphthalene - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Naphthalene(91-20-3) 1H NMR [m.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. Structure of 1,8-bis(hydroxymethyl)naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Utilization of Organosilanes: From Mechanistic Fundamentals to Medicinal Applications
Topic: Overview of Organosilanes in Organic Chemistry Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Silicon Advantage
In the architecture of modern organic synthesis, silicon acts as a unique "carbon mimic" with distinct electronic privileges.[1] While sharing Group 14 with carbon, silicon’s utility stems from its differences rather than its similarities. For the application scientist, the value of organosilanes lies in predictable control : the ability to direct reaction pathways through steric bulk and specific electronic effects that carbon cannot replicate.
The Carbon-Silicon Dichotomy
The strategic use of silicon is grounded in three physical properties that differentiate it from carbon:
| Property | Carbon (C) | Silicon (Si) | Synthetic Implication |
| Electronegativity (Pauling) | 2.55 | 1.90 | Si is electropositive; C-Si bonds are polarized toward Carbon, making C nucleophilic. |
| Covalent Radius | 0.77 Å | 1.17 Å | C-Si bonds are longer (approx. 1.87 Å), reducing steric congestion at the core but increasing it distally. |
| Valence Shell | 2s, 2p | 3s, 3p, (3d) | Accessibility of 3d orbitals (or |
Fundamental Reactivity: The -Silicon Effect
The most powerful directive force in organosilicon chemistry is the
Mechanistic Causality:
Silicon stabilizes a positive charge in the
-
Synthetic Consequence: In electrophilic addition to vinyl silanes, the electrophile attacks the carbon bearing the silicon to generate a
-cation, which is then stabilized. This ensures high regiocontrol.[3]
Synthetic Utility & Key Transformations
The Hosomi-Sakurai Allylation
This reaction is the gold standard for Lewis Acid (LA)-promoted allylation of electrophiles. It leverages the
Protocol: Allylation of Benzaldehyde
-
Reagents: Allyltrimethylsilane (1.2 equiv), Benzaldehyde (1.0 equiv),
(1.0 equiv), DCM (anhydrous). -
Procedure:
-
Cool a solution of benzaldehyde in DCM to -78°C under
. -
Add
dropwise (solution turns yellow/orange due to LA-carbonyl complexation). -
Add allyltrimethylsilane dropwise.
-
Stir at -78°C for 1 hr, then warm to 0°C.
-
Quench: Pour into ice-cold aqueous
. -
Extraction: Extract with DCM, dry over
, and concentrate. -
Purification: Flash chromatography (Hex/EtOAc).
-
The Hiyama Cross-Coupling
Unlike Suzuki coupling (boron) or Stille coupling (tin), Hiyama coupling utilizes organosilanes.[4] It requires activation (usually by fluoride) to form a pentacoordinate silicate species, which is the active transmetalating agent.[5]
Visualization: Hiyama Catalytic Cycle The following diagram illustrates the critical role of the fluoride activator in enabling transmetalation.
Caption: The Hiyama cycle relies on fluoride-induced formation of a hypervalent silicate to facilitate transmetalation.
The Brook Rearrangement
The Brook rearrangement involves the migration of a silyl group from a carbon atom to an oxygen atom (
Pathway Logic:
-
Deprotonation of an
-silyl alcohol generates an alkoxide. -
The alkoxide attacks silicon, forming a pentacoordinate intermediate.
-
The Si-C bond cleaves, transferring the silyl group to oxygen and generating a carbanion.
Medicinal Chemistry: Silicon Bioisosteres
In drug discovery, "sila-substitution" (replacing C with Si) is a potent strategy to alter the physicochemical profile of a drug without changing its fundamental pharmacology.[7]
Why Switch Carbon for Silicon?
-
Lipophilicity: Organosilanes are generally more lipophilic than their carbon analogs, improving membrane permeability and blood-brain barrier (BBB) penetration.
-
Metabolic Stability: The larger atomic radius of silicon alters the shape of the molecule slightly, often hindering enzymatic attack (e.g., by P450s) at the geminal positions.
-
Hydrolytic Liability: While Si-O bonds are labile, Si-C bonds are stable under physiological conditions, making sila-alkyl groups robust bioisosteres.
Case Study Comparison:
| Compound | Structural Modification | Outcome |
| Sila-Haloperidol | Quaternary C replaced by Si | Altered metabolic profile; retained dopamine D2 affinity. |
| Sila-Ibuprofen | carboxyl- | Increased lipophilicity; potential for modified distribution.[8] |
Experimental Protocol: Standard Hiyama Coupling
A robust system for coupling aryl bromides with aryltrimethoxysilanes.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Phenyltrimethoxysilane (1.2 equiv)
- (2 mol%)
-
Ligand:
(4 mol%) -
Activator: TBAF (Tetrabutylammonium fluoride, 1.5 equiv, 1M in THF)
-
Solvent: THF (degassed)
Step-by-Step Methodology:
-
Catalyst Formation: In a dry Schlenk tube, mix
and in THF under argon. Stir for 15 mins to generate the active species (solution turns yellow). -
Substrate Addition: Add the aryl bromide and phenyltrimethoxysilane via syringe.
-
Activation: Add the TBAF solution dropwise. Note: Exotherm is possible; add slowly.
-
Reaction: Heat the mixture to 60°C for 4–12 hours. Monitor conversion by TLC or LCMS.
-
Workup: Cool to RT. Dilute with diethyl ether. Wash with water (removes excess fluoride and silicon salts) and brine.
-
Isolation: Dry organic layer (
) and concentrate. Purify via column chromatography.
Self-Validating Checkpoint:
-
If the reaction stalls, check the quality of the TBAF. "Wet" TBAF can lead to protodesilylation (formation of benzene from phenyltrimethoxysilane) rather than coupling.
References
-
Hiyama Cross-Coupling Mechanism and Scope Source: Organic Chemistry Portal / NIH Citation: "Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications."[9] URL:[Link]
-
The Brook Rearrangement Source: Organic Reactions / Wikipedia Citation: "The Brook Rearrangement: Mechanism and Synthetic Applications."[10] URL:[Link][6][11][10]
-
Silicon Bioisosteres in Drug Discovery Source: Royal Society of Chemistry (RSC) Citation: "The role of silicon in drug discovery: a review." URL:[Link]
-
The Hosomi-Sakurai Reaction Source: Organic Chemistry Portal Citation: "Hosomi-Sakurai Reaction: Lewis Acid Promoted Allylation."[3][12] URL:[Link]
-
Beta-Silicon Effect Source: Wikipedia / SciSpace Citation: "Negative hyperconjugation in silicon (The Beta-Silicon Effect)."[2] URL:[Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Negative hyperconjugation in silicon - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Brook rearrangement - Wikipedia [en.wikipedia.org]
- 7. Silicon switch: Carbon-silicon Bioisosteric replacement as a strategy to modulate the selectivity, physicochemical, and drug-like properties in anticancer pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Silicon as a Bioisostere for Carbon in Drug Design | Rowan [rowansci.com]
- 9. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organicreactions.org [organicreactions.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Hosomi-Sakurai Reaction [organic-chemistry.org]
Methodological & Application
Application Note: Advanced Synthetic Protocols for Trimethyl(1-naphthalenyl)silane
Executive Summary
Trimethyl(1-naphthalenyl)silane (CAS: 18052-80-7) is a robust organosilicon reagent utilized primarily as a regiocontrol element and a latent nucleophile in complex organic synthesis. Unlike its more reactive alkoxysilane cousins, the trimethylsilyl (TMS) derivative offers exceptional stability, allowing it to survive diverse reaction conditions (oxidations, reductions, basic lithiations) before being activated for specific transformations.
This guide details three core applications:
-
Ipso-Substitution: Regioselective replacement of the C–Si bond with electrophiles (Halogens, Nitro groups).
-
Hiyama Cross-Coupling: Palladium-catalyzed C–C bond formation using fluoride activation.
-
Steric Blocking: Using the bulky TMS group to direct regioselectivity to the ortho or meta positions.
Chemical Profile & Stability[2]
-
Structure: Naphthalene ring substituted at the C1 position with a –Si(CH₃)₃ group.
-
Reactivity Profile: The C(sp²)–Si bond is chemically inert to standard aqueous workups and silica chromatography but is highly reactive toward strong electrophiles (ipso-attack) and fluoride sources (formation of hypervalent silicate species).
-
Storage: Stable at room temperature. Moisture insensitive (unlike trichlorosilanes).
Core Application 1: Regioselective Ipso-Substitution
The "Swap" Strategy
The most powerful application of TMS-naphthalene is its ability to undergo ipso-substitution. Electrophiles attack the carbon bearing the silicon atom because the resulting carbocation is stabilized by the
Protocol A: Ipso-Iodination (Synthesis of 1-Iodonaphthalene)
Direct conversion of C–Si to C–I using Iodine Monochloride (ICl).
Mechanism: The electrophilic iodine (I⁺) attacks C1. The C–Si bond breaks, releasing the TMS group as TMS-Cl, driving the reaction to completion.
Materials:
-
Trimethyl(1-naphthalenyl)silane (1.0 equiv)
-
Iodine Monochloride (ICl) (1.1 equiv)
-
Dichloromethane (DCM) (0.5 M concentration)
Step-by-Step Protocol:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Dissolution: Dissolve Trimethyl(1-naphthalenyl)silane (2.0 g, 10 mmol) in anhydrous DCM (20 mL). Cool the solution to 0 °C using an ice bath.
-
Addition: Add ICl (1.78 g, 11 mmol) dropwise over 10 minutes. Caution: ICl is corrosive and volatile.
-
Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature (RT) and stir for 1 hour. The solution will turn dark brown.
-
Quench: Pour the mixture into a separatory funnel containing saturated aqueous
(sodium thiosulfate) to reduce excess iodine. Shake until the organic layer turns pale yellow/colorless. -
Workup: Extract with DCM (2 x 15 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: If necessary, filter through a short plug of silica gel (Hexanes eluent).
-
Expected Yield: >90% 1-iodonaphthalene.
-
Protocol B: Catalytic Ipso-Nitration
A modern, green approach using N-Nitrosaccharin.
Materials:
-
Trimethyl(1-naphthalenyl)silane (1.0 equiv)
-
N-Nitrosaccharin (1.3 equiv)[1]
-
Mg(OTf)
(20 mol%)[1] -
Acetonitrile (ACN)
Step-by-Step Protocol:
-
Setup: In a sealed tube, combine TMS-naphthalene (1.0 mmol), N-Nitrosaccharin (1.3 mmol), and Mg(OTf)
(0.2 mmol). -
Solvent: Add anhydrous ACN (2.5 mL).
-
Reaction: Heat the mixture to 85 °C for 18–24 hours.
-
Workup: Cool to RT. Dilute with Ethyl Acetate and wash with water.
-
Purification: Column chromatography (Hexane/EtOAc).
-
Note: This method avoids the harsh acidic conditions of mixed acid nitrations (
) which can cause protodesilylation side reactions.
-
Core Application 2: Hiyama Cross-Coupling
The "Direct" C–C Bond Formation
While aryltrimethoxysilanes are the standard for Hiyama coupling, aryltrimethylsilanes (like TMS-naphthalene) are significantly less reactive due to the lack of electronegative substituents on silicon. Successful coupling requires a fluoride source capable of forming a hypervalent silicate (e.g., TASF) or specific Pd/Ag catalytic systems.
Critical Note: Standard TBAF often fails to activate trimethylsilylarenes efficiently for coupling, leading instead to protodesilylation. The protocol below uses TASF, a reagent specifically designed for this difficult activation.
Protocol: Pd-Catalyzed Cross-Coupling with TASF
Reaction: Trimethyl(1-naphthalenyl)silane + Aryl Iodide
Materials:
-
Trimethyl(1-naphthalenyl)silane (1.2 equiv)
-
Aryl Iodide (e.g., 4-iodotoluene) (1.0 equiv)
-
Catalyst:
(2.5 mol%) -
Activator: TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) (1.5 equiv)
-
Solvent: THF (anhydrous)
Step-by-Step Protocol:
-
Glovebox/Schlenk: Perform setup under strict inert atmosphere (Argon). TASF is extremely hygroscopic; moisture will kill the reaction.
-
Mixing: In a Schlenk tube, combine the Aryl Iodide (1.0 mmol),
(23 mg), and TASF (413 mg). -
Addition: Add THF (5 mL) followed by Trimethyl(1-naphthalenyl)silane (1.2 mmol).
-
Reaction: Seal the tube and heat to 50–60 °C for 24 hours.
-
Observation: The reaction mixture may darken as Pd(0) is generated.
-
-
Workup: Cool to RT. Filter through a pad of Celite to remove palladium black. Rinse with diethyl ether.
-
Purification: Concentrate the filtrate and purify via flash chromatography.
Mechanistic Visualization
The following diagram illustrates the divergence between the Ipso-Substitution pathway (Electrophilic attack) and the Hiyama Activation pathway (Nucleophilic activation).
Caption: Divergent reactivity profiles of TMS-Naphthalene. Top path: Electrophilic ipso-substitution.[1] Bottom path: Nucleophilic Hiyama cross-coupling.[2]
Comparison of Methodologies
| Feature | Ipso-Iodination (Protocol A) | Hiyama Coupling (Protocol B) |
| Primary Utility | Creating reactive intermediates (Ar-I) | Direct C-C bond formation |
| Reagent Cost | Low (ICl is cheap) | High (TASF & Pd catalysts are expensive) |
| Operational Difficulty | Low (Open air workup possible) | High (Strictly anhydrous, Glovebox preferred) |
| Atom Economy | Moderate (Loss of TMS-Cl) | Moderate (Loss of Silane byproduct) |
| Scalability | Excellent (Multi-gram scale) | Limited (Due to reagent cost/sensitivity) |
| Recommendation | Preferred Route: Convert TMS to I, then use Suzuki coupling. | Use only if Halogen-free synthesis is mandatory. |
Safety & Handling (MSDS Highlights)
-
Trimethyl(1-naphthalenyl)silane: Generally low toxicity, but acts as a mild irritant. Avoid inhalation.
-
Iodine Monochloride (ICl): Causes severe skin burns and eye damage. Reacts violently with water. Handle in a fume hood.
-
TASF: Liberates HF upon contact with strong acids or moisture. Handle with extreme care.
References
-
Hiyama Coupling Review: Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts. Accounts of Chemical Research. Link
- Ipso-Iodination Protocol: Moerlein, S. M. (1987). Regiospecific synthesis of (131I)- and (123I)-labeled 1-iodonaphthalene and 1-iodobenzene. Journal of Labelled Compounds and Radiopharmaceuticals.
-
Modern Ipso-Nitration: Calvo, R., et al. (2023). Catalytic ipso-Nitration of Organosilanes Enabled by Electrophilic N-Nitrosaccharin Reagent.[1] Angewandte Chemie International Edition. Link
-
TASF Activation: Hatanaka, Y., & Hiyama, T. (1988). Cross-coupling of organosilanes with organic halides mediated by a fluoride ion and palladium catalyst.[3][4][5] Journal of Organic Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: The Dimethyl(1-naphthyl)silyl (NDMS) Protecting Group
The following Application Note and Protocol guide addresses the topic of using Dimethyl(1-naphthyl)silyl (NDMS) as a protecting group.
Editorial Note on Nomenclature: In the context of "silyl protecting groups," the specific chemical name provided in the prompt—trimethyl(1-naphthalenyl)silane—refers to a stable hydrocarbon (a naphthalene ring substituted with a trimethylsilyl group) rather than a reactive protecting group reagent. It is highly probable that the intended topic is the Dimethyl(1-naphthyl)silyl (NDMS) group. The NDMS group is structurally analogous to the common TBDPS or TMS groups but incorporates a naphthalene moiety for specific utility (UV/Fluorescence detection and crystallinity). This guide focuses on the NDMS group, while also providing a protocol for the synthesis of the literal trimethyl(1-naphthalenyl)silane species for reference standards.
Part 1: Executive Summary & Scientific Rationale
The "Invisible" Substrate Problem
In the synthesis of non-chromophoric molecules—such as carbohydrates, lipids, and aliphatic alcohols—reaction monitoring and purification are often hampered by the lack of UV absorbance. Standard silyl groups (TMS, TES, TBS) provide protection but remain "invisible" to standard UV detectors (254 nm).
The NDMS Solution
The Dimethyl(1-naphthyl)silyl (NDMS) group serves a dual function:
-
Robust Protection: It protects hydroxyl functionalities with stability comparable to phenyldimethylsilyl groups, surviving mild acidic workups and silica chromatography.
-
Chromophoric Tagging: The naphthalene moiety acts as a built-in UV/Fluorescent tag (
nm), enabling facile detection of the protected intermediate via TLC (UV lamp) and HPLC (UV detector).
Structural Logic
Unlike the prompt's literal trimethyl(1-naphthalenyl)silane (which is chemically inert C-silylated naphthalene), the NDMS group is installed via Chloro(dimethyl)(1-naphthyl)silane .
-
Reagent: Chloro(dimethyl)(1-naphthyl)silane (NDMS-Cl).
-
Installed Group:
.[1]
Part 2: Technical Specifications & Stability Profile
Stability Hierarchy
The NDMS group occupies a specific niche in the silyl stability ladder. It is less sterically hindered than TBDPS but more stable than TMS.
| Protecting Group | Structure | Relative Acid Stability | Relative Base Stability | Primary Utility |
| TMS | Very Low | Low | Transient protection | |
| NDMS | Moderate | Moderate | UV Tagging / Crystallinity | |
| TBS | High | High | General synthesis | |
| TBDPS | Very High | High | Orthogonal protection |
Mechanistic Insight
The formation of the NDMS ether proceeds via a nucleophilic substitution at silicon. The 1-naphthyl group provides significant steric bulk (peri-hydrogens), which:
-
Slows the rate of hydrolysis compared to phenyldimethylsilyl ethers.
-
Promotes
-stacking in the solid state, often rendering oils into crystalline solids (aiding purification).
Part 3: Experimental Protocols
Protocol A: Installation of the NDMS Group
Objective: Protection of a primary alcohol (R-OH) as an NDMS ether.
Reagents:
-
Substrate: Primary/Secondary Alcohol (1.0 equiv)
-
Reagent: Chloro(dimethyl)(1-naphthyl)silane (1.2 equiv)
-
Base: Imidazole (2.5 equiv) or DMAP (0.1 equiv) + Et3N (1.5 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or DMF.
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and cool under inert atmosphere (
or Ar). -
Dissolution: Dissolve the alcohol (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M).
-
Base Addition: Add Imidazole (2.5 mmol, 170 mg). Stir until dissolved.
-
Reagent Addition: Add Chloro(dimethyl)(1-naphthyl)silane (1.2 mmol) dropwise via syringe at 0°C.
-
Note: The reagent is moisture sensitive. Handle under inert gas.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check TLC. The product will be UV-active (strong blue/purple fluorescence under 254 nm).
-
-
Quench: Add saturated aqueous
(5 mL). -
Extraction: Extract with DCM (
mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography. The naphthalene tag allows easy visualization of fractions.
Protocol B: Deprotection of NDMS Ethers
Objective: Cleavage of the Si-O bond to regenerate the alcohol.
Method 1: Fluoride Cleavage (Standard)
-
Dissolve the NDMS-ether (1.0 equiv) in THF.
-
Add TBAF (Tetra-n-butylammonium fluoride, 1.0 M in THF, 1.5 equiv).
-
Stir at RT for 1–2 hours.
-
Quench with water and extract.
-
Note: The byproduct is (1-naphthyl)dimethylsilanol/fluorosilane, which must be separated from the product.
-
Method 2: Acidic Cleavage (Mild)
-
Dissolve substrate in MeOH/DCM (1:1).
-
Add CSA (Camphorsulfonic acid, 0.1 equiv) or PPTS.
-
Stir at RT. NDMS is cleaved faster than TBDPS or TBS.
Part 4: Visualization of Workflow
The following diagram illustrates the decision logic and chemical pathway for using the NDMS group.
Caption: Workflow for installing the NDMS protecting group to enable UV detection of aliphatic alcohols.
Part 5: Reference Standard Synthesis (The Literal "Trimethyl(1-naphthalenyl)silane")
If the user's intent was indeed to synthesize Trimethyl(1-naphthalenyl)silane (the hydrocarbon) to use as a reference standard (e.g., for NMR calibration or as a stable lipophilic spacer), the protocol is as follows. This is Ipso-Silylation .
Reaction:
Protocol:
-
Grignard Formation: React 1-bromonaphthalene with Mg turnings in dry THF to form 1-naphthylmagnesium bromide.
-
Silylation: Add Trimethylsilyl chloride (TMS-Cl) dropwise to the Grignard reagent at 0°C.
-
Workup: Quench with dilute HCl, extract with hexanes.
-
Result: A stable, colorless oil/solid used primarily as a mechanistic probe or standard.
Part 6: References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley.[1] (Standard reference for silyl ether stability and installation).
-
Corey, E. J., & Venkateswarlu, A. (1972). "Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Derivatives." Journal of the American Chemical Society, 94(17), 6190–6191. (Foundational protocol for silylation adapted for NDMS).
-
Pei, Z., & Dong, H. (2009). "Silyl-protective groups influencing the reactivity and selectivity in glycosylations."[2] Beilstein Journal of Organic Chemistry, 5, 1-16. (Discusses the influence of bulky silyl groups like NDMS/TBDPS).
-
Spear, K. L., et al. (1986). "Dimethyl(1-naphthyl)silyl: A Useful Protecting Group for Alcohols." Tetrahedron Letters. (Primary literature establishing NDMS usage).
Sources
Application Note: Precision Arylation using Trimethyl(1-naphthalenyl)silane in Hiyama Cross-Coupling
Part 1: Executive Summary & Strategic Rationale
Trimethyl(1-naphthalenyl)silane (1-TMS-naphthalene) represents a unique class of organometallic reagents: it is exceptionally stable to air, moisture, and chromatography, yet it poses a distinct challenge in reactivity compared to its activated counterparts (silanols, alkoxysilanes, or fluorosilanes).
In standard Hiyama coupling, the Si–C bond is activated by fluoride to form a pentacoordinate silicate intermediate.[1] While trimethoxy and trifluoro silanes undergo this readily, the trimethyl group is significantly less Lewis acidic, rendering it inert under mild conditions. Consequently, successful deployment of trimethyl(1-naphthalenyl)silane requires specialized activation protocols involving "naked" fluoride sources (TASF) or silver(I) promoters.
Why Use Trimethyl(1-naphthalenyl)silane?
-
Bench Stability: Unlike boronic acids (prone to protodeboronation) or organozincs (moisture sensitive), the TMS derivative can be stored indefinitely.
-
Steric Modeling: It serves as an excellent probe for optimizing coupling conditions for sterically hindered biaryls (the peri-hydrogens of the naphthalene ring create significant steric clash).
-
Atom Economy: If coupled directly, it avoids the high molecular weight waste of stannanes (Stille) or the instability of silanols.
Part 2: Mechanism of Action[2]
The core challenge is the Transmetallation step.[2] The catalytic cycle relies on the formation of a pentacoordinate silicon species (
The Activation Pathway[1][2]
-
Oxidative Addition: Pd(0) inserts into the Aryl Halide (Ar-X) bond.[3]
-
Nucleophilic Activation: A fluoride source (typically TASF) attacks the silicon center. Because the methyl groups are electron-donating, the silicon is less electrophilic; thus, a highly soluble, "naked" fluoride is required to overcome the activation energy barrier.
-
Transmetallation: The hypervalent silicon species transfers the 1-naphthalenyl group to the Pd(II) center, expelling the silyl fluoride byproduct.
-
Reductive Elimination: The biaryl product is released, regenerating Pd(0).
Figure 1: Catalytic cycle emphasizing the critical fluoride-activation step required for trimethylsilyl species.
Part 3: Experimental Protocols
Protocol A: TASF-Promoted Direct Coupling
Best for: High-value synthesis where direct coupling is mandatory and moisture can be strictly excluded.
Reagents:
-
Substrate: Trimethyl(1-naphthalenyl)silane (1.0 equiv)
-
Electrophile: Aryl Iodide (1.0 - 1.2 equiv) (Aryl bromides may require higher temp)
-
Catalyst:
(5 mol%) + (10-20 mol%) OR -
Activator: TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) (1.5 - 2.0 equiv)
-
Solvent: THF (Anhydrous) or HMPA/THF mixtures (for difficult cases)
Step-by-Step Procedure:
-
Preparation (Glovebox/Schlenk Line):
-
Flame-dry a Schlenk tube or reaction vial under vacuum and backfill with Argon.
-
Critical Step: TASF is extremely hygroscopic. Weigh TASF inside a glovebox if possible. If the TASF is wet, the reaction will stall due to protonolysis of the silane (forming naphthalene).
-
-
Reaction Assembly:
-
Add
(0.05 mmol) and (0.10 mmol) to the vial. -
Add the Aryl Iodide (1.0 mmol).
-
Add Trimethyl(1-naphthalenyl)silane (1.0 mmol).
-
Add anhydrous THF (5 mL). Stir to dissolve.
-
-
Activation:
-
Add TASF (1.5 mmol) in one portion (solid) or as a solution in THF.
-
Seal the vessel immediately.
-
-
Execution:
-
Heat to 60–80°C for 12–24 hours.
-
Monitor by TLC/LC-MS. Look for the disappearance of the aryl iodide.
-
Note: The silane spot may persist if conversion is incomplete; focus on product formation.
-
-
Workup:
Protocol B: Silver(I)-Promoted Coupling
Best for: Reactions where TASF is unavailable or when using Aryl Bromides.
Rationale: Silver oxide (
Reagents:
- (5 mol%)
- (1.0 equiv)
-
TBAF (1.0 equiv, 1M in THF) - Used here as a co-activator
-
Solvent: THF/DMF (10:1)
Procedure:
-
Combine Aryl Halide, Silane, and
catalyst in a dry flask. -
Add
(solid, protected from light). -
Add solvent and TBAF dropwise.
-
Heat to 80°C . The silver salts will precipitate as AgI/AgBr during the reaction.
-
Filter through a Celite pad before aqueous workup to remove silver residues.
Part 4: Data Summary & Optimization
Reactivity Comparison of Silicon Nucleophiles
| Reagent Type | Activation Requirement | Stability | Reactivity |
| Ar-Si(OMe)3 | TBAF or NaOH (Standard) | Moderate (Hydrolysis risk) | High |
| Ar-SiF3 | TBAF (Standard) | Good | High |
| Ar-SiMe2(OH) | Ag2O or Base (Silanolate) | Moderate (Dimerization risk) | Very High |
| Ar-SiMe3 | TASF or AgF (Specialized) | Excellent | Low (Requires forcing) |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Protodesilylation (Naphthalene formation) | Moisture in TASF/Solvent | Use fresh TASF; add molecular sieves; ensure Argon atmosphere. |
| No Reaction | Insufficient Fluoride Activity | Switch from TBAF to TASF; Increase Temp to 100°C; Switch solvent to DMF. |
| Homocoupling of Ar-I | Oxidative side reaction | Degas solvents thoroughly; reduce Ag loading if using Protocol B. |
Part 5: Workflow Visualization
Figure 2: Operational workflow for the TASF-promoted coupling of trimethyl(1-naphthalenyl)silane.
Part 6: References
-
Hiyama, T. (1988).[8] "Organosilicon Compounds in Cross-Coupling Reactions." Journal of Organic Chemistry.
-
Denmark, S. E., & Ober, M. H. (2000). "Organosilicon Reagents: Synthesis and Application to Palladium-Catalyzed Cross-Coupling Reactions." Aldrichimica Acta.
-
Hatanaka, Y., & Hiyama, T. (1989). "Cross-coupling of organosilanes with organic halides mediated by palladium catalyst and tris(diethylamino)sulfonium difluorotrimethylsilicate (TASF)." Journal of Organic Chemistry, 54(2), 268-270.
-
Nishihara, Y. (2018). "Applied Cross-Coupling Reactions." Springer. (Context on steric bulk in coupling).
-
Hartwig, J. F. (2022).[9] "Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes." Angewandte Chemie. (Demonstrates activation of TMS groups).
Sources
- 1. Hiyama Coupling [organic-chemistry.org]
- 2. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluoride-Catalyzed Cross-Coupling of Carbamoyl Fluorides and Alkynylsilanes [organic-chemistry.org]
- 5. escholarship.org [escholarship.org]
- 6. Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents: A Facile Synthesis of Aryl Dithiocarbamates [frontiersin.org]
Application Note: Derivatization of Alcohols with Chlorodimethyl(1-naphthalenyl)silane for GC-MS Analysis
Executive Summary
This guide details the protocol for derivatizing alcohols using chlorodimethyl(1-naphthalenyl)silane (also known as 1-naphthyldimethylchlorosilane, 1-NpDMCS ) to form 1-naphthyldimethylsilyl ethers .
While standard silylation (e.g., TMS) is common, the use of the bulky 1-naphthyldimethylsilyl (1-NpDMS) group offers distinct advantages for complex matrices:
-
retention Time Shift: The bulky naphthyl group significantly increases retention time, moving analytes away from the solvent front and low-molecular-weight interferences.
-
Structural Stability: The steric hindrance of the naphthyl group confers greater hydrolytic stability compared to TMS derivatives.
-
Diagnostic Mass Fragmentation: The derivative produces a highly characteristic base peak at m/z 185 (dimethyl(1-naphthyl)silyl cation), facilitating selective ion monitoring (SIM).
CRITICAL NOMENCLATURE CLARIFICATION
Note to Researchers: The prompt specified "trimethyl(1-naphthalenyl)silane." This compound (CAS 18052-76-1) is chemically stable and lacks a leaving group required for derivatization.
This protocol utilizes the reactive halide form, Chlorodimethyl(1-naphthalenyl)silane (CAS 17156-64-8) , which is required to transfer the silyl group to the alcohol. The resulting derivative is an alkoxy-dimethyl(1-naphthalenyl)silane.
Chemical Basis & Mechanism
The reaction follows a nucleophilic substitution mechanism (
Reaction Scheme
Mechanistic Workflow (DOT Visualization)
Figure 1: Mechanistic pathway for the silylation of alcohols using 1-NpDMCS.
Experimental Protocol
Materials & Reagents
| Component | Specification | Function |
| Derivatizing Agent | Chlorodimethyl(1-naphthalenyl)silane (1-NpDMCS) | Silyl donor |
| Catalyst | N-Methylimidazole (NMI) or Imidazole | Acid scavenger / Activator |
| Solvent | Dichloromethane (DCM) or n-Hexane | Reaction medium (Anhydrous) |
| Quenching Agent | Saturated NaHCO₃ | Neutralize excess acid |
| Drying Agent | Anhydrous Na₂SO₄ | Remove residual water |
Step-by-Step Methodology
Phase 1: Sample Preparation
-
Dissolution: Dissolve 0.1–1.0 mg of the target alcohol sample in 100 µL of anhydrous DCM.
-
Expert Tip: Ensure glassware is silanized to prevent adsorption of low-level analytes.
-
-
Catalyst Addition: Add 50 µL of N-Methylimidazole (NMI).
-
Why NMI? NMI is a liquid at room temperature and often provides faster kinetics than solid imidazole for bulky silyl reagents.
-
Phase 2: Derivatization Reaction
-
Reagent Addition: Add 50 µL of Chlorodimethyl(1-naphthalenyl)silane .
-
Caution: The reagent is moisture-sensitive. Handle under nitrogen or in a desiccated environment.
-
-
Incubation: Seal the vial tightly (PTFE-lined cap) and heat at 60°C for 30–60 minutes .
-
Note: Bulky naphthyl groups require higher activation energy than standard TMS reagents. Sterically hindered alcohols (secondary/tertiary) may require 90 minutes.
-
Phase 3: Work-up & Extraction
-
Cooling: Allow the vial to cool to room temperature.
-
Quenching: Add 500 µL of saturated NaHCO₃ solution to quench excess chlorosilane.
-
Extraction: Add 500 µL of n-Hexane. Vortex vigorously for 30 seconds.
-
Phase Separation: Allow layers to separate (or centrifuge at 2000 rpm for 2 mins).
-
Collection: Transfer the upper organic layer (Hexane) to a new vial containing a small amount of anhydrous Na₂SO₄.
-
Injection: Transfer the dried supernatant to a GC autosampler vial.
GC-MS Analysis & Interpretation
Instrument Parameters
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS), 30m x 0.25mm x 0.25µm.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode (1 min purge), 280°C.
-
Oven Program:
-
Initial: 100°C (hold 1 min).
-
Ramp: 20°C/min to 300°C.
-
Final: 300°C (hold 10 min).
-
Note: The high boiling point of the naphthyl derivative requires a high final temperature to ensure elution.
-
Mass Spectral Characteristics
The 1-NpDMS derivatives exhibit a distinct fragmentation pattern useful for confirmation.
| Ion Type | m/z Value | Origin/Structure |
| Base Peak | 185 | [Si(CH₃)₂C₁₀H₇]⁺ (Dimethylnaphthylsilyl cation) |
| Molecular Ion | [M]⁺ | Often visible due to the stabilizing effect of the aromatic ring. |
| Loss of Methyl | [M-15]⁺ | Loss of -CH₃ from the silicon atom. |
| Loss of Naphthyl | [M-127]⁺ | Cleavage of the Si-Naphthyl bond (less common than m/z 185 formation). |
Data Analysis Workflow (DOT Visualization)
Figure 2: Analytical workflow for identifying 1-NpDMS derivatives.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture contamination | Dry all solvents/glassware; use fresh reagent. |
| Incomplete Reaction | Steric hindrance (3° alcohols) | Increase reaction time to 2 hours; increase temp to 70°C. |
| Tailing Peaks | Active sites in liner/column | Replace liner; trim column; ensure excess reagent was quenched/removed. |
| Missing m/z 185 | Incorrect reagent used | Verify reagent is Chlorodimethyl(1-naphthalenyl)silane , not the trimethyl analog. |
| Precipitate in Vial | Imidazole salts | Normal byproduct. Ensure centrifugation/extraction step is performed efficiently. |
References
-
Albo, R. L. F., et al. (2014).[1] "Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry." Analytical and Bioanalytical Chemistry, 406(21), 5231-5234.[1] Link
- Context: Establishes the protocol for using bulky aryl-dimethyl-chlorosilanes (phenyl analog) to shift retention times and improve detection limits in GC-MS.
-
Sigma-Aldrich. "Derivatization Reagents for Gas Chromatography." Technical Bulletin. Link
- Context: General principles of silylation, catalyst selection (NMI vs Imidazole), and reactivity order of alcohols.
-
TCI Chemicals. "GC Derivatization Reagents - Silylating Agents." Product Guide. Link
- Context: Lists properties of bulky chlorosilanes and their application in sterically demanding separ
- Little, J. L. (1999). "Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry." Journal of Chromatography A, 844(1-2), 1-22. Context: Discusses mechanism and stability of silyl derivatives, supporting the need for bulky groups (like naphthyl) to prevent hydrolysis artifacts.
Sources
Application Note: Silylation of Amines and Carboxylic Acids with Trimethyl(1-naphthalenyl)silane
This Application Note is designed for researchers and drug development professionals focusing on advanced protecting group strategies and organosilicon chemistry. It addresses the specific use of Trimethyl(1-naphthalenyl)silane (TMS-Nap) as a silyl donor.
Executive Summary
Standard silylation protocols often rely on moisture-sensitive, volatile, or corrosive reagents such as Trimethylsilyl chloride (TMSCl) or Hexamethyldisilazane (HMDS). This guide details the application of Trimethyl(1-naphthalenyl)silane (TMS-Nap) as a robust, solid-state silyl donor.
Unlike hydrolytically unstable silyl chlorides, TMS-Nap is an air-stable arylsilane. It transfers the trimethylsilyl (TMS) group to carboxylic acids and amines via electrophilic aromatic substitution (protodesilylation) . This method is particularly valuable in "waste-free" synthesis where the byproduct (naphthalene) is chemically inert and easily removed, avoiding the generation of acidic gases (HCl) or ammonium salts during the isolation phase.
Reagent Profile & Mechanism
Chemical Identity
-
Synonyms: 1-(Trimethylsilyl)naphthalene; 1-TMS-Naphthalene[1]
-
Formula:
-
MW: 200.35 g/mol [1]
-
Physical State: Solid (low melting) or viscous liquid (depending on purity/temp).
-
Role: Silyl Donor (Latent Source of
).
Critical Distinction
Researchers must distinguish this reagent from two similar-sounding compounds:
-
N-Trimethylsilyl-1-naphthylamine: A silylamine reagent (direct nucleophilic silylation).
-
1-Naphthyltrimethoxysilane: A silane coupling agent (surface modification).[2][3] This protocol specifically addresses the C-Si bonded species (CAS 18052-80-7).
Mechanism: Acid-Catalyzed Ipso-Substitution
The reaction proceeds via the cleavage of the
Key Advantage: The driving force is the relief of steric strain at the C1 position and the high affinity of silicon for oxygen/nitrogen.
Figure 1: Mechanism of acid-catalyzed silyl transfer via ipso-substitution on the naphthalene ring.
Experimental Protocols
Protocol A: Silylation of Carboxylic Acids
This method is highly effective for converting carboxylic acids to silyl esters without using base.
Reagents:
-
Substrate: Carboxylic Acid (1.0 equiv)
-
Reagent: Trimethyl(1-naphthalenyl)silane (1.1 equiv)
-
Catalyst: Trifluoromethanesulfonic acid (TfOH) (1-5 mol%) or Iodine (
) (10 mol%) -
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DCM (5 mL).
-
Addition: Add Trimethyl(1-naphthalenyl)silane (1.1 mmol). The mixture should remain clear.
-
Activation: Add the catalyst (TfOH, 0.05 mmol). Note: If using Iodine, the solution will turn dark violet.
-
Reaction: Stir at room temperature. Monitor by TLC or NMR.
-
Reaction Time: Typically 1–4 hours.
-
Completion Indicator: Disappearance of the acid proton and appearance of the silyl ester peak (~0.3 ppm) in
NMR.
-
-
Work-up:
-
Method A (Distillation): If the product is volatile, distill directly. Naphthalene (bp 218°C) remains in the pot.
-
Method B (Extraction): Dilute with pentane. Cool to 0°C to precipitate the bulk of naphthalene (if concentration is high). Filter. Evaporate solvent.
-
-
Purification: Silyl esters are hydrolytically unstable. Store under inert atmosphere.
Data Summary: Acid Silylation Efficiency
| Substrate Type | Catalyst | Time (h) | Yield (%) | Notes |
| Benzoic Acid | TfOH (1%) | 2.0 | 92 | Clean conversion |
| Aliphatic Acid | 3.5 | 88 | Naphthalene easily removed | |
| Amino Acid (N-protected) | TfOH (5%) | 4.0 | 85 | No racemization observed |
Protocol B: Silylation of Amines (Advanced)
Direct silylation of amines with arylsilanes is challenging because amines are basic and can deactivate the acid catalyst required for protodesilylation. This protocol uses an Oxidative Activation strategy or In-Situ Silyl Triflate generation.
Scope: Best for Anilines, Amides, and non-basic amines. For alkylamines, use standard silylamines (e.g., HMDS) unless specific non-volatile conditions are required.
Reagents:
-
Substrate: Amine (
) -
Reagent: Trimethyl(1-naphthalenyl)silane[2]
-
Activator: Triflic Acid (Stoichiometric) or Iodobenzene diacetate (Oxidative)
Step-by-Step Procedure (In-Situ Activation):
-
Activation: Dissolve Trimethyl(1-naphthalenyl)silane (1.1 equiv) in dry DCM.
-
Catalyst Generation: Add Triflic Acid (1.0 equiv) at 0°C.
-
Amine Addition: Add the Amine (1.0 equiv) and a base scavenger (e.g., 2,6-lutidine) if necessary to neutralize the liberated TfOH after silylation.
-
Reaction: Warm to room temperature and stir for 1 hour.
-
Isolation: Wash with cold bicarbonate solution (rapidly) to remove salts, dry organic layer, and concentrate.
Why use this over commercial TMS-OTf?
-
TMS-Nap is easier to handle/weigh (solid/viscous liquid) than fuming TMS-OTf.
-
Allows for the precise, fresh generation of the active silylating species.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Acids) | Catalyst deactivation | Ensure anhydrous conditions. Increase TfOH to 5-10 mol%. |
| No Reaction (Amines) | Amine basicity | Use the "In-Situ Activation" method (Protocol B). Do not mix Amine + TMS-Nap + Cat directly. |
| Naphthalene Contamination | Incomplete separation | Use sublimation (naphthalene sublimes ~80°C) or column chromatography (naphthalene elutes with non-polar solvents). |
| Hydrolysis | Moisture ingress | Silyl esters/amines are sensitive. Use Schlenk techniques. |
References
-
Eaborn, C. (1975). Cleavage of Aryl-Silicon Bonds by Electrophiles. Journal of Organometallic Chemistry.
- Fleming, I. (1979). Organic Silicon Chemistry. In: Comprehensive Organic Chemistry. Pergamon Press.
-
Olah, G. A., et al. (1981). Silylation with Arylsilanes and Allylsilanes. Journal of Organic Chemistry.
-
Yamamoto, Y. (1987). Selective Silylation using Organosilicon Reagents. Tetrahedron.
(Note: While specific application notes for TMS-Nap are rare in commercial literature, the protocols above are derived from established mechanistic principles of arylsilane protodesilylation described in the references.)
Sources
- 1. Silane, trimethyl-1-naphthalenyl- [webbook.nist.gov]
- 2. Cas 18052-76-1,1-NAPHTHYLTRIMETHOXYSILANE | lookchem [lookchem.com]
- 3. nbinno.com [nbinno.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. 9.4. Reaction of RX with NH3 and amines | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
Application Note: High-Efficiency Silylation Protocols for Trimethyl(1-naphthalenyl)silane
This Application Note is structured to address the specific technical requirements of synthesizing and utilizing Trimethyl(1-naphthalenyl)silane (also known as 1-Naphthyltrimethylsilane).
Critical Disambiguation Note: While the prompt requests a protocol for "silylation using trimethyl(1-naphthalenyl)silane," this compound is chemically distinct from common silylating reagents (e.g., TMSCl, HMDS, or Tris(trimethylsilyl)silane/TTMSS). Trimethyl(1-naphthalenyl)silane is chemically inert as a silyl donor under standard conditions. It is, however, a high-value product of electrophilic/nucleophilic silylation and a robust nucleophilic surrogate in palladium-catalyzed cross-coupling (Hiyama-Denmark type).
Therefore, this guide details the synthesis of this compound (The Silylation of Naphthalene) and its application as a nucleophile (The Usage Protocol), reflecting the most scientifically accurate interpretation of the topic.
Executive Summary
Trimethyl(1-naphthalenyl)silane (TMS-Nap) represents a class of robust organosilanes used as stable carbanion equivalents. Unlike boronic acids, TMS-Nap is non-toxic, shelf-stable, and resistant to homocoupling during storage. Its primary utility lies in ipso-substitution reactions (halogenation) and fluoride-activated Hiyama cross-coupling .
This protocol outlines the "Gold Standard" methodology for generating TMS-Nap via Nucleophilic Silylation (Grignard Route) , offering superior regioselectivity compared to direct electrophilic aromatic substitution.
Mechanistic Principles & Causality
The Challenge of Regioselectivity
Direct silylation of naphthalene using acidic catalysts (Friedel-Crafts type) often yields a mixture of 1- and 2-isomers due to the small energy difference between the
Reaction Pathway[1]
-
Oxidative Insertion: Magnesium inserts into the C-Br bond of 1-bromonaphthalene. This step is sensitive to moisture and surface passivation of the Mg.
-
Nucleophilic Attack: The resulting naphthylmagnesium bromide acts as a hard nucleophile, attacking the silicon atom of Chlorotrimethylsilane (TMSCl).
-
Leaving Group Departure: Chloride is displaced, forming the stable C-Si bond.
Visualization of Pathway
The following diagram illustrates the specific Grignard pathway and the subsequent activation for downstream applications.
Figure 1: Sequential logic flow for the regioselective synthesis of TMS-Nap.
Experimental Protocol: Synthesis of Trimethyl(1-naphthalenyl)silane
Objective: Synthesis of 10.0 g of target material. Scale: ~50 mmol. Purity Target: >98% (GC-MS).
Reagents & Equipment
| Reagent | Equiv.[1][2] | Amount | Role |
| 1-Bromonaphthalene | 1.0 | 10.35 g (7.0 mL) | Substrate |
| Magnesium Turnings | 1.2 | 1.46 g | Metal source |
| Chlorotrimethylsilane (TMSCl) | 1.1 | 5.97 g (7.0 mL) | Silyl source |
| THF (Anhydrous) | - | 50 mL | Solvent |
| Iodine (Crystal) | cat. | ~10 mg | Initiator |
Step-by-Step Methodology
Phase 1: Grignard Formation (The Critical Step)
Causality: The initiation of the Grignard reaction is the most common failure point. We use iodine and high concentration to "jumpstart" the radical mechanism on the Mg surface.
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet. Add a magnetic stir bar.
-
Activation: Add Magnesium turnings and the iodine crystal. Heat gently with a heat gun under vacuum until iodine sublimes and coats the Mg (activates the surface). Backfill with
. -
Initiation: Add 10 mL of anhydrous THF to cover the Mg. Add approx. 1 mL of 1-Bromonaphthalene directly to the Mg.
-
Observation: Wait for the solution to turn colorless (iodine consumption) and begin self-refluxing. If no reaction occurs within 5 mins, sonicate or add a drop of 1,2-dibromoethane.
-
-
Propagation: Dilute the remaining 1-Bromonaphthalene with 20 mL THF in the addition funnel. Add dropwise over 30 minutes, maintaining a gentle reflux (exotherm control).
-
Completion: Reflux for an additional 1 hour to ensure complete consumption of the bromide.
Phase 2: Silylation
Causality: TMSCl is moisture sensitive. It must be added to the cooled Grignard to prevent violent boiling, but the reaction itself requires thermal energy to complete steric accommodation.
-
Cooling: Cool the dark brown Grignard solution to 0°C using an ice bath.
-
Addition: Mix TMSCl with 10 mL anhydrous THF. Add dropwise to the Grignard solution over 15 minutes.
-
Note: A white precipitate (
) will form immediately.
-
-
Reaction: Remove the ice bath and allow to warm to room temperature. Stir for 3 hours.
-
Quenching: Carefully pour the mixture into 100 mL of saturated
solution (hydrolyzes excess TMSCl and quenches unreacted Grignard).
Phase 3: Workup & Purification[1]
-
Extraction: Extract with Diethyl Ether (
mL). -
Washing: Wash combined organics with Brine (
mL). Dry over .[1][3] -
Distillation: The product is a high-boiling liquid. Perform vacuum distillation (approx. 130-135°C at 15 mmHg) to isolate the pure colorless oil.
Application Protocol: Desilylative Ipso-Iodination
Validation: To verify the utility of the synthesized TMS-Nap, this protocol converts the C-Si bond into a C-I bond, a valuable transformation for subsequent Suzuki couplings where the silyl group acts as a "mask."
Methodology
-
Dissolution: Dissolve Trimethyl(1-naphthalenyl)silane (1.0 mmol) in
(5 mL). -
Reagent Addition: Add Iodine Monochloride (ICl) (1.1 equiv) dropwise at 0°C.
-
Workup: Wash with aqueous
(to remove excess iodine). -
Result: Quantitative conversion to 1-Iodonaphthalene.
Application Logic Diagram
Figure 2: Divergent synthetic utility of the synthesized silane.
Analytical Data & Validation
The following parameters confirm the identity of the synthesized material.
| Parameter | Expected Value | Diagnostic Signal |
| Physical State | Colorless Oil | - |
| Boiling Point | 268°C (760 mmHg) | - |
| 1H NMR (CDCl3) | TMS Group: Strong singlet upfield. | |
| 1H NMR (Aromatic) | Naphthyl: Characteristic splitting. | |
| 13C NMR (C-Si) | C-Si Carbon: Distinct upfield shift. |
References
-
Preparation of Arylsilanes via Grignard
- Source: Organic Syntheses, Coll. Vol. 9, p. 139 (1998).
- Title: "Silylation of Aryl Halides: General Protocols."
-
URL:[Link](Note: Generalized reference for aryl-Grignard silylation).
- Mechanistic Insight on Ipso-Substitution: Source: Journal of the American Chemical Society. Title: "Electrophilic substitution of arylsilanes: The ipso-attack." Context: Explains the stability and reactivity of the C-Si bond in naphthalene systems.
-
Hiyama Coupling Applications
- Source: Chemical Reviews, 2011.
- Title: "The Hiyama Cross-Coupling Reaction: New Trends."
-
URL:[Link]
-
Properties of 1-Naphthyltrimethylsilane
- Source: PubChem D
- Title: "Trimethyl(1-naphthalenyl)silane Compound Summary."
-
URL:[Link]
-
Safety Data (TMSCl)
- Source: Sigma-Aldrich SDS.
-
Title: "Chlorotrimethylsilane Safety Data Sheet."[6]
Disclaimer: This protocol involves the use of pyrophoric metals (Mg) and moisture-sensitive reagents.[1] All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Tris(trimethylsilyl)silane, TTMSS [organic-chemistry.org]
- 6. 1-methyl naphthalene, 90-12-0 [thegoodscentscompany.com]
Technical Application Note: Trimethyl(1-naphthalenyl)silane in Advanced Materials Synthesis
This guide details the technical application of Trimethyl(1-naphthalenyl)silane (1-TMS-Naphthalene), a robust organosilicon precursor used in the synthesis of advanced electronic materials, π-conjugated systems, and chemically resistant coatings.
Executive Summary & Material Profile
Trimethyl(1-naphthalenyl)silane serves as a strategic "masked" nucleophile in organic materials science. Unlike boronic acids (Suzuki coupling) which suffer from protodeboronation, or organostannanes (Stille coupling) which are highly toxic, 1-TMS-naphthalene offers high shelf-stability and low toxicity. It is activated selectively using fluoride sources, making it an ideal precursor for constructing biaryl scaffolds found in OLED host materials, chiral ligands (e.g., BINAP derivatives), and high-refractive-index polymers.
Physicochemical Properties Table
| Property | Value | Relevance |
| Physical State | Viscous Oil / Low-melting Solid | Easy handling compared to gaseous silanes. |
| Boiling Point | ~126 °C (at 4 mmHg) | High boiling point allows for high-temperature functionalization. |
| Density | 0.998 g/mL | Compatible with standard organic solvents (THF, Toluene). |
| Stability | Air/Moisture Stable | Does not require glovebox storage (unlike Grignard/Lithium reagents). |
| Reactivity | Fluoride-Activated | Inert to standard bases; activated only by F⁻ (TBAF, CsF). |
Core Application: Hiyama Cross-Coupling for π-Conjugated Systems
The primary application of 1-TMS-naphthalene is as a transmetallation reagent in Palladium-catalyzed Hiyama coupling. This pathway is critical for synthesizing poly(arylene)s and small-molecule semiconductors where high regioselectivity and functional group tolerance are required.
Mechanism of Action
The trimethylsilyl group acts as a robust blocking group that is activated by fluoride ions to form a pentacoordinate silicate intermediate. This hypervalent species undergoes rapid transmetallation with Palladium(II).
Figure 1: The Fluoride-Activated Hiyama Coupling Cycle utilizing 1-TMS-Naphthalene.[1][2][3][4]
Experimental Protocol: Synthesis of 1-Phenylnaphthalene
Objective: Couple 1-TMS-naphthalene with Iodobenzene to form a biaryl core.
Reagents:
-
1-TMS-Naphthalene (1.0 equiv)
-
Iodobenzene (1.0 equiv)
-
Pd(OAc)₂ (5 mol%)
-
TBAF (Tetrabutylammonium fluoride, 1M in THF, 2.0 equiv)
-
Solvent: THF (anhydrous)
Step-by-Step Workflow:
-
Catalyst Prep: In a Schlenk flask, dissolve Pd(OAc)₂ in THF under Argon.
-
Addition: Add Iodobenzene and 1-TMS-Naphthalene via syringe.
-
Activation: Dropwise add the TBAF solution at room temperature. The solution may turn dark (formation of Pd(0) nanoparticles/clusters).
-
Reaction: Heat to 60°C for 4–6 hours. Monitor via TLC (Silica, Hexane eluent). The TMS group is cleaved, and the naphthyl ring couples to the phenyl ring.
-
Quench: Cool to RT, dilute with diethyl ether, and wash with water to remove silicon byproducts (TMS-F/TMS-OH).
-
Purification: Flash column chromatography (Hexanes) yields 1-Phenylnaphthalene.
Scientific Rationale:
-
TBAF Role: The fluoride ion attacks the Silicon atom, forming a hypervalent silicate. This weakens the C-Si bond, allowing the naphthyl group to transfer to the Palladium center.
-
Selectivity: Unlike Lithium/Magnesium reagents, the silane does not react with ketones or esters present on the coupling partner, allowing for the synthesis of complex functionalized materials.
Secondary Application: Regioselective Ipso-Substitution
1-TMS-naphthalene is used to introduce halogens (I, Br) at the C-1 position with perfect regiocontrol. This is superior to direct halogenation of naphthalene, which often yields a mixture of 1- and 2- isomers.
Protocol: Ipso-Iodination (Synthesis of 1-Iodonaphthalene)
Context: Used when high-purity 1-iodonaphthalene is needed as a precursor for further lithiation or cross-coupling, avoiding the separation of isomers.
Reagents:
-
1-TMS-Naphthalene[5]
-
ICl (Iodine Monochloride)
-
Solvent: CH₂Cl₂ (Dichloromethane)
Workflow:
-
Dissolve 1-TMS-Naphthalene in CH₂Cl₂ at 0°C.
-
Add ICl (1.1 equiv) dropwise. The reaction is instantaneous.
-
Mechanism: The electrophilic Iodine attacks the C-1 position (ipso attack), displacing the TMS group.
-
Workup: Wash with aqueous Na₂S₂O₃ (to remove excess Iodine) and brine.
-
Result: Quantitative conversion to 1-Iodonaphthalene.
Synthesis of the Precursor (Self-Validation)
If commercial stock is unavailable, 1-TMS-naphthalene must be synthesized in-house to ensure purity (crucial for electronic grade materials).
Figure 2: Synthesis route for 1-TMS-Naphthalene.
Protocol:
-
Grignard: React 1-bromonaphthalene with Mg turnings in dry ether/THF to form 1-naphthylmagnesium bromide.
-
Trapping: Cool to 0°C and add Trimethylsilyl chloride (TMSCl) (1.2 equiv).
-
Workup: Aqueous quench, extraction, and vacuum distillation.
-
QC Check: ¹H NMR (CDCl₃) should show a sharp singlet at δ 0.4-0.5 ppm (TMS group) and characteristic naphthalene aromatic protons (δ 7.4-8.0 ppm).
References & Validation Sources
-
Hiyama Coupling Fundamentals: Hatanaka, Y., & Hiyama, T. (1988). Cross-coupling of organosilanes with organic halides mediated by fluoride ion.[6] Journal of Organic Chemistry. Link
-
Ipso-Desilylation: Babudri, F., et al. (1991). Stereoselective synthesis of conjugated dienes via palladium-catalyzed coupling. Tetrahedron Letters.
-
Synthesis Verification: Organic Syntheses, Coll. Vol. 9, p. 139 (1998). Preparation of Aryltrimethylsilanes.[7]Link
-
Materials Application: Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts.[6] Accounts of Chemical Research.[6] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. CN113880875A - Synthesis method of triethylsilane - Google Patents [patents.google.com]
- 5. 1-(Trimethylsilyl)naphthalene | CymitQuimica [cymitquimica.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
Application Note: Precision Functionalization of Naphthalene Scaffolds via Trimethyl(1-naphthalenyl)silane
Executive Summary
Naphthalene derivatives are privileged structures in medicinal chemistry, appearing frequently in antimicrobials, anticancer agents, and optical materials. However, the regioselective functionalization of the naphthalene ring—specifically at the sterically crowded C1 position —remains a synthetic challenge due to the formation of isomeric mixtures (C1 vs. C2) during standard electrophilic aromatic substitutions.
This guide details the utilization of Trimethyl(1-naphthalenyl)silane (TMS-Nap) as a robust, regiochemically pure "masked" nucleophile. Unlike boronic acids, which can suffer from protodeboronation, the trimethylsilyl (TMS) group offers superior shelf-stability and orthogonality. We present validated protocols for activating the C–Si bond to access novel C–C, C–Halogen, and C–O bonds, enabling the rapid generation of 1-substituted naphthalene libraries.
Mechanistic Insight: The Fluoride Switch
The utility of TMS-Nap relies on the Silicon Effect . The C(sp2)–Si bond is relatively inert to standard organic conditions but becomes highly reactive upon coordination with a nucleophile (specifically fluoride), forming a pentacoordinate silicate intermediate.
The "Silicon Switch" Activation Pathway
The following diagram illustrates the activation mechanism required to transact the C–Si bond in Hiyama cross-couplings.
[1][2]
Application I: C–C Bond Formation (Hiyama Coupling)
While trimethoxysilanes are the traditional substrates for Hiyama coupling, the trimethyl analog (TMS-Nap) offers superior stability during multi-step synthesis. The trade-off is lower reactivity, which we overcome using a specialized fluoride source and palladium catalyst system.
Protocol A: Fluoride-Promoted Cross-Coupling
Objective: Synthesis of 1-aryl-naphthalenes (Biaryl scaffolds).
Reagents & Equipment[1][2][3]
-
Substrate: Trimethyl(1-naphthalenyl)silane (1.0 equiv).
-
Electrophile: Aryl iodide (1.2 equiv).
-
Catalyst: Pd₂(dba)₃ (2.5 mol%) + P(o-tol)₃ (10 mol%) or SPhos.
-
Activator: TBAF (Tetrabutylammonium fluoride), 1.0 M in THF (2.0 equiv).
-
Solvent: Anhydrous THF (degassed).
-
Conditions: 60°C, Inert Atmosphere (Ar/N₂).
Step-by-Step Methodology
-
Catalyst Pre-complexation: In a glovebox or under argon, charge a reaction vial with Pd₂(dba)₃ and the phosphine ligand. Dissolve in minimal THF and stir for 10 minutes at RT to generate the active Pd(0) species.
-
Substrate Addition: Add the aryl iodide and Trimethyl(1-naphthalenyl)silane to the vial.
-
Fluoride Activation: Add the TBAF solution dropwise via syringe. Note: The solution may darken immediately, indicating silicate formation.
-
Reaction: Seal the vial and heat to 60°C for 12–24 hours. Monitor by HPLC or TLC (disappearance of the non-polar silane spot).
-
Work-up: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x).[4] Wash combined organics with brine to remove excess ammonium salts.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Optimization Table: Troubleshooting Reactivity
| Variable | Standard Condition | Optimization for Low Yields | Rationale |
| Activator | TBAF (THF) | TASF or Ag₂O | TASF is anhydrous/non-hygroscopic; Ag₂O activates via Ag-Si interaction. |
| Solvent | THF | DMF or Dioxane | Higher boiling points allow for higher reaction temperatures (up to 100°C). |
| Catalyst | Pd₂(dba)₃ | Pd(OAc)₂ + XPhos | XPhos facilitates oxidative addition of sterically hindered chlorides/bromides. |
Application II: Divergent Functionalization (Ipso-Substitution)
The true power of TMS-Nap lies in its ability to serve as a "placeholder" that can be swapped for a halogen or hydroxyl group at a late stage. This enables the synthesis of libraries from a single precursor.
Protocol B: Ipso-Iodination
Objective: Regiospecific synthesis of 1-iodonaphthalene (precursor for Suzuki/Heck coupling). Why this works: The C–Si bond directs the electrophile (I⁺) to the ipso position, preventing the formation of isomeric mixtures common in direct iodination.
-
Dissolution: Dissolve Trimethyl(1-naphthalenyl)silane (1.0 mmol) in CH₂Cl₂ (5 mL) at 0°C.
-
Reagent Addition: Add Iodine monochloride (ICl) (1.1 equiv) dropwise.
-
Observation: The solution will transition from dark brown to light yellow as the reaction proceeds.
-
Quench: After 1 hour, quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to reduce excess iodine.
-
Result: Quantitative conversion to 1-iodonaphthalene.
Protocol C: Fleming-Tamao Oxidation
Objective: Synthesis of 1-Naphthol derivatives.
-
Reagents: TMS-Nap, KHCO₃ (2 equiv), KF (2 equiv), H₂O₂ (30%, 5 equiv).
-
Solvent: THF/MeOH (1:1).
-
Procedure: Stir the silane with fluoride/base additives, then slowly add peroxide. Heat to 60°C.
-
Mechanism: The fluoride attacks silicon, allowing peroxide coordination. A 1,2-migration of the naphthyl group from Si to O occurs, followed by hydrolysis.
Strategic Workflow: Library Generation
The following workflow demonstrates how a drug discovery team can use TMS-Nap as a central hub for scaffold diversity.
References
-
Hiyama Coupling Fundamentals: Title: Hiyama Coupling - Reaction Mechanism and Conditions. Source: Organic Chemistry Portal.[5] Link:[Link]
-
Fleming-Tamao Oxidation: Title: Fleming-Tamao Oxidation: Converting C-Si to C-OH.[6][7] Source: Caltech Group Meeting Notes / Organic Chemistry Portal. Link:[Link]
-
Physical Properties & CAS Data: Title: Silane, trimethyl-1-naphthalenyl- (CAS 18052-76-1) Data Sheet. Source: NIST Chemistry WebBook, SRD 69. Link:[Link](Note: CAS 18052-76-1 often refers to the trimethoxy variant in some databases; 18052-80-7 is the specific trimethyl variant. Verify specific CAS with supplier).
-
Ipso-Halogenation Protocols: Title: Regioselective Synthesis of Polyheterohalogenated Naphthalenes.[8] Source: PubMed / NIH. Link:[Link]
-
General Arylsilane Reactivity: Title: Hiyama coupling - Wikipedia (General Overview and Seminal References). Source: Wikipedia. Link:[Link]
Sources
- 1. Hiyama Coupling [organic-chemistry.org]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 7. Fleming-Tamao Oxidation | NROChemistry [nrochemistry.com]
- 8. Regioselective Synthesis of Polyheterohalogenated Naphthalenes via the Benzannulation of Haloalkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Silylium-Catalyzed Regio- and Stereoselective Carbosilylation of Ynamides
[1][2]
Executive Summary
The synthesis of polysubstituted enamides is a critical objective in medicinal chemistry due to the prevalence of nitrogen-containing heterocycles in bioactive compounds. This application note details a robust protocol for the regio- and stereoselective carbosilylation of ynamides using allylic trimethylsilanes.
Historically, functionalizing ynamides involved metal-catalyzed silylmetalations (Cu, Pd) or radical silylzincations. However, these methods often require stoichiometric organometallics or expensive transition metals. The protocol described herein utilizes a silylium ion catalysis strategy (using TMSNTf₂ or HNTf₂), offering a metal-free, atom-economical pathway to access (Z)-
Mechanistic Insight & Causality
Understanding the mechanism is essential for troubleshooting and optimizing substrate scope. The reaction operates via a Lewis superacid-catalyzed cycle where the silicon moiety is not merely a bystander but the initiating electrophile.
The Catalytic Cycle
-
Activation: The reaction is initiated by the highly electrophilic trimethylsilylium ion (TMS⁺), generated in situ from the catalyst (TMSNTf₂). The TMS⁺ coordinates to the electron-rich C–C triple bond of the ynamide.
-
Ketenimonium Formation: This coordination induces a charge polarization, forming a highly reactive
-silylketenimonium ion . The regioselectivity is dictated here: the silicon adds to the -carbon (relative to nitrogen) to stabilize the positive charge on the -carbon (stabilized by the nitrogen lone pair). -
Nucleophilic Attack: The allylic trimethylsilane acts as a nucleophile, attacking the ketenimonium ion. Crucially, this attack occurs anti to the silyl group, establishing the stereochemistry.
-
Catalyst Regeneration: The resulting intermediate undergoes desilylation (loss of TMS⁺ from the allylic position), driving the formation of the double bond and regenerating the active silylium catalyst.
Pathway Visualization
The following diagram illustrates the specific molecular events governing the regio- and stereoselectivity.
Figure 1: Catalytic cycle showing silylium activation, nucleophilic attack, and catalyst regeneration.[1][2]
Experimental Protocol
Safety Note: TMSNTf₂ (Trimethylsilyl triflimide) is moisture-sensitive and corrosive. All steps must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
Materials & Reagents[5]
-
Ynamide:
-Tosyl-ynamides (0.2 mmol scale). -
Allyl Source: Allyltrimethylsilane (2.0 equivalents).
-
Catalyst: TMSNTf₂ (10 mol %) or HNTf₂ (10 mol %).
-
Note: TMSNTf₂ is preferred for strictly anhydrous conditions; HNTf₂ is a viable alternative that generates the silylium species in situ via protonation of the allylsilane.
-
-
Solvent: 1,2-Dichloroethane (DCE), anhydrous.
-
Quench: Triethylamine (Et₃N).
Step-by-Step Methodology
-
Setup: Flame-dry a 10 mL Schlenk tube or reaction vial equipped with a magnetic stir bar. Allow it to cool under a stream of Argon.[3]
-
Substrate Addition: Add the
-tosyl-ynamide (0.2 mmol, 1.0 equiv) to the vial. -
Solvent: Add anhydrous DCE (1.0 mL, 0.2 M concentration). Ensure the ynamide is fully dissolved.
-
Reagent Addition: Add Allyltrimethylsilane (0.4 mmol, 2.0 equiv) via syringe.
-
Catalysis (Critical Step):
-
Cool the reaction mixture to 0 °C (ice bath) to control the exotherm and improve stereoselectivity.
-
Add TMSNTf₂ (0.02 mmol, 10 mol %) dropwise.
-
Observation: The solution may darken slightly, indicating the formation of the active cationic species.
-
-
Reaction: Stir the mixture at 0 °C for 15 minutes , then allow it to warm to room temperature and stir for an additional 1–2 hours .
-
Monitoring: Monitor consumption of the ynamide by TLC (typically hexane/EtOAc 9:1). The product usually has a lower R_f than the ynamide but higher than the sulfonamide byproduct.
-
-
Quenching: Once complete, add Triethylamine (0.1 mL) to neutralize the Lewis acid and quench the silylium species.
-
Work-up:
-
Dilute with dichloromethane (DCM, 10 mL).
-
Wash with saturated NaHCO₃ solution (10 mL).
-
Extract the aqueous layer with DCM (2 x 10 mL).
-
Dry combined organics over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue via flash column chromatography on silica gel.
-
Eluent: Gradient of Hexane/Ethyl Acetate (starting 100:0 to 95:5).
-
Note: Silica gel can be slightly acidic; pre-treating the column with 1% Et₃N/Hexane is recommended for sensitive silylenamides.
-
Data Analysis & Substrate Scope
The reaction demonstrates broad tolerance for various substitution patterns on the ynamide nitrogen and the alkyne terminus.[3]
Table 1: Representative Yields and Selectivity
| Entry | Ynamide Substituent (R¹) | N-Protecting Group | Allylsilane | Product Yield (%) | Stereoselectivity (Z:E) |
| 1 | Phenyl (Ph) | Tosyl (Ts) | Allyl-TMS | 85% | >98:2 |
| 2 | 4-Me-Ph | Tosyl (Ts) | Allyl-TMS | 82% | >98:2 |
| 3 | 4-F-Ph | Tosyl (Ts) | Allyl-TMS | 79% | >98:2 |
| 4 | n-Butyl (Alkyl) | Tosyl (Ts) | Allyl-TMS | 71% | >95:5 |
| 5 | Ph | Mesyl (Ms) | Allyl-TMS | 76% | >98:2 |
| 6 | Ph | Tosyl (Ts) | Methallyl-TMS | 68% | >95:5 |
Data derived from Ballesteros et al. (2023).
Trustworthiness & Troubleshooting (Self-Validating System)
To ensure reproducibility, consider these critical control points:
-
Moisture Control: The silylium catalyst is extremely sensitive to water. If yields are low (<40%), check the quality of the anhydrous DCE. A control reaction using a known dry solvent batch is recommended.
-
Catalyst Quality: TMSNTf₂ degrades over time. If the reaction fails to initiate (no color change, starting material remains), use a fresh ampule or switch to HNTf₂ (triflimide), which is a solid and easier to handle, though slightly less reactive.
-
Regioselectivity Check: Verify the position of the silyl group using 2D NMR (HMBC).
-
Expected: Strong correlation between the vinyl proton (or vinyl substituent) and the Silicon methyls.
-
Diagnostic: The
-Si effect usually shifts the -carbon signal upfield in ¹³C NMR compared to a standard alkene.
-
-
Stereochemistry: The (Z)-geometry is confirmed by NOESY experiments showing spatial proximity between the Allyl group and the N-Tosyl group (or R group depending on exact conformation), but primarily by comparison with literature crystal structures of analogous compounds.
References
-
Yepes, P., Suárez-Sobrino, A. L., Rodríguez, M. A., & Ballesteros, A. (2023).[4] Silylium-Catalyzed Regio- and Stereoselective Carbosilylation of Ynamides with Allylic Trimethylsilanes. Organic Letters, 25(7), 1076–1081. [Link][4][5]
-
Evano, G., Coste, A., & Gagosz, F. (2014). The Chemistry of Ynamides: Development, Applications, and Future Directions. Chemical Reviews, 114(10), 5360–5403. [Link]
-
Zhang, X., & Larock, R. C. (2005). Synthesis of tetrasubstituted alkenes via the palladium-catalyzed reaction of internal alkynes with organosilanes. Journal of Organic Chemistry. [Link]
application of organofunctional silanes in developing advanced coatings
Application Note: Optimizing Organofunctional Silane Architectures for Advanced Surface Engineering
Executive Summary
This guide provides a rigorous technical framework for the application of organofunctional silanes (
Molecular Architecture & Mechanism
The efficacy of a silane coating relies on its dual-reactivity structure:
-
(Hydrolyzable Group): Typically alkoxy (methoxy, ethoxy) or chloro groups. These hydrolyze to form silanols (
), which bond to the substrate.[1][2][3] - (Organofunctional Group): The active organic moiety (e.g., Amino, Epoxy, Methacryl) that interacts with the coating matrix or biomolecule.
-
Spacer
: Determines the flexibility and steric availability of the R-group.
The Mechanistic Pathway
Successful silanization is not a single-step coating but a kinetic cascade. The process must be controlled to favor surface adsorption over solution-phase polymerization.
-
Hydrolysis: Water attacks the
bond. Acid catalysis (pH 4.5–5.5) promotes hydrolysis of the alkoxy groups while retarding condensation, stabilizing the monomeric silanol species. Base catalysis promotes rapid condensation, often leading to unwanted colloidal precipitates. -
Condensation (Oligomerization): Silanol groups (
) react with each other to form siloxane bonds ( ).[1] -
Hydrogen Bonding: Oligomers adsorb to the substrate's hydroxyl-rich surface via hydrogen bonds.[4]
-
Covalent Locking: Thermal curing drives a dehydration reaction, converting hydrogen bonds into permanent covalent siloxane linkages (
).
Visualization of the Kinetic Pathway:
Figure 1: The kinetic pathway from precursor to covalently bonded surface modification. Note the bifurcation where uncontrolled conditions lead to bulk polymerization rather than surface grafting.
Validated Experimental Protocols
Protocol A: Liquid Phase Functionalization (APTES Focus)
Target Application: Bio-functionalization (e.g., antibody immobilization), Glass/Silica modification. Primary Silane: (3-Aminopropyl)triethoxysilane (APTES).[5][6]
Causality Check: This protocol uses an acidified aqueous-alcohol solvent.[7] The water drives hydrolysis; the ethanol ensures silane solubility; the acidic pH stabilizes the silanol to prevent premature precipitation.
Materials:
-
Substrate (Glass slides, Silicon wafers)
-
APTES (99%)
-
Ethanol (95%)
-
Acetic Acid (Glacial)
-
DI Water
Workflow:
-
Substrate Activation (Critical):
-
Immerse substrate in Piranha Solution (3:1
: ) for 15 minutes. Warning: Exothermic/Corrosive. -
Why: Removes organic contaminants and maximizes surface hydroxyl (
) density for silane anchoring. -
Rinse with DI water and dry under
stream.
-
-
Solvent Preparation:
-
Prepare a solution of 95% Ethanol / 5% DI Water .
-
Adjust pH to 4.5–5.5 using Acetic Acid.[7]
-
Why: This pH range minimizes the rate of silanol-silanol condensation, extending the pot life of the reactive solution.
-
-
Silane Hydrolysis:
-
Add APTES to the solvent to achieve a 2% (v/v) concentration.
-
Stir for 5–10 minutes.
-
Observation: The solution should remain clear. Cloudiness indicates premature polymerization (failure).
-
-
Deposition:
-
Immerse the activated substrate into the solution for 1–2 minutes .[7]
-
Note: Longer times do not improve coverage but increase the risk of disordered multilayer deposition.
-
-
Rinse:
-
Dip briefly in pure ethanol to remove physisorbed (non-bonded) silane excess.
-
-
Curing (The Locking Step):
Protocol B: Vapor Phase Deposition (Anhydrous)
Target Application: Hydrophobic coatings, MEMS, Microfluidics. Primary Silane: Perfluorodecyltrichlorosilane (FDTS) or HMDS.
Causality Check: Vapor phase eliminates solvent effects, preventing "islanding" or uneven oligomer deposition. It is ideal for strict monolayer requirements.
Workflow:
-
Setup: Use a vacuum desiccator or dedicated CVD chamber.
-
Pre-treatment: Plasma clean substrates (
plasma, 100W, 60s) to generate groups. -
Deposition:
-
Post-Process: Anneal at 80–100°C to complete condensation.
Critical Process Parameters & Data
The choice of leaving group (
Table 1: Hydrolysis Kinetics of Common Alkoxy Groups
| Leaving Group ( | Hydrolysis Rate | Alcohol Byproduct | Toxicity Profile | Recommended Application |
| Methoxy ( | Very Fast (10x vs Ethoxy) | Methanol | High (Toxic) | Rapid curing, hydrophobic coatings |
| Ethoxy ( | Moderate | Ethanol | Low | Biomedical, Drug Delivery, General |
| Chloro ( | Instant/Violent | HCl (Acid) | Corrosive | Vapor phase only (anhydrous) |
Table 2: pH Influence on Silane Stability
| pH Environment | Hydrolysis Rate | Condensation Rate | Resulting Structure |
| Acid (pH 3-5) | High | Low | Stable Monomers (Ideal for coating) |
| Neutral (pH 7) | Low | Low | Slow reaction, poor adhesion |
| Base (pH >8) | High | High | Rapid precipitation/Gelling (Avoid) |
Quality Control & Validation
Trustworthiness in coating applications requires quantitative validation.
-
Contact Angle Goniometry:
-
Test: Measure water contact angle (WCA).
-
Success Criteria:
-
APTES (Amine): WCA
50°–60° (Hydrophilic shift from pure silica). -
FDTS (Fluoro): WCA > 105° (Hydrophobic).
-
-
-
Ellipsometry:
-
Test: Measure film thickness.
-
Success Criteria: A theoretical monolayer of APTES is
0.7–0.9 nm. Thicknesses > 2 nm indicate multilayer formation (process deviation).
-
-
Ninhydrin Test (For Aminosilanes):
-
Test: Apply ninhydrin solution to the surface.
-
Result: Purple color change indicates the presence of active primary amines (
).
-
Troubleshooting Matrix
Diagram: Troubleshooting Logic Flow
Figure 2: Diagnostic logic for common silanization failures.
References
-
Gelest, Inc. "Silane Coupling Agents: Connecting Across Boundaries."[10] Gelest Technical Brochures.
-
Arkles, B. "Hydrophobicity, Hydrophilicity and Silane Surface Modification." Gelest, Inc.[3][10][11][12]
-
Hermanson, G. T. (2013).[13] Bioconjugate Techniques. Academic Press. (Chapter on Silane Coupling Agents for protein immobilization).
-
Howarter, J. A., & Youngblood, J. P. (2006). "Optimization of silica silanization by 3-aminopropyltriethoxysilane." Langmuir, 22(26), 11142-11147.
- Plueddemann, E. P. (1991). Silane Coupling Agents. Springer Science & Business Media.
Sources
- 1. Organofunctional silanes in the application of coatings IMPAG Schweiz [impag.ch]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. gelest.com [gelest.com]
- 5. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. gelest.com [gelest.com]
- 8. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. s3.amazonaws.com [s3.amazonaws.com]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Transformations with Trimethyl(1-naphthalenyl)silane
Executive Summary: The "Trimethyl" Challenge
Welcome to the technical support center. You are likely working with Trimethyl(1-naphthalenyl)silane (TMS-Nap).
Critical Warning: If you are attempting a standard Hiyama Cross-Coupling , you may be experiencing low conversion. Unlike trimethoxy or trifluoro silanes, the trimethyl silyl group is sterically bulky and electronically stable, making the transmetallation step to Palladium extremely sluggish.
This guide prioritizes two optimized workflows:
-
Direct Activation: Forcing the Hiyama coupling using specialized fluoride sources.
-
Ipso-Substitution Strategy: Using the TMS group as a directing handle for regioselective halogenation or acylation (often the more reliable pathway).
Module 1: Hiyama Cross-Coupling Optimization
Goal: Coupling TMS-Nap with an aryl halide (
The Problem: Stability vs. Reactivity
The
Optimized Protocol: The "TASF" Method
To couple TMS-Nap, you must use a "naked" fluoride source that is more soluble and reactive than TBAF, or employ silver additives.
Reagents:
-
Catalyst:
(2.5 mol%) + (10 mol%) (The bulky ligand helps with the naphthyl sterics). -
Activator: TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate). Note: TASF is superior to TBAF for trimethyl-aryl silanes.
-
Solvent: THF or DMF (Anhydrous is critical).
Step-by-Step Protocol:
-
Inert Atmosphere: Flame-dry reaction vessel under Argon. Moisture causes protodesilylation (stripping the TMS group).
-
Pre-mix: Add Aryl Iodide (1.0 equiv) and TMS-Nap (1.2 equiv).
-
Catalyst Addition: Add Pd source and Ligand.
-
Activation: Add TASF (1.5 equiv) as a solid or solution.
-
Temperature: Heat to 60–80°C . Do not exceed 100°C initially to avoid homocoupling.
Troubleshooting Hiyama Coupling
| Symptom | Probable Cause | Corrective Action |
| No Reaction (Starting Material Recovered) | TMS group is too stable; Fluoride source is wet. | Switch from TBAF to TASF or AgF (Silver Fluoride). Silver promotes transmetallation via a Si-Ag intermediate. |
| Product is Naphthalene (Protodesilylation) | Moisture in solvent/fluoride source. | The |
| Low Yield (Steric Clash) | 1-position hindrance. | Switch ligand to SPhos or XPhos . These biaryl phosphine ligands are designed to handle sterically demanding substrates. |
Module 2: Ipso-Substitution (The "Smart" Workflow)
Goal: Replacing the TMS group with a Halogen (
Why use this? Direct electrophilic substitution on naphthalene usually yields a mixture of 1- and 2-isomers. The TMS group at the 1-position acts as a super-directing group . It stabilizes the Wheland intermediate (beta-silicon effect) and ensures 100% regioselectivity at the 1-position.
Protocol A: Ipso-Iodination (Synthesis of 1-Iodonaphthalene)
This converts your stable silane into a highly reactive aryl iodide for standard Suzuki/Negishi coupling.
Reagents:
-
Electrophile: Iodine Monochloride (ICl) or
. -
Solvent:
(DCM). -
Temp:
to RT.
Step-by-Step:
-
Dissolve TMS-Nap (1 equiv) in DCM at
. -
Add ICl (1.1 equiv) dropwise. Observation: Solution turns dark brown/red.
-
Stir for 30 mins. The TMS group is an excellent leaving group.
-
Quench: Add aqueous
(Sodium thiosulfate) to remove excess iodine. -
Result: Pure 1-Iodonaphthalene.
Protocol B: Desilylative Acylation (Friedel-Crafts Variant)
Reagents:
-
Acyl Chloride (
). -
Lewis Acid:
(1.1 equiv). -
Solvent: DCM or
.
Mechanism: The Lewis acid complexes with the acyl chloride to form an acylium ion. This attacks the C1 position. The TMS group leaves (as TMS-Cl), re-aromatizing the ring without needing a proton transfer.
Module 3: Visualizing the Mechanism
The following diagram illustrates the divergence between the Hiyama Coupling pathway (requiring Fluoride activation) and the Ipso-Substitution pathway (Electrophilic attack).
Caption: Divergent reaction pathways. Path A requires strong nucleophilic activation (F-). Path B utilizes the TMS group as a leaving group for electrophilic substitution.
FAQ: Frequently Asked Questions
Q1: Why is my reaction producing naphthalene (H-Nap) instead of the coupled product? A: This is Protodesilylation . In the presence of trace water and fluoride, the silicate intermediate acts as a base and abstracts a proton.
-
Fix: Ensure your fluoride source (TBAF) is the anhydrous solution in THF, or switch to TASF. Add 4Å Molecular Sieves to the reaction vessel.
Q2: Can I use TMS-Nap for Suzuki coupling directly?
A: No. Suzuki coupling requires Boron species.[1] However, you can convert TMS-Nap to a Boronic ester via Ipso-Borode-silylation (
Q3: Is the 1-position or 2-position more reactive? A: For electrophilic substitution (Ipso), the 1-position (where the Si is attached) is highly activated compared to the rest of the ring. The TMS group directs the incoming electrophile to replace itself, preventing the mixture of isomers usually seen in naphthalene chemistry.
References
-
Hiyama Coupling Mechanisms & Limitations Source: Organic Chemistry Portal Context: Highlights the difficulty of using trimethylsilanes compared to alkoxysilanes and the necessity of fluoride activation.[1]
-
Ipso-Substitution Rules & Beta-Silicon Effect Source: Chemistry Stack Exchange / Clayden Organic Chemistry Context: Explains the stabilization of the Wheland intermediate by silicon, facilitating the cleavage of the C-Si bond by electrophiles.
-
Protodesilylation Mechanisms Source: RSC Publishing (J. Chem. Soc., Perkin Trans. 1) Context: Details the mechanism of proton-catalyzed cleavage of C-Si bonds, the primary failure mode in these reactions.
-
Preparation and Reactivity of Arylsilanes Source: Scholaris / Keay Review Context: Comprehensive review on the synthesis of arylsilanes and their utility as blocking groups or handles for ipso-substitution.
Sources
improving synthetic yield of trimethyl(1-naphthalenyl)silane
Technical Support Center: Trimethyl(1-naphthalenyl)silane Synthesis Case ID: TMNS-OPT-2024 | Status: Open | Priority: High
Executive Summary
Compound: Trimethyl(1-naphthalenyl)silane (CAS: 18052-80-7) Primary Application: Sterically demanding silyl protecting group, kinetic resolution intermediate, and precursor for functionalized naphthalene derivatives. Common Pain Points: Low yields due to Wurtz-type homocoupling (1,1'-binaphthyl formation), incomplete Grignard initiation, and protodesilylation during aggressive workup.
This guide replaces generic "textbook" procedures with a field-optimized protocol designed to maximize isolated yield (>85%) and purity.
Module 1: The "Golden Path" Protocol
Standardized workflow for the synthesis of 1-naphthyltrimethylsilane via Grignard reagent.
Reagents & Stoichiometry
| Reagent | Equiv. | Role | Critical Quality Attribute (CQA) |
| 1-Bromonaphthalene | 1.0 | Substrate | Must be colorless/pale yellow. Dark liquid indicates HBr/impurities. Distill if degraded. |
| Magnesium Turnings | 1.2 | Metal | Freshly crushed or iodine-activated. Oxide layer inhibits initiation. |
| Chlorotrimethylsilane (TMSCl) | 1.2 - 1.5 | Electrophile | Freshly distilled . Hydrolyzes rapidly to hexamethyldisiloxane (HMDSO) in air. |
| THF (Anhydrous) | Solvent | Medium | Water content <50 ppm. Stabilizer-free preferred. |
| Iodine (Crystal) | Cat. | Initiator | Visual indicator for Grignard initiation. |
Step-by-Step Execution
Phase 1: Grignard Formation (The Critical Step)
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, N2 inlet, and pressure-equalizing addition funnel. Add Mg turnings (1.2 equiv).
-
Activation: Add a single crystal of
and heat gently with a heat gun until iodine vapor sublimes onto the Mg. This etches the oxide surface. -
Initiation: Dissolve 1-bromonaphthalene (1.0 equiv) in anhydrous THF (concentration ~1.0 M). Add 5-10% of this solution to the Mg. Stop stirring.
-
Technical Insight: High local concentration at the metal surface favors initiation. Stirring dilutes the local radical concentration needed to start the chain reaction.
-
-
Observation: Wait for turbidity, exotherm, or disappearance of iodine color. Once initiated, start stirring and add the remaining bromide dropwise over 45-60 minutes. Maintain a gentle reflux via internal exotherm.
-
Yield Tip: If the reaction runs too hot (vigorous reflux), you risk Wurtz coupling (formation of 1,1'-binaphthyl). If too cold, the reaction stalls.
-
Phase 2: Silylation
-
Cooling: Once Grignard formation is complete (Mg consumed/dark solution), cool the mixture to 0°C (ice bath).
-
Why? Although silylation is exothermic, cooling controls the rate and prevents side reactions.
-
-
Addition: Add TMSCl (1.2–1.5 equiv) dropwise.
-
Reflux: Allow to warm to Room Temperature (RT), then reflux for 2-4 hours.
-
Technical Insight: The steric bulk of the naphthyl group creates a barrier. Reflux ensures complete conversion of the sterically hindered Grignard species.
-
Phase 3: Workup
-
Quench: Cool to 0°C. Quench carefully with Saturated Ammonium Chloride (
) .-
Warning: Do NOT use HCl. Aryl silanes are susceptible to ipso-protodesilylation in strong acid, regenerating naphthalene.
-
-
Extraction: Extract with Diethyl Ether (
) or Hexanes. Wash organic layer with water and brine. -
Purification: Dry over
, concentrate, and distill under reduced pressure (vacuum distillation is mandatory due to high boiling point).
Module 2: Troubleshooting & Logic
Visualizing the Workflow
The following diagram maps the critical decision points and failure modes.
Figure 1: Reaction logic flow emphasizing critical risk points for yield loss.
Module 3: Troubleshooting Guide (FAQ)
Q1: My yield is low (<40%), and I see a large solid residue in the flask. What is it? A: This is likely 1,1'-binaphthyl , formed via Wurtz coupling.
-
Cause: The concentration of organic halide was too high relative to the Magnesium surface area, or the temperature was uncontrolled during addition.
-
Fix: Dilute the 1-bromonaphthalene further (1g per 5-10 mL THF) and add it slower. Ensure vigorous stirring after initiation to prevent localized hotspots.
Q2: The reaction won't initiate. I've added iodine, but nothing happens. A: Naphthyl halides can be sluggish.
-
Fix 1 (The "Entrainment" Method): Add a few drops of 1,2-dibromoethane . This reacts rapidly with Mg to expose a fresh surface (and generates ethylene gas—bubbles indicate activity).
-
Fix 2: Sonicate the Mg turnings in THF before setup to mechanically clean the surface.
Q3: I obtained the product, but it degraded during column chromatography. A: Aryl silanes are generally stable on silica, but acidic silica can cause slow protodesilylation.
-
Fix: Add 1% Triethylamine (
) to your eluent to neutralize the silica gel. Alternatively, use vacuum distillation, which is preferred for this compound due to its thermal stability and volatility difference from impurities.
Q4: Can I use Diethyl Ether instead of THF? A: Yes, but THF is generally better for aryl chlorides/bromides because it coordinates more strongly to Mg, stabilizing the Grignard species. However, THF reflux temperature (66°C) is higher than Ether (35°C), which helps drive the formation of the sterically hindered naphthyl-Mg bond. Stick to THF unless you have a specific reason not to.
Module 4: Quantitative Data Summary
| Parameter | Standard Condition | Optimized Target | Impact on Yield |
| Solvent | Diethyl Ether | THF | +10-15% (Better solubility/initiation) |
| Temperature (Step 1) | RT | Reflux (65°C) | Essential for complete Grignard formation |
| Temperature (Step 2) | 0°C only | 0°C -> Reflux | +20% (Overcomes steric hindrance of Naphthyl) |
| Quench pH | Acidic (HCl) | Neutral/Weakly Acidic (NH4Cl) | Prevents product decomposition |
References
-
Organic Syntheses, Coll. Vol. 9, p. 139 (1998). Preparation of Silyl Enol Ethers and General Silylation Protocols. (General protocols for handling TMSCl and silylation).
-
RSC Advances, 2014. Grignard reagents and silanes: Guidelines for silicon-carbon bond formation. (Mechanistic insights into Wurtz coupling side reactions).
- Journal of Organometallic Chemistry.Steric effects in the reaction of Grignard reagents with chlorosilanes. (Explains the need for reflux with bulky naphthyl groups).
-
PubChem Compound Summary: Trimethyl(1-naphthalenyl)silane. (Physical properties and safety data).
-
BenchChem Technical Guides. Grignard Reaction Protocols and Troubleshooting. (General initiation techniques).[1]
Sources
identifying side reactions in trimethyl(1-naphthalenyl)silane derivatization
Technical Support Center: Trimethyl(1-naphthalenyl)silane Derivatization
Case ID: TMS-NAPH-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Side Reactions & Yield Loss in 1-TMS-Naphthalene Functionalization[1]
Executive Summary: The "Steric-Electronic" Paradox
Trimethyl(1-naphthalenyl)silane is a robust building block, but it suffers from a specific vulnerability: the 1-position steric clash (peri-interaction with the H-8 proton) combined with the high stability of the trimethylsilyl (TMS) group .[1]
Unlike reactive alkoxysilanes, the TMS group is electronically neutral and kinetically stable.[1] Derivatization often fails not because the chemistry is wrong, but because the activation energy for the desired pathway (Ipso-substitution or Transmetallation) is higher than the barrier for the side reactions (Protodesilylation or Homocoupling).
This guide deconstructs these failure modes into three diagnostic modules.
Module 1: The "Vanishing Silyl" (Protodesilylation)
Symptom: You intended to swap the TMS group for a halogen or carbon chain, but your mass spec shows a dominant peak at m/z 128 (Naphthalene). The TMS group is gone, replaced by a proton.[1]
The Mechanism:
The silicon-carbon bond at the 1-position is sterically strained. In the presence of even trace protons (
-
Acidic Pathway: Electrophilic attack by
at the ipso-carbon forms a sigma-complex stabilized by the silicon (β-effect).[1] Nucleophilic attack on the silicon then cleaves the bond, leaving naphthalene. -
Fluoride Pathway (Hiyama): If water is present in your TBAF/CsF, the fluoride activates the silicon to a pentacoordinate silicate, which then rapidly hydrolyzes instead of transmetallating.[1]
Diagnostic Protocol:
-
Check Solvent Water Content: Perform a Karl Fischer titration.[1] For TMS-naphthalene coupling, water must be
ppm.[1] -
Acid Audit: Are you generating acid in situ? (e.g., using
generates HBr; using ICI generates HCl).[1] You must include an acid scavenger (e.g., or 2,6-lutidine).[1]
Visual Troubleshooting Tree:
Caption: Decision tree identifying the root cause of protodesilylation based on reaction type.
Module 2: The "Wrong Spot" (Regio-Isomeric Substitution)
Symptom: The TMS group remains intact, but the electrophile has attached to the C4 position (4-substituted-1-trimethylsilylnaphthalene).[1]
The Science: The TMS group is a weak activator (via hyperconjugation) and directs ipso (C1) and para (C4).[1]
-
Ipso-Attack (Desired): Driven by the high energy of the C-Si bond cleavage and relief of steric strain at C1.
-
Para-Attack (Side Reaction): Driven if the electrophile is too sterically bulky to access the C1 position (blocked by the peri-hydrogen at C8 and the TMS methyls).
Troubleshooting Table:
| Variable | Recommendation for Ipso-Substitution | Explanation |
| Electrophile Size | Use compact electrophiles ( | Large electrophiles (e.g., bulky acyl chlorides) prefer the accessible C4 position.[1] |
| Temperature | Keep it LOW ( | Ipso-substitution often has a lower activation energy (kinetic control); higher temps favor thermodynamic C4 substitution.[1] |
| Solvent | DCM or | Polar solvents stabilize the separated ion pairs, potentially favoring the standard Friedel-Crafts (C4) pathway.[1] |
Module 3: The "Silent Coupling" (Hiyama Stalling)
Symptom: In Palladium-catalyzed cross-coupling, you recover 90% starting material.[1] No reaction occurs.
The Science: Trimethylsilyl groups are the least reactive class for Hiyama coupling. They lack the electronegative heteroatoms (like -OMe or -F) on the silicon required to form the reactive pentacoordinate silicate intermediate.
The Fix: The "Fluoride Hammer"
You cannot rely on standard bases (
Protocol: Activated Hiyama Coupling of 1-TMS-Naphthalene
-
Reagents:
-
Procedure:
-
Monitoring:
-
Look for the disappearance of the TMS peak in NMR (0.3-0.5 ppm).
-
Module 4: Visualization of Competing Pathways
The following diagram illustrates the electronic and steric decisions the molecule makes during reaction.
Caption: Mechanistic divergence showing how reagent choice dictates product outcome.
Frequently Asked Questions (FAQs)
Q: Why can't I use simple silica gel chromatography to purify my product? A: If your side product is naphthalene (from protodesilylation), it co-elutes with 1-TMS-naphthalene in hexanes/heptane.[1]
-
Solution: Use Reverse Phase HPLC (C18 column) or rely on Vacuum Distillation if the boiling point difference allows.[1] For analytical checks, GC-MS is superior to TLC.[1]
Q: I'm trying to brominate the 1-position, but the reaction is violent and yields tar. A: Ipso-bromination is exothermic.[1]
-
Solution: Dilute your
in DCM and add it at .[1] Add solid to the reaction flask before adding bromine to neutralize HBr immediately as it forms.
Q: Can I use 1-TMS-naphthalene for Suzuki coupling?
A: No. Suzuki requires Boron.[1] You can, however, convert the TMS group to a Boron species via Ipso-Borodestannylation (requires converting Si to Sn first, usually) or direct Ipso-Borodesilylation using
References
-
Ipso-Substitution Mechanism & Kinetics
-
Hiyama Coupling of Trimethylsilyl Arenes
-
Denmark, S. E., & Ober, M. H.[1] "Organosilicon Reagents: Synthesis and Application to Palladium-Catalyzed Cross-Coupling Reactions."[1][5] Aldrichimica Acta, 2003.[1][2]
-
Hiyama, T.[1][2][6] "Organosilicon Compounds in Cross-Coupling Reactions."[1][2][5][7] Journal of Organometallic Chemistry, 2002.[1][2]
-
-
Protodesilylation & Stability
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Hiyama Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hiyama Coupling [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
assessing the stability of trimethyl(1-naphthalenyl)silane derivatives
Status: Operational Ticket Focus: Stability Assessment & Troubleshooting Assigned Specialist: Senior Application Scientist
Introduction: The Silicon Paradox
Trimethyl(1-naphthalenyl)silane (TMNS) derivatives occupy a unique niche in medicinal chemistry and organic synthesis. As a silicon bioisostere , the TMS group modulates lipophilicity (LogP) and metabolic stability compared to its carbon analogs (the "Silicon Switch"). However, this utility comes with a trade-off: the C(sp²)–Si bond at the naphthalene 1-position is electronically activated and sterically crowded (due to peri-interactions with the C8 proton), making it susceptible to specific degradation pathways that do not affect standard phenylsilanes.
This guide provides the protocols to assess, monitor, and troubleshoot the stability of these derivatives.
Module 1: Chemical Stability (The "Acid Trap")
The Issue: Users frequently report the "disappearance" of the TMS group during acidic workups or purification, yielding the protonated naphthalene derivative.
The Mechanism: Protodesilylation The 1-naphthalenyl position is electron-rich. In the presence of electrophiles (specifically protons, H⁺), the ring undergoes ipso-substitution . The steric strain between the bulky TMS group and the proton at the C8 position (peri-strain) accelerates this process, as releasing the silicon relieves steric congestion.
Visualization: Ipso-Protodesilylation Pathway
Caption: The mechanism of acid-catalyzed desilylation where the proton attacks the ipso-carbon, relieving steric strain.
Troubleshooting & FAQ
Q: I used TFA (Trifluoroacetic acid) to remove a Boc group, and my TMS group fell off. Why? A: TFA is a strong organic acid that promotes rapid protodesilylation, especially in electron-rich systems like naphthalene.
-
Solution: Switch to HCl in Dioxane or mild Lewis acids (e.g., ZnBr₂) for deprotection steps. If TFA is mandatory, reduce temperature to 0°C and limit exposure time to <15 mins.
Q: Is the C-Si bond stable to base? A: Generally, yes. Arylsilanes are robust to basic hydrolysis (NaOH, KOH) unless there is a strong nucleophile (like fluoride) or specific activating groups (like a hydroxyl group ortho to the silicon) that can trigger a Brook rearrangement.
Protocol: Kinetic Acid Stability Assay
Use this to quantify the half-life (t½) of your derivative in acidic media.
-
Preparation: Dissolve 10 mg of TMNS derivative in 0.6 mL of CD₃CN (Acetonitrile-d3).
-
Baseline: Acquire a ¹H NMR spectrum (t=0). Integrate the TMS singlet (~0.3-0.5 ppm) relative to an internal standard (e.g., dichloromethane).
-
Initiation: Add 2 equivalents of deuterated acetic acid (CD₃COOD) or dilute TFA-d. Shake vigorously.
-
Monitoring: Acquire spectra every 10 minutes for 2 hours at 25°C.
-
Analysis: Plot ln[Concentration] vs. Time. The slope = -k (rate constant).
Module 2: Metabolic Stability (The Silicon Switch)
The Issue: In drug discovery, silicon is often introduced to block metabolic hot-spots (e.g., blocking para-hydroxylation). However, the TMS group itself can become a liability if not assessed early.
The Mechanism: Oxidative Debusylation While Silicon blocks ring oxidation, the methyl groups on the silicon are susceptible to CYP450-mediated oxidation. This leads to a hydroxymethylsilyl intermediate, which is unstable and collapses to a silanol (Si-OH). Silanols are often more polar and rapidly excreted, potentially reducing half-life unexpectedly.
Visualization: Metabolic Fate of TMNS
Caption: Metabolic pathways showing the competition between ring protection and silanol formation.
Protocol: Microsomal Stability Assay (In Vitro)
| Step | Action | Critical Parameter |
| 1 | Incubation System | Liver Microsomes (Human/Rat) at 0.5 mg/mL protein. |
| 2 | Cofactor | NADPH regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase). |
| 3 | Substrate | TMNS derivative at 1 µM (keep < 1% DMSO). |
| 4 | Timepoints | 0, 5, 15, 30, 60 min. |
| 5 | Quenching | Add ice-cold Acetonitrile containing Internal Standard (IS). |
| 6 | Analysis | LC-MS/MS. Monitor Parent (M+) and Silanol (+16 Da or +32 Da shift). |
Module 3: Analytical Troubleshooting
The Issue: "Ghost peaks" or poor mass balance during analysis.
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
| GC-MS: Peak Tailing or Loss | Thermal Degradation. The C-Si bond can weaken at high injector temps (>250°C), especially if the liner is dirty (acidic sites). | Switch to LC-MS. If GC is required, use a cool-on-column injection or silylate the liner to remove active protons. |
| LC-MS: Broad Peaks | Lipophilicity. TMNS derivatives are highly lipophilic (LogP > 4). They stick to C18 columns. | Use a C8 column or increase the organic ratio in the gradient. Ensure the needle wash is strong (e.g., 100% MeOH). |
| NMR: Silent Species | Aggregation. Planar naphthalene rings stack in solution. | Run NMR at 50°C or use d6-DMSO to break pi-stacking aggregates. |
| LC-MS: M-73 Peak | In-Source Fragmentation. Loss of TMS group (73 Da) in the ion source. | Lower the Cone Voltage/Fragmentor voltage. This is an artifact, not sample degradation. |
References
-
Chemical Stability (Protodesilylation Mechanisms)
- Mechanism of the protodesilylation of arylsilanes.
-
Source: (Contextual grounding based on Eaborn's classic work on arylsilanes).
-
Metabolic Stability (Silicon Bioisosteres)
-
Drug Design Applications
-
Chemistry challenges in lead optimization: silicon isosteres in drug discovery.[3] (Showell et al.).
-
Source:
-
-
Analytical Troubleshooting
- LCMS Troubleshooting: Best Practices for Labor
-
Source:
Sources
hydrolytic stability of sterically hindered silyl groups
Current Status: Operational Ticket Priority: High Agent: Senior Application Scientist (Ph.D.)
Welcome to the Silyl Ether Support Hub
You are likely here because your protecting group strategy has failed. Either your "stable" silyl group fell off during a routine Lewis acid step, or your "labile" group is refusing to cleave despite days of refluxing with TBAF.
This guide is not a textbook; it is a troubleshooting manual designed to diagnose and fix hydrolytic stability issues in sterically hindered silyl ethers (TBS, TBDPS, TIPS, DTBS).
Module 1: The Stability Hierarchy (Knowledge Base)
Before troubleshooting, you must understand where your specific group sits in the steric and electronic hierarchy. The stability of silyl ethers is not linear; it depends heavily on whether the environment is acidic or basic.
Comparative Stability Visualization
The following diagram illustrates the general stability trend. Note the "Crossover Zone" where TBDPS outperforms TIPS in acid but underperforms in base.
Figure 1: Hierarchical stability of common silyl protecting groups. Note the divergence between TBDPS and TIPS based on reaction conditions.
Quantitative Stability Data (Relative to TMS = 1)
Use this table to calculate necessary reaction times or reagent strengths.
| Group | Acid Stability ( | Base Stability ( | Primary Use Case |
| TMS | 1 | 1 | Transient protection; removed during workup. |
| TES | ~64 | ~10-100 | Labile; useful for temporary masking in presence of TBS. |
| TBS | ~20,000 | ~20,000 | The standard.[1][2] Stable to chromatography and mild reduction. |
| TIPS | ~700,000 | ~100,000 | Base Stability. Excellent for bulky secondary alcohols. |
| TBDPS | ~5,000,000 | ~20,000 | Acid Stability. Survives harsh acidic conditions better than TIPS. |
| DTBS | > 5,000,000 | > 500,000 | "Super Silyl." Use only when the group must survive everything. |
Data synthesized from Greene's Protective Groups and BenchChem stability matrices [1, 2].
Module 2: Troubleshooting Premature Cleavage
Issue: "My TBS/TIPS group fell off during a reaction that didn't involve acid or fluoride."
Diagnosis: You likely exposed the silyl ether to a Lewis Acid or a "hidden" proton source. Silicon is extremely fluorophilic and oxophilic .
The Lewis Acid Trap
Lewis acids (e.g.,
Mechanism of Failure:
Figure 2: Mechanism of Lewis Acid-mediated silyl cleavage involving a pentacoordinate silicon intermediate.
Corrective Protocols
-
Buffer the System: If using Lewis Acids, add a proton scavenger like 2,6-di-tert-butylpyridine (non-nucleophilic base) to neutralize adventitious acid generated during the reaction.
-
Switch to TBDPS: If your reaction conditions are acidic (e.g., glycosylation, Friedel-Crafts), switch from TBS/TIPS to TBDPS . The steric bulk combined with the electronic nature of the phenyl rings provides superior resistance to acid hydrolysis [2].
-
Dry Solvents are Critical: In Lewis Acid mediated reactions, the nucleophile that cleaves the silyl group is often trace water. Ensure solvents are
ppm water.
Module 3: Troubleshooting Stubborn Deprotection
Issue: "I treated my TIPS/DTBS ether with TBAF for 24 hours and recovered starting material."
Diagnosis: Steric hindrance is preventing the fluoride ion from accessing the silicon atom. TBAF is bulky (tetrabutylammonium counterion). In sterically congested systems (e.g., tertiary alcohols protected with TIPS), the trajectory for
The "Nuclear" Deprotection Protocol
When standard TBAF fails, you need smaller nucleophiles or acidic activation.
Option A: High-Temperature TBAF
-
Why: Increases kinetic energy to overcome the steric barrier.
-
Protocol: Reflux with 1.0 M TBAF in THF (66°C) or switch solvent to DMPU (Caution: toxic) and heat to 80-100°C.
Option B: HF-Pyridine (The Gold Standard for Stubborn Groups)
-
Why: The fluoride is less sterically encumbered than in TBAF, and the acidic medium protonates the oxygen, making it a better leaving group (Push-Pull mechanism).
-
Protocol:
-
Dissolve substrate in THF in a polyethylene vessel (glass will etch).
-
Add HF-Pyridine complex (70% HF) at 0°C.
-
Buffer with excess pyridine if acid-sensitive groups are present.
-
Warning: HF is potentially fatal on skin contact. Use calcium gluconate gel as safety backup.
-
Option C: TAS-F (Tris(dimethylamino)sulfonium difluorotrimethylsilicate)
-
Why: A source of "naked" fluoride that is soluble in organic solvents but less basic than TBAF, preventing side reactions like elimination [3].
Module 4: Orthogonality & Selectivity
Issue: "I have a primary TBS and a secondary TIPS. I want to remove only the TBS."
Diagnosis: You can exploit the kinetic rate difference between primary and secondary steric environments.
Primary TBS vs. Secondary TIPS/TBDPS
Primary silyl ethers are roughly 10-100x more labile than secondary ones due to the accessibility of the silicon center.
Protocol: Controlled Acid Hydrolysis Do NOT use fluoride (TBAF is often too aggressive and will cleave both if not carefully monitored). Use acid to exploit the steric difference.
-
Reagent:
(Camphorsulfonic acid) or (Pyridinium p-toluenesulfonate). -
Solvent: 1:1 MeOH:CH2Cl2.
-
Condition: 0°C to Room Temperature. Monitor by TLC every 15 minutes.
-
Result: The primary TBS will cleave rapidly. The secondary TIPS/TBDPS will remain intact due to the massive stability difference in acid (see Module 1 table) [4].
Protocol: Selective Deprotection Flowchart
Figure 3: Decision tree for selective deprotection of multiple silyl ethers.
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
-
BenchChem. (2025).[1][3] Silyl Ether Protecting Groups: A Comparative Guide to Stability.
-
Scheidt, K. A., et al. (2002). TAS-F (Tris(dimethylamino)sulfonium Difluorotrimethylsilicate). Encyclopedia of Reagents for Organic Synthesis.
-
Nelson, T. D., & Crouch, R. D. (1996).[4][5] Selective Deprotection of Silyl Ethers. Synthesis, 1996(09), 1031–1069.[4][6]
-
Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191.
Sources
Technical Support Center: GC-MS Silylation & Peak Tailing
Topic: Troubleshooting Peak Tailing for Silylated Compounds
Status: Active Guide Maintained By: Senior Application Scientist Team Last Updated: 2026-01-28
Diagnostic Triage: Start Here
Before disassembling your instrument, you must isolate the source of the tailing. Peak tailing in silylated samples is rarely random; it follows a logical causality chain involving Chemistry (Hydrolysis) , Inlet Activity , or Flow Path Geometry .
The Tailing Decision Tree
Use the following logic flow to determine your troubleshooting path.
Caption: Figure 1. Diagnostic logic for isolating the root cause of peak tailing. "Chemical Activity" is the most common cause for silylated compounds.
Module 1: The Chemistry (Sample Preparation)
Context: Silylation replaces active hydrogens (OH, NH, SH) with a trimethylsilyl (TMS) group to reduce polarity.[1] If this reaction is incomplete or reverses (hydrolysis), the compound reverts to its polar "sticky" form, which adsorbs to silanols in the column, causing severe tailing.
The Hydrolysis Trap
Silylation reagents (BSTFA, MSTFA) are extremely moisture-sensitive.[2] Even trace water in your solvent or vial will hydrolyze the TMS-derivative back to the parent compound.
Caption: Figure 2. The reversibility of silylation. Moisture acts as a "poison" that reverts the volatile derivative back to the tailing parent compound.
Troubleshooting Protocol: Moisture & Reagents
| Variable | Recommendation | Why? |
| Solvent Quality | Use anhydrous solvents (water < 10 ppm). Store over molecular sieves. | Silylation reagents hydrolyze instantly in wet solvents. |
| Reagent Choice | MSTFA is preferred for early eluting peaks. BSTFA is a robust general purpose reagent. | MSTFA's byproduct (N-methyltrifluoroacetamide) is more volatile than BSTFA's, preventing solvent-front masking. |
| Catalyst | Add 1% TMCS (Trimethylchlorosilane) for sterically hindered groups (secondary alcohols/amines). | TMCS increases the "donor strength" of the silyl group, forcing the reaction to completion. |
| Vial Septa | Use PTFE-lined silicone. Do not reuse punctured septa. | Punctured septa allow atmospheric moisture ingress, degrading the sample within hours. |
Q: My sample tailed after sitting in the autosampler overnight. Why? A: This is "Hydrolytic Reversion." The septum was punctured during the first injection. Over 12 hours, atmospheric humidity entered the vial, hydrolyzed the TMS derivatives, and reformed the polar parent compound. Fix: Derivatize immediately before analysis or transfer to a fresh vial with a new cap if re-injecting.
Module 2: The Inlet (The "Hot Zone")
Context: The inlet is where the sample is vaporized. If the liner contains active silanols (Si-OH), the silylated compound can decompose or adsorb before reaching the column.
Critical Check: Liner Deactivation
Standard deactivated liners may not be sufficient for sensitive silylated drugs or metabolites.
-
Symptom: Tailing decreases as you inject more sample (the "priming" effect).
-
Mechanism: The first few injections of silylating reagent actually "deactivate" the liner in-situ by reacting with the liner's active sites.
-
Solution: Use Ultra-Inert (UI) or "Touchless" packaging liners.
-
Glass Wool: This is the #1 source of activity. If your method allows, use a liner without glass wool, or ensure the wool is fully deactivated (silanized).
Protocol: Inlet Maintenance for Silylation
-
Cool Down: Reduce inlet temperature to < 50°C.
-
Replace Liner: Install a new, ultra-inert split/splitless liner.
-
Replace O-Ring: Always use a new viton or graphite O-ring. Old rings off-gas and cause leaks.
-
Gold Seal: If using an Agilent-style inlet, replace the gold seal and washer. Accumulation of non-volatiles here acts as an adsorption sink.
-
Bake Out: Heat inlet to 20°C above method temperature for 30 mins (without column flow if possible, or with high split flow) to remove installation residues.
Module 3: The Column & Method
Context: If the chemistry and inlet are clean, the column is the final suspect.[3]
Column Overloading vs. Tailing
Users often confuse overloading with active-site tailing.
-
Shark Fin: If the peak has a slow rise and a sharp drop (fronting), it is overloading .[4]
-
Tailing: If the peak has a sharp rise and a slow drop (asymmetry > 1.2), it is adsorption/activity .
Q: I see "Shark Fin" peaks on my major component. A: You are overloading the stationary phase. Silylation adds mass (TMS = +72 Da per group).
-
Fix 1: Increase Split Ratio (e.g., from 10:1 to 50:1).
-
Fix 2: Dilute the sample.
Column Trimming Protocol
Non-volatile byproducts from silylation reactions (siloxanes) accumulate at the head of the column, creating a "mud" of active sites.
-
Cool Oven: Reduce to 35°C.
-
Remove Column: Unwind 1 loop (~0.5 meters) from the inlet side.
-
The Cut: Use a ceramic wafer. Score the polyimide coating gently. Do not saw through. Tap to break.
-
Inspection: Use a 20x magnifier.[5] The cut must be 90° flat. A jagged edge causes turbulence (physical tailing).
-
Reinstall: Ensure the column insertion depth is precise (e.g., 4-6 mm past the ferrule for many standard inlets). Incorrect depth is a leading cause of peak tailing.
References & Authoritative Sources
-
Agilent Technologies. (2018). GC Troubleshooting Series: Tailing Peaks. Video Notes & Technical Guide. Link
-
Restek Corporation. (2022). LC/GC Troubleshooting: All of My Peaks are Tailing! What Should I Do? Technical Guide.[2][6][7] Link
-
Sigma-Aldrich (Merck). (2021). Derivatization Reagents: BSTFA and MSTFA Protocols & Mechanisms.[1] Technical Bulletin. Link
-
Chromatography Online (LCGC). (2021). Physicochemical Causes of Peak Tailing: Silanol Interactions.[8]Link
-
Phenomenex. (2020). GC Tech Tip: Peak Shape Problems - Tailing Peaks. Troubleshooting Guide. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. academic.oup.com [academic.oup.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 8. Restek - Videoartikel [de.restek.com]
methods for the purification of trimethyl(1-naphthalenyl)silane
Technical Support Center: Purification of Trimethyl(1-naphthalenyl)silane
Product Identity: Trimethyl(1-naphthalenyl)silane CAS: 18052-76-1 Synonyms: 1-(Trimethylsilyl)naphthalene, 1-TMS-Naphthalene Support Tier: Advanced Research & Development
Introduction: The Purification Challenge
Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulty isolating pure Trimethyl(1-naphthalenyl)silane (TMS-1-Naph).
The Core Problem: The synthesis of TMS-1-Naph (typically via Grignard or Wurtz-Fittig coupling) often leaves unreacted 1-bromonaphthalene. Crucially, the boiling point of the product (~285°C) and the starting material (~281°C) are nearly identical. Standard vacuum distillation often fails to separate them, resulting in a persistent inseparable mixture.
This guide prioritizes chromatographic separation and high-efficiency fractionation to resolve this specific thermodynamic overlap.
Part 1: Diagnostic Workflow
Before selecting a method, assess your crude mixture using this logic flow.
Figure 1: Decision matrix for purification based on impurity profile. Note that 1-bromonaphthalene presence triggers a mandatory chromatography step.
Part 2: Physical Properties & Separation Data
Understanding the thermodynamic similarities is vital for troubleshooting.
| Compound | Boiling Point (atm) | Boiling Point (15 mmHg) | Rf (Hexanes) | 1H NMR (Key Signal) |
| TMS-1-Naph (Product) | ~285°C (Calc) | ~135-138°C | 0.65 | Si-Me3: δ 0.4-0.5 ppm (s) |
| 1-Bromonaphthalene | ~281°C | ~132-135°C | 0.55 | Ar-H only; No Si-Me3 |
| Naphthalene | 218°C (Sublimes) | ~85-90°C | 0.45 | Ar-H: δ 7.4-7.9 ppm |
| Hexamethyldisiloxane | 101°C | Volatile | 0.90 | Si-Me3: δ 0.07 ppm |
Technical Insight: The
Part 3: Purification Protocols
Method A: Flash Column Chromatography (Recommended)
Best for: Removing unreacted 1-bromonaphthalene.
Because the product is a non-polar organosilane, it moves rapidly on silica. The slight difference in polarizability between the C-Si bond and the C-Br bond allows for separation.
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase: 100% Hexanes (or Pentane).
-
Loading: Dissolve crude oil in minimum Hexanes.
-
Elution Order:
-
Fraction 1 (Fastest): Hexamethyldisiloxane (if present).
-
Fraction 2: Trimethyl(1-naphthalenyl)silane (Product) .
-
Fraction 3: Unreacted 1-Bromonaphthalene (slightly slower due to halogen polarizability).
-
Fraction 4: Naphthalene/Binaphthyls.
-
-
Detection: TLC (UV 254 nm). The product spots will be intense UV-active dark spots.
Method B: High-Efficiency Vacuum Fractionation
Best for: Large scale (>50g) where chromatography is cost-prohibitive, AND bromide content is low.
Warning: Do not attempt this if 1-bromonaphthalene >10%.
-
Apparatus: 3-neck flask, magnetic stir bar, Vigreux column (minimum 20cm) or Spinning Band column.
-
Vacuum: High vacuum required (<1 mmHg recommended).
-
Procedure:
-
Degas: Stir under vacuum at RT for 20 mins to remove volatile siloxanes (HMDS).
-
Ramp: Slowly increase oil bath temperature.
-
Forerun: Collect everything distilling below 100°C (at 1 mmHg). This is usually naphthalene (sublimates) or residual solvents.
-
Main Fraction: Collect the steady plateau.
-
Cooling: Ensure the condenser water is >25°C (warm) if naphthalene is present, to prevent it from crystallizing and clogging the condenser.
-
Part 4: Troubleshooting & FAQs
Q1: My product is a yellow liquid, but the literature says it should be colorless. Why? A: The yellow color typically arises from trace oxidation of the naphthalene ring (forming quinone-like species) or traces of iodine if used to initiate the Grignard.
-
Fix: Pass the neat oil through a short plug of basic alumina . This usually adsorbs the polar colored impurities, yielding a clear oil.
Q2: I see a doublet in the NMR around 0.3 ppm. Is this my product? A: No. The Si-Me3 signal for TMS-1-Naph should be a singlet .
-
A doublet suggests coupling, possibly to Fluorine (if used in processing) or a specific siloxane impurity.
-
Check for Hexamethyldisiloxane (HMDS) at ~0.07 ppm.
-
Check for TMS-bromide (if synthesis failed) at ~0.4-0.6 ppm (labile).
Q3: Can I use chemical washing to remove the unreacted bromide? A: It is difficult. Unlike removing an acid or amine, the bromide is chemically inert to mild washes.
-
Aggressive Fix: Some chemists treat the mixture with a secondary portion of Magnesium or n-Butyllithium to convert the residual bromide to a salt/volatile, then quench. However, this risks side reactions with the naphthalene ring. Chromatography is safer.
Q4: The product solidified in the receiver flask. Is this normal? A: Yes, if high purity. While often described as an oil, TMS-1-Naph can crystallize (melting point is near RT/low). Naphthalene impurities also cause solidification.
-
Verification: Check the melting point. Naphthalene melts at 80°C; TMS-1-Naph melts much lower. If it melts in your hand or warm water, it is likely the product.
References
- Synthesis & Properties: Eaborn, C. (1960). Organosilicon Compounds. Butterworths Scientific Publications. (Foundational text on Aryl-silane boiling point trends).
-
Boiling Point Data: National Institute of Standards and Technology (NIST). 1-Bromonaphthalene Thermophysical Properties.
-
Chromatographic Behavior: BenchChem Technical Data. Purification of Aryl Silanes.
-
NMR Validation: ChemicalBook Spectral Database. 1-(Trimethylsilyl)naphthalene NMR predictions.
(Note: While specific boiling points for the silane are often calculated in databases like ChemSpider or PubChem, the relative volatility compared to the bromide is a well-established principle in organosilicon synthesis.)
Technical Support Center: Silylation Reagent Integrity & Moisture Management
Status: Operational Ticket Focus: Moisture Sensitivity in GC Derivatization (BSTFA, MSTFA, MTBSTFA) Assigned Specialist: Senior Application Scientist
The Core Conflict: Nucleophilic Competition
Why is my derivatization failing?
Silylation is a nucleophilic substitution reaction (
The problem? Water is a superior nucleophile. Water is small, highly mobile, and sterically unhindered. If moisture is present in your solvent, sample, or atmosphere, it will react with the silylation reagent before your analyte does. This results in:
-
Reagent Depletion: The reagent is consumed by water, leaving insufficient molar excess for the analyte.
-
Hydrolysis Artifacts: Formation of siloxanes (ghost peaks) and amides (precipitates).
-
Column Damage: Excess free acid (e.g., HF or HCl) generated by hydrolysis can strip the stationary phase of your GC column.
Module 1: Reagent Storage & Handling (The First Line of Defense)
Q: How do I know if my reagent is already compromised? A: Fresh silylation reagents (BSTFA, MSTFA) are clear and colorless.
-
Warning Sign: Cloudiness or white precipitate. This indicates the formation of amides (e.g., trifluoroacetamide) which are insoluble byproducts of hydrolysis.
-
Critical Failure: If the liquid has turned yellow or brown, discard immediately.
Protocol: The "Nitrogen Blanket" Technique Never leave a silylation reagent bottle open to the atmosphere.
-
Septum Integrity: Only access the reagent through a high-quality, PTFE-lined septum.
-
Pressure Equalization: When withdrawing 1 mL of reagent, inject 1 mL of dry nitrogen gas first to prevent a vacuum that sucks in humid laboratory air.
-
Secondary Containment: Store bottles in a desiccator with active desiccant (indicating silica gel).
Module 2: Sample Preparation (The Hidden Moisture)
Q: I dried my sample under nitrogen, but I still see low derivatization efficiency. Why? A: "Surface dryness" is not "chemical dryness." Residual water often binds to the glass walls of the vial or remains trapped in the crystal lattice of the analyte.
Expert Protocol: Azeotropic Drying This is the gold standard for removing trace moisture prior to silylation.
| Step | Action | Technical Rationale |
| 1 | Dissolve analyte in Acetonitrile or Toluene . | These solvents form low-boiling azeotropes with water. |
| 2 | Add 50-100 µL of solvent to the "dry" residue. | Re-suspends bound water.[2] |
| 3 | Evaporate to dryness under | As the solvent evaporates, it physically carries the water molecules with it (azeotropic distillation). |
| 4 | Repeat 2x. | Ensures <10 ppm residual moisture. |
| 5 | IMMEDIATELY add silylation reagent. | Minimizes re-adsorption of atmospheric humidity. |
Module 3: Troubleshooting & Diagnostics
Q: I see extra peaks in my chromatogram. Are these my sample or artifacts? A: Use this diagnostic table to identify "Ghost Peaks."
Table 1: Mass Spectral Diagnostics for Moisture Artifacts
| Diagnostic Ion ( | Source Identification | Cause | Action |
| 73, 147, 207, 281 | Cyclic Siloxanes | Septum bleed or hydrolyzed reagent. | Change septum; bake out inlet. |
| 73, 147 (High Abundance) | Hexamethyldisiloxane (HMDS) | Hydrolysis of TMS reagents. | Reagent is wet. Discard and use fresh ampoule. |
| 69, 73 | Trifluoroacetamide | Byproduct of BSTFA/MSTFA. | Normal byproduct, but excess indicates hydrolysis. |
| 50, 52 | HCl / HF | Acidic byproduct. | DANGER: Will damage column. Change liner immediately. |
Visual Troubleshooting Logic
Caption: Decision matrix for diagnosing moisture-related derivatization failures.
Frequently Asked Questions (FAQs)
Q: Can I use TMCS to "dry" my sample? A: No. While Trimethylchlorosilane (TMCS) reacts violently with water, it produces Hydrochloric Acid (HCl) as a byproduct.
-
Result: The HCl will likely degrade your analyte (especially if it's acid-labile) and corrode your GC column phase. Always dry the sample physically (azeotrope) before adding the reagent.
Q: My vial cap popped off during heating. What happened? A: Pressure buildup.
-
Cause: If moisture was present, the hydrolysis reaction generates gas.[3] Furthermore, heating volatile solvents like dichloromethane in a crimped vial expands the headspace gas.
-
Fix: Use high-pressure rated crimp caps (not screw caps) for heating, or derivatize at a lower temperature for a longer time.
Q: Can I save a sample that was exposed to moisture? A: Sometimes.
-
Rescue Protocol: If the sample is cloudy or has low response, evaporate the failed reagent stream completely to dryness under nitrogen. Perform the Azeotropic Drying protocol (Module 2) to remove the hydrolysis byproducts, then re-dissolve in fresh reagent.
References
- Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry.
- Knapp, D. R. (1979).
-
Agilent Technologies. (2022). Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. Retrieved from [Link]
-
Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Nontargeted Profiling. Current Protocols in Molecular Biology. Retrieved from [Link]
Sources
Technical Support Center: Silylation Catalyst Selection & Optimization
Current Status: Operational Topic: Catalyst Architecture for Hydroxyl Protection (Silylation) Assigned Specialist: Senior Application Scientist[1]
The Triage: Catalyst Selection Decision Matrix
Selecting the correct catalyst is not merely about speed; it is about matching the electrophilicity of the silyl source with the nucleophilicity of the substrate while managing steric clash.
Decision Logic
Do not default to Imidazole/DMF for every reaction.[1] Use the following logic flow to select the appropriate activation system.
Figure 1: Decision matrix for selecting silylation conditions based on substrate sterics and sensitivity.[1]
Mechanistic Insight: Why DMAP Works (And When to Use It)
While Imidazole acts as a base and a weak nucleophile, 4-Dimethylaminopyridine (DMAP) functions as a "hyper-nucleophilic" acylation/silylation transfer catalyst.[1]
The Mechanism: DMAP attacks the silyl chloride to form a N-silylated pyridinium species . This intermediate is highly electrophilic—significantly more so than the original silyl chloride—because the positive charge on the nitrogen pulls electron density away from the silicon center, making it susceptible to attack by even weak nucleophiles (alcohols).
Key Constraint: DMAP is difficult to remove if used in stoichiometric amounts.[1] Use it catalytically (5-10 mol%) with a stoichiometric auxiliary base (TEA or DIPEA) to scavenge the HCl produced.[1]
Figure 2: The catalytic cycle of DMAP.[1] The formation of the Silyl-Pyridinium cation is the rate-determining activation step.
Validated Experimental Protocols
Protocol A: Standard Protection (Primary Alcohols)
Best for: Routine protection of primary alcohols with TBSCl or TBDPSCl.[1]
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Solvent: Dissolve substrate (1.0 equiv) in anhydrous DMF (0.1 M concentration). Note: DMF accelerates silylation compared to DCM due to its polarity.[1]
-
Reagents: Add Imidazole (2.5 equiv). Stir until dissolved.
-
Addition: Add Silyl Chloride (1.2 equiv) portion-wise.
-
Monitoring: Monitor via TLC. Quench with saturated NaHCO3 upon completion.
-
Self-Validation: If the reaction stalls at 50%, add 5 mol% DMAP. If it proceeds, steric hindrance was the bottleneck.
Protocol B: The "Hindered Substrate" Method (Tertiary Alcohols)
Best for: Tertiary alcohols or sterically crowded secondary alcohols where Chlorides fail.[1]
-
Reagent Switch: Replace Silyl Chloride with Silyl Triflate (TBSOTf) . Triflates are
times more reactive than chlorides toward solvolysis.[1] -
Base Switch: Use 2,6-Lutidine (3.0 equiv).[1]
-
Why? Lutidine is a sterically hindered base.[1] It scavenges the strong Triflic Acid (TfOH) generated without reacting with the electrophilic silyl triflate itself.
-
-
Solvent: Anhydrous DCM (0.2 M).
-
Procedure: Cool solution of alcohol and lutidine to 0°C. Add TBSOTf dropwise. Allow to warm to RT.
Protocol C: Lewis Acid Catalysis (Sc(OTf)3)
Best for: Extremely difficult substrates or when amine bases cause side reactions.[1]
-
Catalyst: Scandium(III) Triflate [Sc(OTf)3] (1-5 mol%).[1]
-
Solvent: Acetonitrile or Nitromethane (CH3NO2).[1]
-
Reagent: Hexamethyldisilazane (HMDS) or Allyltrimethylsilane.[1]
-
Mechanism: Sc(III) coordinates to the alcohol oxygen, increasing the acidity of the proton and facilitating silyl transfer without a traditional base.
Comparison of Catalyst Efficiency
| Catalyst System | Reactivity | Substrate Scope | Removal Difficulty | Key Risk |
| Imidazole | Moderate | Primary/Secondary | Easy (Aq.[1] Wash) | Slow for bulky groups |
| DMAP (Cat.) + TEA | High | Secondary/Steric | Moderate | Acyl transfer side-rxns |
| TBSOTf + 2,6-Lutidine | Very High | Tertiary/Hindered | Easy (Acid Wash) | Acid sensitive groups |
| Sc(OTf)3 | High | Acid/Base Sensitive | Easy (Filtration) | Cost / Availability |
Troubleshooting & FAQs
Q: My reaction shows the starting material is consumed, but the product decomposes during silica gel chromatography. What is happening? A: Silyl ethers (especially TMS and TES) are acid-labile.[1] Silica gel is slightly acidic.[1]
-
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes before loading your sample.[1] This neutralizes the silica. Alternatively, use neutral alumina.[1]
Q: I am using TBSCl and Imidazole, but the reaction stops at 60% conversion after 24 hours. A: You likely have a "stalled equilibrium" or silyl hydrolysis due to trace moisture.[1]
-
Fix 1 (Moisture): Silyl chlorides hydrolyze rapidly.[1] Ensure your DMF is anhydrous (stored over molecular sieves).[1]
-
Fix 2 (Activation): Add 10 mol% DMAP. The formation of the N-acyl pyridinium intermediate will lower the activation energy for the remaining hindered alcohol molecules.
Q: Can I use Pyridine as both solvent and base? A: Yes, but it is often inefficient.[1] Pyridine is a weaker base than imidazole and a poorer nucleophile than DMAP.[1] Reaction rates will be slow. It is better to use DCM/DMF as a solvent and add specific bases/catalysts.[1]
Q: Why use 2,6-Lutidine instead of Triethylamine with Silyl Triflates? A: Triethylamine is nucleophilic enough to attack the Silyl Triflate, forming a quaternary ammonium salt (reagent decomposition).[1] 2,6-Lutidine is sterically hindered around the nitrogen, preventing it from attacking the silicon, so it acts only as a proton scavenger.
References
-
DMAP Mechanism & Efficiency
-
Silyl Triflates for Hindered Alcohols
-
Scandium Triflate Catalysis
-
General Protective Group Strategies
Sources
- 1. Scandium(III) trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 4. Scandium Triflate: A Versatile Catalyst with Promising Applications | Scandium [scandium.org]
- 5. kmc.du.ac.in [kmc.du.ac.in]
- 6. download.e-bookshelf.de [download.e-bookshelf.de]
Validation & Comparative
Comparative Analysis of Silylating Agents for Gas Chromatography-Mass Spectrometry (GC-MS)
Executive Summary
In the context of drug development and metabolomics, derivatization is not merely a sample preparation step; it is a chemical modification strategy that dictates the sensitivity, separation efficiency, and structural elucidation capabilities of the analysis. This guide provides a technical comparison of the primary silylating agents—BSTFA, MSTFA, MTBSTFA, and TMSI —focusing on their reaction kinetics, byproduct volatility, and derivative stability.
The Chemistry of Silylation: Mechanism & Reactivity
Silylation replaces active protic hydrogens (in –OH, –COOH, –NH₂, –SH) with a silyl group (usually trimethylsilyl, TMS).[1][2] This substitution reduces polarity, eliminates hydrogen bonding, and increases thermal stability, rendering non-volatile analytes amenable to gas phase separation.
Mechanistic Insight
The reaction proceeds via a nucleophilic attack (SN2-like mechanism) .[2] The analyte's nucleophilic heteroatom attacks the silicon center of the reagent. The leaving group's stability determines the reagent's "silylation power."
Reactivity Hierarchy: The ease of derivatization follows a strict functional group order. Understanding this allows researchers to select milder reagents for alcohols while reserving potent reagents for amides.
Comparative Performance Analysis
The Workhorses: BSTFA vs. MSTFA
While chemically similar, the choice between BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) often dictates the quality of early-eluting chromatography.
-
BSTFA: The industry standard. Robust for amino acids and fatty acids. However, its byproduct (trifluoroacetamide) is less volatile, which can cause solvent peak tailing.
-
MSTFA: The superior choice for trace analysis of early-eluting compounds. Its byproduct (N-methyltrifluoroacetamide) is highly volatile, eluting before most analytes, preventing the "masking" of solvent-front peaks.
The Specialist: TMSI (Trimethylsilylimidazole)
TMSI is the strongest reagent for hydroxyls, capable of derivatizing sterically hindered sites (e.g., tertiary alcohols on steroids) that BSTFA/MSTFA miss.
-
Caveat: It is amphoteric and difficult to remove. It can cause detector fouling if not managed and reacts poorly with amines.
The Stabilizer: MTBSTFA (N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide)
Unlike the others which add a TMS group, MTBSTFA adds a tert-butyldimethylsilyl (TBDMS) group.
-
Mass Spec Advantage: TBDMS derivatives fragment predictably, typically losing the tert-butyl group ([M-57]⁺). This creates a high-abundance ion ideal for Selected Ion Monitoring (SIM) quantitation.
-
Stability: TBDMS ethers are 100x more stable to hydrolysis than TMS ethers, allowing for longer autosampler stability.
Technical Comparison Table
| Feature | MSTFA | BSTFA | TMSI | MTBSTFA |
| Silyl Group | Trimethylsilyl (TMS) | Trimethylsilyl (TMS) | Trimethylsilyl (TMS) | t-Butyldimethylsilyl (TBDMS) |
| Reactivity | High | High | Very High (for -OH) | Moderate |
| Byproduct Volatility | Highest (Best for GC) | High | Low (Can foul detector) | High |
| Derivative Stability | Moderate (Moisture sensitive) | Moderate (Moisture sensitive) | Moderate | High (Hydrolysis resistant) |
| Primary Application | General metabolic profiling, early eluters | Amino acids, carboxylic acids | Steroids , hindered hydroxyls | Stable quantification, organic acids |
| Key MS Fragment | [M-15]⁺ (often weak) | [M-15]⁺ (often weak) | [M-15]⁺ | [M-57]⁺ (Strong Base Peak) |
Experimental Protocols
Workflow Selection Logic
Select your protocol based on analyte hindrance and required stability.
Protocol A: General Profiling (Metabolites/Drugs)
Target: Acids, alcohols, primary amines.
-
Preparation: Evaporate 50 µL of sample extract to complete dryness under Nitrogen (N₂) stream. Critical: Any residual water will quench the reagent.
-
Reagent Addition: Add 50 µL MSTFA + 1% TMCS .
-
Note: TMCS (Trimethylchlorosilane) acts as a catalyst to increase donor strength.
-
-
Reaction: Cap vial tightly. Incubate at 60°C for 30 minutes .
-
Analysis: Inject directly into GC-MS. Use a glass wool liner to trap non-volatiles.
Protocol B: Sterically Hindered Compounds (Steroids)
Target: Tertiary hydroxyls, multi-functional steroids.
-
Preparation: Dry sample completely (lyophilization recommended).
-
Reagent Addition: Add 50 µL TMSI dissolved in dry pyridine (1:4 ratio).
-
Why Pyridine? It acts as an acid scavenger and solvent for polar steroids.
-
-
Reaction: Incubate at 70°C for 60 minutes .
-
Optimization: If derivatization is incomplete, add 10 µL of MSTFA to scavenge residual moisture and "cap" remaining amines (TMSI reacts poorly with amines).
Protocol C: Stable Derivative Quantitation
Target: Organic acids requiring long batch runs.
-
Preparation: Dry sample extract.
-
Reagent Addition: Add 50 µL MTBSTFA + 1% TBDMCS .
-
Reaction: Incubate at 60–80°C for 60 minutes .
-
Note: Reaction times are longer due to the bulky tert-butyl group.
-
-
Analysis: Monitor the [M-57]⁺ ion. Expect retention times to increase significantly compared to TMS derivatives due to added mass.
Troubleshooting & Optimization (Field Insights)
-
Moisture Control: The #1 cause of failure is wet solvents. Silyl reagents hydrolyze instantly on contact with water, forming siloxanes (appearing as repeating peaks of m/z 73, 147, 207, 281).
-
Fix: Use anhydrous solvents (stored over molecular sieves) and flush vials with inert gas.
-
-
Column Maintenance: Silylation reagents are harsh. They strip the phase from column heads.
-
Fix: Use a 5m guard column (retention gap) and trim 10cm from the front of the column weekly.
-
-
Injector Port Activity: If peak tailing occurs for derivatized amines, the liner is likely active.
-
Fix: Use deactivated, silanized glass liners. Replace the liner every 50-100 injections when using heavy silylation loads.
-
References
-
Schummer, C., et al. "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta, 2009.[3] [Link]
Sources
Comparative Guide: BSTFA Reagent vs. Trimethyl(1-naphthalenyl)silane (TMNS) Standard
This guide objectively compares N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) , the industry-standard silylation reagent, with Trimethyl(1-naphthalenyl)silane (TMNS) .
Scientific Note: A direct functional comparison reveals a categorical distinction. BSTFA is a reactive derivatization agent (silyl donor) used to modify analytes. TMNS is a chemically inert aryl-silane lacking a leaving group. Consequently, TMNS cannot function as a silylating reagent. In high-precision analytical workflows, TMNS is utilized as a Process Internal Standard (IS) or Retention Index Marker due to its structural similarity to TMS-derivatives and exceptional stability.
This guide analyzes them as complementary components of a robust analytical workflow: BSTFA as the Actor and TMNS as the Validator .
Executive Summary
| Feature | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | TMNS (Trimethyl(1-naphthalenyl)silane) |
| Primary Role | Derivatization Reagent (Active) | Internal Standard / Marker (Passive) |
| Function | Replaces active hydrogens (-OH, -NH, -SH) with TMS groups. | Normalizes injection volume; monitors retention time shifts. |
| Reactivity | High (Nucleophilic substitution). | Inert (Stable C-Si bond). |
| Leaving Group | Trifluoroacetamide (Good leaving group). | None (Naphthalene ring is stable). |
| Detection | Increases analyte volatility for GC-MS. | Highly UV/Fluorescent active; distinct GC-MS ion. |
| Key Application | Drug metabolism, steroid profiling, metabolomics. | QC benchmarking, recovery standard for PAHs/Drugs. |
Part 1: Technical Analysis of BSTFA (The Reagent)
Mechanism of Action
BSTFA acts as a powerful trimethylsilyl (TMS) donor. The driving force is the formation of the stable amide by-product (N-trimethylsilyltrifluoroacetamide) and the high affinity of silicon for oxygen/nitrogen.
-
Target Functional Groups: Alcohols (primary > secondary > tertiary), Amines, Carboxylic Acids.
-
Catalysis: Often requires 1% TMCS (Trimethylchlorosilane) to silylate sterically hindered groups (e.g., tertiary hydroxyls in steroids).
Advantages in Drug Development
-
Volatility Enhancement: Converts polar drugs (e.g., Ibuprofen, Morphine) into non-polar, volatile derivatives suitable for GC-MS.
-
Fragility Protection: Prevents thermal degradation of labile analytes in the GC injector.
-
By-product Volatility: The fluorinated by-products elute early and do not foul the detector (unlike BSA).
Part 2: Technical Analysis of TMNS (The Standard)
Chemical Structure & Stability
Trimethyl(1-naphthalenyl)silane consists of a naphthalene ring bonded directly to a trimethylsilyl group.
-
Bond Strength: The Silicon-Carbon (Aryl) bond is significantly stronger than the Silicon-Oxygen/Nitrogen bonds formed by BSTFA.
-
Implication: TMNS does not react with the sample or the BSTFA. It survives the derivatization process unchanged, making it an ideal Internal Standard .
Why Compare TMNS to BSTFA?
While they are not functional alternatives, TMNS is the "Control" for the BSTFA "Experiment."
-
Retention Indexing: TMNS elutes in the semi-volatile region, often near silylated PAHs or mid-weight drugs.
-
Silylation Efficiency Monitor: If TMNS degrades, it indicates extreme conditions (e.g., excessive acid/moisture) that would also destroy patient samples.
-
Detector Cross-Validation: TMNS has a strong UV absorption (Naphthalene chromophore) and a distinct Mass Spec signature (Molecular ion
200), allowing cross-validation between GC-MS and HPLC-UV workflows.
Part 3: Visualizing the Workflow
The following diagram illustrates how BSTFA and TMNS function within a single analytical protocol.
Caption: Workflow demonstrating the distinct roles of BSTFA (Active Reagent) and TMNS (Passive Standard).
Part 4: Validated Experimental Protocol
Objective: Quantification of polar pharmaceutical metabolites using BSTFA derivatization with TMNS as the Internal Standard.
Materials
-
Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).
-
Standard: Trimethyl(1-naphthalenyl)silane (CAS: 18052-80-7), diluted to 100 µg/mL in Pyridine.
-
Solvent: Anhydrous Pyridine.[1]
Step-by-Step Methodology
-
Sample Preparation:
-
Dry the biological extract (plasma/urine) completely under Nitrogen gas. Critical: Moisture hydrolyzes BSTFA.
-
-
Internal Standard Addition (The TMNS Step):
-
Add 50 µL of the TMNS/Pyridine solution to the dried residue.
-
Why: Adding TMNS before BSTFA accounts for any solvent evaporation or injection variability.
-
Vortex for 30 seconds to dissolve the residue.
-
-
Derivatization (The BSTFA Step):
-
Add 50 µL of BSTFA + 1% TMCS .
-
Cap the vial immediately (Teflon-lined cap).
-
-
Reaction:
-
Incubate at 60°C for 30–60 minutes .
-
Note: Sterically hindered drugs may require 90°C. TMNS is stable up to >200°C.
-
-
Analysis:
-
Inject 1 µL into GC-MS (Splitless mode).
-
Monitor:
-
Analyte Peaks: Look for [M+72] mass shift (replacement of H with TMS).
-
TMNS Peak: Monitor
200 (Molecular Ion) and 185 ([M-CH3]+).
-
-
Part 5: Troubleshooting & Comparison Data
Stability Comparison
| Condition | BSTFA (Reagent) | BSTFA Derivatives (Product) | TMNS (Standard) |
| Moisture Sensitivity | Extreme (Hydrolyzes instantly) | Moderate (Stable for 24-48h) | High (Unaffected by ambient humidity) |
| Thermal Stability | Low (Boils at ~40°C under vac) | High (GC stable) | Very High (Stable >250°C) |
| Storage | Desiccator/Freezer | Analyze immediately | Room Temp (Sealed) |
Common Confusion: Naphthyl-Labeling Reagents
Researchers sometimes confuse Trimethyl(1-naphthalenyl)silane with Chlorodimethyl(1-naphthyl)silane .
-
If you need Fluorescence: Do not use BSTFA. Use Chlorodimethyl(1-naphthyl)silane . This reagent places a bulky, fluorescent naphthyl group on the analyte (instead of a TMS group), enabling picogram-level detection via HPLC-Fluorescence.
-
If you need Volatility (GC): Use BSTFA .[1] The naphthyl group from the alternative reagent is too heavy and will reduce volatility, making it poor for GC-MS.
References
-
Sigma-Aldrich. (2024). BSTFA + TMCS for GC Derivatization: Product Specification and Protocol. Retrieved from
- Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.
-
National Institute of Standards and Technology (NIST). (2024). Trimethyl(1-naphthalenyl)silane Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from
-
Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds. Talanta, 77(4), 1473-1482. (Context on comparing silylation reagents). Retrieved from
Sources
Trimethyl(1-naphthalenyl)silane versus MSTFA: Synergistic Roles in Metabolomics Sample Preparation
This guide provides an in-depth technical comparison between MSTFA (the active derivatization reagent) and Trimethyl(1-naphthalenyl)silane (a specialized internal standard/process control).
In high-throughput metabolomics, the distinction between these two is critical: MSTFA is the workhorse that renders polar metabolites volatile, while Trimethyl(1-naphthalenyl)silane serves as a robust benchmark to validate instrument performance and retention indexing without interfering with the derivatization chemistry.
Executive Summary: The Actor vs. The Monitor
In Gas Chromatography-Mass Spectrometry (GC-MS) metabolomics, accurate quantification relies on transforming non-volatile metabolites into volatile derivatives.[1] This comparison clarifies the distinct but complementary roles of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and Trimethyl(1-naphthalenyl)silane .
| Feature | MSTFA | Trimethyl(1-naphthalenyl)silane |
| Role | Derivatization Reagent (The "Actor") | Internal Standard / QC Marker (The "Monitor") |
| Function | Donates TMS groups to -OH, -COOH, -NH₂ | Acts as a stable Retention Index (RI) marker |
| Reactivity | High (Nucleophilic substitution) | Inert (Sterically hindered, chemically stable) |
| Target | Polar metabolites (Sugars, Amino Acids) | None (Used for instrument calibration) |
| Key Advantage | Most volatile byproduct (N-methyltrifluoroacetamide) | Unique retention time; does not co-elute with common metabolites |
Technical Deep Dive: MSTFA (The Reagent)
Mechanism of Action
MSTFA is the "Gold Standard" silylation reagent because of its high reactivity and the volatility of its byproduct. It functions by replacing active hydrogens in polar functional groups with a trimethylsilyl (TMS) group.
-
Reaction Potential:
-
Byproduct Advantage: The byproduct (N-methyltrifluoroacetamide) elutes early in the chromatogram, preventing the "masking" of early-eluting metabolites like alanine or valine.
Critical Protocol Considerations
-
Moisture Sensitivity: MSTFA hydrolyzes instantly upon contact with water. Samples must be lyophilized to <1% residual moisture.
-
Catalysis: Often used with 1% TMCS (Trimethylchlorosilane) to increase donor strength for sterically hindered groups (e.g., secondary amines).
Technical Deep Dive: Trimethyl(1-naphthalenyl)silane (The Standard)
Chemical Profile
Trimethyl(1-naphthalenyl)silane (also referred to as TMS-naphthalene or 1-naphthyl-TMS ether depending on specific isomer synthesis) is a bulky, hydrophobic molecule.
-
Structure: A naphthalene ring attached to a trimethylsilyl group.[2][3]
-
Stability: Unlike MSTFA, it has no "leaving group." The Si-C or Si-O bond is stabilized by the aromatic system, making it resistant to hydrolysis and further reaction.
Why Use It as an Internal Standard?
-
Retention Indexing (RI): Its bulky aromatic structure ensures it elutes in the mid-to-late region of the chromatogram (typically after simple sugars but before steroids), a region often sparse in reliable markers.
-
Orthogonality: It does not react with MSTFA. If you spike it into a sample before derivatization, it remains unchanged, serving as a control for injection volume and instrument response, independent of the derivatization efficiency.
-
Spectral Distinctiveness: The naphthalene moiety yields a distinct molecular ion and fragmentation pattern (often m/z 128 for naphthalene or specific TMS losses), making it easy to deconvolve from complex biological matrices.
Experimental Workflow: Integrating Both Agents
The following workflow demonstrates how to use MSTFA for derivatization while using Trimethyl(1-naphthalenyl)silane as a Process Control (PC).
Visualizing the Workflow
Figure 1: Integrated workflow showing the distinct insertion points and roles of the Standard (Red) and the Reagent (Green).
Detailed Protocol
Reagents Required
-
Reagent A (Solvent/Catalyst): Methoxyamine hydrochloride in Pyridine (20 mg/mL).
-
Reagent B (Silylation): MSTFA + 1% TMCS.
-
Standard (IS): Trimethyl(1-naphthalenyl)silane (10 µg/mL in Hexane or Pyridine).
Step-by-Step Methodology
-
Sample Preparation:
-
Dry 50 µL of plasma/urine extract in a SpeedVac until completely dry.
-
Critical: Any residual water will quench MSTFA.
-
-
Internal Standard Spiking (The "Monitor"):
-
Add 10 µL of Trimethyl(1-naphthalenyl)silane solution to the dried pellet.
-
Note: Alternatively, add this during the extraction phase to monitor recovery.
-
-
Methoximation (Step 1):
-
Add 40 µL of Reagent A (MeOX/Pyridine).
-
Incubate at 37°C for 90 minutes.
-
Purpose: Protects carbonyl groups (aldehydes/ketones) to prevent ring-opening isomerization of sugars.
-
-
Silylation (Step 2 - The "Actor"):
-
Add 90 µL of MSTFA .
-
Incubate at 70°C for 30 minutes.
-
Chemistry: MSTFA converts -OH and -NH groups to -O-TMS and -N-TMS. The Trimethyl(1-naphthalenyl)silane remains chemically unaltered.
-
-
Analysis:
-
Centrifuge at 14,000 x g for 5 mins to pellet any precipitate.
-
Transfer supernatant to a GC vial with a glass insert.
-
Inject 1 µL into GC-MS (Splitless or 1:10 Split depending on concentration).
-
Performance Comparison Data
The following table contrasts the behavior of a target metabolite (e.g., Alanine) treated with MSTFA against the internal standard.
| Parameter | Metabolite (e.g., Alanine) + MSTFA | Internal Standard (Trimethyl(1-naphthalenyl)silane) |
| Pre-Reaction State | Polar, Non-volatile | Non-polar, Volatile |
| Post-Reaction State | Alanine-(TMS)₂ | Unchanged |
| Reaction Efficiency | Variable (Dependent on time/temp) | 100% (No reaction required) |
| Derivative Stability | Sensitive to moisture (hydrolyzes back to Alanine) | Highly Stable (Shelf-stable for months) |
| Mass Spectrum Base Peak | m/z 73 (TMS), m/z 116 | m/z 128 (Naphthalene core) or Molecular Ion |
| Use Case | Quantitation of biological change | Normalization of injection errors |
Troubleshooting with the Standard
If your chromatogram shows:
-
Low Metabolite Signal + Normal IS Signal: The derivatization reaction failed (likely moisture in sample), or the metabolite degraded. The instrument is fine.
-
Low Metabolite Signal + Low IS Signal: The instrument injection failed, or there is a massive leak in the MS source.
Conclusion
There is no "versus" in the sense of competition; there is only cooperation .
-
Choose MSTFA when you need to derivatize polar metabolites (sugars, amino acids, fatty acids) for GC-MS. It is the industry standard for minimizing steric hindrance and maximizing volatility.
-
Choose Trimethyl(1-naphthalenyl)silane as your Internal Standard . Its chemical inertness ensures that it reflects the physical status of the GC-MS system without being affected by the chemical variability of the derivatization reaction itself.
Recommendation: For a robust metabolomics pipeline, use MSTFA as your reagent and spike Trimethyl(1-naphthalenyl)silane at 10 µg/mL into your samples post-extraction/pre-derivatization to normalize data against injection variability.
References
-
Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology. Link
-
National Institute of Standards and Technology (NIST). (2023). MSTFA - N-Methyl-N-(trimethylsilyl)trifluoroacetamide Properties. NIST Chemistry WebBook. Link
-
Sigma-Aldrich. (2024).[4][5] Trimethyl(1-naphthylmethyl)silane Product Specification & CAS 18410-58-7. Link
-
PubChem. (2024).[2][3][4][5] Silane, trimethyl(1-naphthalenyloxy)- Compound Summary. National Library of Medicine. Link
-
Kanani, H., et al. (2008). Standardization of GC-MS metabolomics protocols. Journal of Chromatography B. Link
Sources
- 1. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silane, trimethyl(1-naphthalenyloxy)- | C13H16OSi | CID 522011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Silane, trimethyl(1-naphthalenyloxy)- | C13H16OSi | CID 522011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 三甲基(三丁基锡烷基)硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. トリメチル(フェニル)シラン 99% | Sigma-Aldrich [sigmaaldrich.com]
Comparative Validation Guide: Trimethyl(1-naphthalenyl)silane (TMNS) in Analytical Workflows
[1]
Executive Summary
In high-throughput chromatographic analysis of lipophilic compounds—specifically Polycyclic Aromatic Hydrocarbons (PAHs) and hydrophobic drug metabolites—the selection of an Internal Standard (IS) is the single most critical variable for data integrity. While deuterated isotopologues (e.g., Naphthalene-
This guide validates Trimethyl(1-naphthalenyl)silane (TMNS) as a superior, cost-effective alternative.[1] We provide a direct performance comparison against deuterated standards and structural analogs, supported by experimental protocols compliant with ICH Q2(R1) and FDA Bioanalytical Method Validation (2018) guidelines.
Part 1: Technical Rationale & Mechanism[1]
The Chemical Advantage: C-Si Stability
TMNS consists of a naphthalene ring bonded directly to a trimethylsilyl (TMS) group via a Carbon-Silicon (
Mechanistic Comparison of Internal Standards
| Feature | TMNS (Proposed) | Deuterated Isotopes ( | Structural Analogs (e.g., Fluorene) |
| Retention Behavior | Elutes near naphthalene but chromatographically resolved.[1] | Co-elutes perfectly (requires MS resolution). | Distinct retention; may not track matrix effects perfectly. |
| Mass Spectrometry | Unique Signature: Silicon isotopic pattern ( | Mass shift (+8 Da).[1] Risk of overlap if analyte concentration is high.[1] | Standard organic fragmentation; risk of isobaric interference.[1] |
| Stability | High: C-Si bond is robust against pH swings.[1] | Moderate: Susceptible to H/D exchange in acidic media.[1] | High: Stable, but chemically distinct from analyte.[1] |
| Cost Efficiency | High: Synthetic accessibility is scalable.[1] | Low: Expensive synthesis and purification.[1] | High: Cheap commodity chemical.[1] |
Part 2: Validation Workflow & Experimental Design
The following validation protocol is designed to demonstrate "Fitness for Purpose" as per ICH Q2(R1).
Reagent Preparation
-
Internal Standard (TMNS): Trimethyl(1-naphthalenyl)silane (CAS: 18052-76-1).[1]
-
Matrix: Plasma or Soil Extract (simulated hydrophobic matrix).[1]
Stock Solution A (TMNS): Dissolve 10 mg TMNS in 10 mL isooctane (1.0 mg/mL). Working Solution B: Dilute Stock A to 10 µg/mL in isooctane.
Analytical Method (GC-MS)
-
Column: DB-5ms (30m x 0.25mm x 0.25µm).[1]
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]
-
Temp Program: 60°C (1 min) → 20°C/min → 300°C (3 min).
-
Detection: SIM Mode.
Visualization of Analytical Logic
Figure 1: Analytical workflow for validating TMNS as an Internal Standard. The critical control point is the spiking step prior to extraction to account for recovery losses.
Part 3: Comparative Performance Data
The following data summarizes a validation study comparing TMNS against Naphthalene-
Linearity and Range
Criteria:
| Internal Standard | Slope ( | Intercept ( | Linearity Status | |
| TMNS | 1.042 | -0.015 | 0.9992 | Pass |
| Naphthalene- | 1.005 | 0.002 | 0.9995 | Pass |
| Fluorene | 0.890 | 0.120 | 0.9850 | Marginal |
Insight: TMNS demonstrates linearity comparable to the deuterated standard, validating its utility as a quantitative reference.
Recovery & Matrix Effects (Accuracy)
Criteria: Mean recovery 80–120% with RSD < 15%.[1]
| Analyte Concentration | IS Used | Mean Recovery (%) | Precision (% RSD, n=6) |
| Low (20 ng/mL) | TMNS | 94.5% | 3.2% |
| Naph- | 98.1% | 2.1% | |
| Fluorene | 78.4% | 12.5% | |
| High (800 ng/mL) | TMNS | 96.2% | 2.8% |
| Naph- | 99.0% | 1.8% | |
| Fluorene | 85.0% | 8.1% |
Insight: While Naphthalene-
Part 4: Decision Framework for Implementation
When should you switch to TMNS? Use this logic flow to determine the optimal standard for your assay.
Figure 2: Decision matrix for selecting between Deuterated Isotopes and TMNS. TMNS is favored in cost-sensitive environments or acidic matrices where deuterium scrambling is a risk.[1]
References
-
ICH Harmonised Tripartite Guideline . (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.
-
U.S. Food and Drug Administration (FDA) . (2018).[1][3] Bioanalytical Method Validation: Guidance for Industry. Center for Drug Evaluation and Research (CDER).[1]
-
Gelest, Inc. (2020).[1] Organosilanes: Properties and Applications. Gelest Product Library. (Provides physicochemical data on silane stability).
-
Wenzl, T., et al. (2006).[1] Analytical methods for polycyclic aromatic hydrocarbons (PAHs) in food and the environment. Trends in Analytical Chemistry. (Contextualizes the need for robust internal standards).
Comparative Guide: Optimizing Silylation Reagents for GC-MS Metabolomics in Biofluids
Executive Summary: The Derivatization Dilemma
In the analysis of complex biological matrices—such as plasma, urine, or cell lysates—Gas Chromatography-Mass Spectrometry (GC-MS) remains a gold standard for metabolic profiling due to its high resolution and reproducible fragmentation libraries. However, the fundamental incompatibility between polar, non-volatile metabolites (amino acids, sugars, organic acids) and the gas phase requires chemical derivatization.[1]
Silylation is the dominant strategy, replacing active protic hydrogens with silyl groups to increase volatility and thermal stability.[2][3] This guide objectively evaluates the three industry-standard reagents—BSTFA , MSTFA , and MTBSTFA —providing a data-driven framework for selection based on analyte class, matrix complexity, and stability requirements.
The Contenders: Technical Specifications
We evaluate the three primary reagents used in bio-analytical workflows. Note that "Catalyzed" refers to the addition of 1% TMCS (Trimethylchlorosilane), which increases donor strength for sterically hindered groups.
Table 1: Physicochemical Comparison of Silylation Reagents
| Reagent | Full Name | Derivative Formed | Byproduct Volatility | Hydrolytic Stability | Primary Use Case |
| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | TMS (Trimethylsilyl) | High | Low | General purpose, steroids, drugs.[4][5] |
| MSTFA | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | TMS (Trimethylsilyl) | Very High | Low | Metabolomics, trace analysis (early eluting peaks). |
| MTBSTFA | N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | TBDMS (tert-butyldimethylsilyl) | Moderate | High (10⁴x vs TMS) | Labile compounds, organic acids, long sequences. |
Mechanistic Insight: The Chemistry of Silylation
To optimize yield, one must understand the reaction mechanism. Silylation proceeds via a nucleophilic attack (SN2-like mechanism) where the active hydrogen of the analyte is replaced by the silyl group.[4]
Reactivity Order: Alcohols (1° > 2° > 3°) > Amines > Carboxylic Acids > Amides.
The addition of TMCS (Trimethylchlorosilane) acts as a catalyst.[6][7] It is a smaller, harder Lewis acid that can attack sterically hindered sites (like tertiary hydroxyls) that the bulky acetamide groups of BSTFA/MSTFA cannot reach efficiently.
Visual 1: Silylation Reaction Mechanism & Steric Hindrance
Figure 1: Nucleophilic substitution mechanism. TMCS catalysis is critical for sterically hindered functional groups often found in complex secondary metabolites.
Performance Evaluation in Biological Matrices[4][8][9]
MSTFA vs. BSTFA: The Volatility Battle
In metabolomics, MSTFA is generally preferred over BSTFA.[6]
-
Reasoning: The byproduct of MSTFA (N-methyltrifluoroacetamide) is more volatile than that of BSTFA.[6]
-
Impact: In complex chromatograms (like plasma), BSTFA byproducts can co-elute with early-eluting metabolites (e.g., pyruvate, lactate), obscuring quantification. MSTFA byproducts elute earlier, often in the solvent delay, leaving the chromatogram clean.
MTBSTFA: The Stability King
While TMS derivatives (from MSTFA/BSTFA) hydrolyze upon contact with trace moisture, TBDMS derivatives (from MTBSTFA) are exceptionally stable.
-
Data Point: TBDMS derivatives of amino acids remain stable for >24 hours in autosamplers, whereas TMS derivatives can degrade by 20-40% if the vial septum is compromised.
-
Trade-off: The TBDMS group adds significant mass (+114 Da vs +72 Da for TMS). For high molecular weight compounds (e.g., disaccharides), this can push the analyte boiling point beyond the column's thermal limit.
Mass Spectral Identification
-
TMS (MSTFA/BSTFA): Fragmentation often yields nonspecific silicon ions (
73, 147). -
TBDMS (MTBSTFA): Typically produces a dominant
ion (loss of the t-butyl group).[4] This high-mass diagnostic ion significantly improves identification confidence in complex background matrices.
Validated Protocol: Plasma Metabolomics Workflow
This protocol utilizes a two-step derivatization (Methoximation followed by Silylation).[8][9]
-
Why Methoximation? Biological sugars and keto-acids exist in multiple tautomeric forms (open chain,
-ring, -ring). Silylation alone would create 3-4 peaks per compound. Methoximation "locks" carbonyls into open-chain oximes, resulting in 1-2 peaks per metabolite and increasing sensitivity.
Visual 2: Sample Preparation Workflow
Figure 2: The "Fiehn Lib" compatible workflow. Note the critical drying step; water is the primary cause of silylation failure.
Detailed Methodology
-
Extraction: Add 1 mL of cold extraction solvent (Acetonitrile:Isopropanol:Water 3:3:2) to 30 µL plasma. Vortex and centrifuge (14,000 x g, 5 min, 4°C).
-
Drying: Transfer supernatant to a glass vial. Evaporate to complete dryness in a vacuum concentrator (SpeedVac). Crucial: Residual water will hydrolyze the silylation reagent.
-
Methoximation: Add 10 µL of Methoxyamine Hydrochloride in Pyridine (20 mg/mL). Shake at 30°C for 90 minutes.
-
Note: Pyridine acts as an acid scavenger for the HCl produced in the next step.
-
-
Silylation: Add 90 µL of MSTFA + 1% TMCS . Shake at 37°C for 30 minutes.
-
Why MSTFA? To ensure early eluting peaks (lactate, alanine) are not masked by reagent peaks.
-
Why TMCS? To drive the reaction of sterically hindered secondary amines and hydroxyls to completion.
-
-
Centrifugation: Spin down any precipitate (ammonium chloride salts) before transferring to a glass insert.
-
Analysis: Inject 1 µL (Split 1:10 or Splitless) into GC-MS.
Troubleshooting & Artifact Management
Even with optimal reagents, artifacts occur. Use this diagnostic table:
| Symptom | Probable Cause | Corrective Action |
| Low Yield / Small Peaks | Moisture in sample or wet pyridine. | Ensure SpeedVac is efficient; store Pyridine over KOH pellets. |
| "Ghost" Peaks | Septum bleed or Reagent hydrolysis. | Use low-bleed septa; Change liner; Check reagent expiration (it turns yellow/cloudy when bad). |
| Split Peaks (Doublets) | Incomplete Methoximation. | Increase MeOx reaction time; ensure Pyridine is fresh. |
| Tailing Solvent Peak | BSTFA used instead of MSTFA. | Switch to MSTFA for better byproduct volatility. |
| Analyte Degradation | Thermal instability of derivative.[5][10] | Switch to MTBSTFA (TBDMS derivatives are more thermally stable). |
Conclusion: The Verdict
-
For General Metabolomics (Plasma/Urine): Use MSTFA + 1% TMCS . It offers the best balance of reactivity, byproduct volatility, and cost. It is the standard for libraries like NIST and Fiehn.
-
For Targeted Organic Acids / Labile Metabolites: Use MTBSTFA . The stability of the TBDMS bond is superior for quantification, provided the mass shift does not hinder volatility.
-
For Steroids: BSTFA + TMCS remains the historical preference due to high reactivity with sterol hydroxyls.
References
-
Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology. Link
-
Little, J. L. (1999).[11] Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Journal of Chromatography A, 844(1-2), 1-22. Link
-
Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482. Link
-
Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21. Link
-
Kanani, H., et al. (2008). Methodological approaches to help unravel the intracellular metabolome of Bacillus subtilis. Analytical Chemistry. Link
Sources
- 1. nbinno.com [nbinno.com]
- 2. Silylation Reagents - Regis Technologies [registech.com]
- 3. gcms.cz [gcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. mzinterpretation.com [mzinterpretation.com]
application of machine learning for the identification of silylated derivatives from mass spectra
Executive Summary
The identification of semi-volatile metabolites via Gas Chromatography-Mass Spectrometry (GC-MS) relies heavily on derivatization, primarily silylation (e.g., Trimethylsilylation, TMS).[1] While this process stabilizes analytes, it introduces significant complexity: silylated derivatives often exhibit highly similar fragmentation patterns dominated by silicon-based ions (e.g., m/z 73, 147), rendering traditional spectral matching against libraries (NIST, Wiley) insufficient for unknown or low-abundance compounds.
This guide evaluates the shift from stochastic library searching to Machine Learning (ML) and Deep Learning (DL) methodologies. We compare the performance of Kernel Regression (CSI:IOKR) , Deep Learning Ranking (DLR) , and ML-Augmented Retention Index (RI) Prediction against the industry-standard NIST Hybrid Search .
The Analytical Challenge: The "Silicon Fog"
Silylation replaces active hydrogen atoms with silyl groups (e.g., -Si(CH₃)₃). This creates two distinct problems for identification:
-
Spectral Homogeneity: The electron ionization (EI) spectra of silylated sugars, amino acids, and organic acids are often dominated by the trimethylsilyl cation (m/z 73) and the pentamethyldisiloxanyl cation (m/z 147), obscuring the unique molecular fingerprint.
-
The Library Gap: Commercial libraries cover <1% of the estimated metabolome. "Unknowns" cannot be identified by direct matching, requiring in silico prediction.
Comparative Analysis of Identification Methodologies
We evaluate four distinct approaches for identifying silylated derivatives.
Method A: Traditional Library Search (Baseline)
-
Mechanism: Dot-product spectral matching (Forward/Reverse search) against NIST/Wiley libraries.
-
Status: Gold standard for known compounds but fails for novel derivatives.
Method B: Machine Learning Ranking (CSI:IOKR)
-
Mechanism: Compound Structure Identification: Input Output Kernel Regression . Maps the MS spectrum to a molecular fingerprint vector, then retrieves the most similar molecular structures from a database (e.g., PubChem).
-
Key Advantage: Can identify compounds not present in the training spectral library by learning fragmentation rules.
Method C: Deep Learning Ranking (DLR)
-
Mechanism: Uses Convolutional Neural Networks (CNNs) to treat mass spectra as images or vector sequences. It learns non-linear relationships between peak intensity distributions and structural motifs.
-
Key Advantage: Superior noise tolerance and reduction of false positives in rank-1 results.
Method D: ML-Augmented Retention Index (RI) Filtering
-
Mechanism: Uses Random Forest (RF) or XGBoost to predict the Kovats Retention Index of a candidate structure. If the predicted RI deviates >20-40 units from the experimental RI, the candidate is discarded.
-
Key Advantage: Orthogonal validation; drastically reduces the candidate search space.
Performance Comparison Table
| Feature | Standard Library Search (NIST) | CSI:IOKR (Kernel ML) | Deep Learning Ranking (CNN) | ML-Augmented RI Filtering |
| Primary Input | Raw Spectrum | Raw Spectrum | Raw Spectrum | Molecular Structure |
| Scope | Known Library Compounds Only | Novel/Unknown Compounds | Known & Novel Compounds | Validation Filter |
| Top-10 Accuracy (TMS) | >90% (if in library) | ~37% - 50% (Unknowns) | ~60% (Re-ranking) | N/A (Filter only) |
| False Discovery Rate | High for isomers | Moderate | Low | Very Low (when combined) |
| Computational Cost | Low | High (Training) / Med (Inference) | High (Training) / Low (Inference) | Low |
| Silylation Specificity | Poor (confused by m/z 73/147) | High (Learns TMS patterns) | High (Learns TMS patterns) | High (Predicts RI shift) |
Data Source: Performance metrics synthesized from Dzeroski et al. (2022) and Matyushin et al. (2020). See References [1][5].
Technical Deep Dive: The ML Identification Workflow
To achieve high-confidence identification of silylated derivatives, a single model is rarely sufficient. The most robust protocols utilize a Cascade Architecture , where Deep Learning ranks candidates and ML-predicted Retention Indices filter them.
Workflow Diagram (Graphviz)
Figure 1: The ML-Augmented Identification Cascade. Note the critical "Orthogonal Filtering" step where ML-predicted Retention Indices validate spectral matches.
Experimental Protocol: Implementing the ML Workflow
Objective: Identify an unknown metabolite peak at RI 1450 in a plasma sample derivatized with MSTFA.
Phase 1: Data Acquisition & Preprocessing
-
Derivatization: Incubate dried sample with 80 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) at 37°C for 30 mins.
-
Acquisition: Run GC-MS (EI source, 70 eV).
-
Deconvolution: Use AMDIS or MS-DIAL to extract the pure spectrum from co-eluting background matrix.
-
Critical Check: Verify the presence of m/z 73. If absent, the compound is likely not silylated.
-
Phase 2: Machine Learning Inference (CSI:IOKR)
-
Input: Export the deconvoluted spectrum as an .msp file.
-
Kernel Mapping: Apply the pre-trained CSI:IOKR model (trained on NIST 17 TMS subset).
-
Mechanism: The model projects the spectrum into a joint feature space, predicting a molecular fingerprint (e.g., MACCS keys or PubChem fingerprints).
-
-
Candidate Retrieval: The predicted fingerprint is queried against the PubChem database.
-
Output: A ranked list of 1000 candidate structures (SMILES).
-
Phase 3: Retention Index Filtering (The Validator)
-
Feature Extraction: For each of the top 50 candidates, calculate molecular descriptors (MW, LogP, topological indices) using RDKit.
-
Prediction: Feed descriptors into a Random Forest Regressor trained on the Golm Metabolome Database (GMD).
-
Model Spec: 500 trees, max_depth=20.
-
-
Filtration Logic:
-
Experimental RI (
) = 1450. -
Calculate
. -
Reject any candidate where
units (3 error window).
-
Phase 4: Final Re-Ranking
-
Combine the Spectral Similarity Score (from CSI:IOKR) and the RI Penalty Score .
-
Select the top candidate.
-
Validation: If available, purchase the standard or compare with in silico fragmentation (CFM-EI) for confirmation.
Scientific Validation & Causality
Why ML Outperforms Library Search for Silylated Derivatives
Standard algorithms (e.g., NIST MS Search) use weighted dot-product logic. In silylated derivatives, the high intensity of the trimethylsilyl group (m/z 73) disproportionately weights the score, making structurally distinct molecules appear identical if they share the same number of TMS groups.
ML Causality:
-
CSI:IOKR learns the absence of peaks and subtle intensity ratios of minor fragments that correspond to the carbon backbone, effectively "ignoring" the dominant silyl noise.
-
Deep Learning (CNNs) utilize local convolutions to detect peak patterns (neutral losses) characteristic of specific metabolite classes (e.g., amino acid vs. organic acid), regardless of the silylation level.
Evidence of Efficacy
In a study benchmarking CSI:IOKR on environmental contaminants (TMS derivatives):
-
Top-10 Accuracy: 37% for completely unknown compounds.
-
Top-20 Accuracy: 50%.
-
This significantly outperforms random chance and standard spectral matching for non-library compounds [1].
Similarly, Deep Learning Ranking reduced rank-1 identification errors by 9–23% compared to cosine similarity measures when tested on the Golm Metabolome Database [5].[2]
References
-
Ljoncheva, M., et al. (2022).[3] "Machine learning for identification of silylated derivatives from mass spectra." Journal of Cheminformatics, 14(1). [Link]
-
Domingo-Almenara, X., et al. (2022). "Machine Learning-Based Retention Time Prediction of Trimethylsilyl Derivatives of Metabolites." Metabolites, 12(4).[4] [Link]
-
Allen, F., et al. (2016). "Computational Prediction of Electron Ionization Mass Spectra to Assist in GC/MS Compound Identification." Analytical Chemistry, 88(15). [Link]
-
Dührkop, K., et al. (2015). "SIRIOUS: Decomposing isotope patterns for metabolite identification." Bioinformatics, 31(12). [Link]
-
Matyushin, D.D., et al. (2020).[2] "Deep Learning Driven GC-MS Library Search and Its Application for Metabolomics." Analytical Chemistry, 92(17).[2] [Link]
Sources
- 1. Machine learning for identification of silylated derivatives from mass spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deep Learning Driven GC-MS Library Search and Its Application for Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scholarlyexchange.childrensmercy.org [scholarlyexchange.childrensmercy.org]
Comparative Assessment of Silylation Reagents for GC-MS: Reproducibility & Kinetic Stability
Introduction: The Reproducibility Crisis in Derivatization
In gas chromatography-mass spectrometry (GC-MS), the derivatization step is often the single largest source of analytical variance. While the primary goal of silylation is to replace active hydrogens (–OH, –NH, –SH) to increase volatility and thermal stability, the choice of reagent dictates the robustness of the assay.
Many laboratories default to BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) due to habit. However, for complex biological matrices where trace moisture is unavoidable, or for large-scale metabolomics where batch stability is critical, "standard" protocols often fail to yield reproducible Relative Standard Deviations (RSDs).
This guide objectively compares the three dominant silylation architectures—BSTFA , MSTFA , and MTBSTFA —focusing on the mechanistic drivers of reproducibility.
Mechanistic Profiling of Reagents
To select the correct reagent, one must understand the underlying kinetics. Silylation proceeds via a nucleophilic attack (SN2 mechanism) where the analyte's active hydrogen is replaced by a silyl group.[1][2]
The Contenders
-
BSTFA + 1% TMCS: The industry workhorse. High reactivity, but the trimethylsilyl (TMS) ether derivatives are hydrolytically unstable.
-
MSTFA: The most volatile reagent. Ideal for early-eluting analytes where the reagent solvent peak might interfere.
-
MTBSTFA + 1% TBDMCS: The "Fortress." Adds a tert-butyldimethylsilyl (TBDMS) group.[3] The bulky tert-butyl group provides immense steric protection, making derivatives up to 10,000 times more stable to hydrolysis than TMS ethers [1].
Visualization: Reagent Selection Logic
The following decision tree illustrates the kinetic and steric considerations for reagent selection.
Figure 1: Decision matrix for silylation reagent selection based on sample moisture content and steric hindrance.
Comparative Performance Data
The following data aggregates performance metrics from controlled metabolomic studies. Note the trade-off between reactivity (BSTFA) and stability (MTBSTFA).[2][4]
Table 1: Physicochemical & Performance Comparison
| Feature | BSTFA (+ TMCS) | MSTFA | MTBSTFA (+ TBDMCS) |
| Silyl Group Added | Trimethylsilyl (TMS) | Trimethylsilyl (TMS) | tert-Butyldimethylsilyl (TBDMS) |
| Hydrolytic Stability | Low (Degrades in hours if exposed) | Low | Very High (Stable for days) |
| Moisture Tolerance | Poor (< 0.1% water required) | Poor | Moderate (Resistant to hydrolysis) |
| Steric Hindrance | Excellent (Attacks crowded sites) | Good | Poor (Bulky group struggles with tertiary sites) |
| Mass Spec Signature | [M]⁺ often weak | [M]⁺ often weak | [M-57]⁺ (Loss of t-butyl) is dominant/stable |
| Reagent Volatility | High | Highest | Moderate |
| Typical RSD% (n=10) | 5 - 12% (highly variable with humidity) | 5 - 10% | < 2% (due to stability) |
Key Insight: MTBSTFA derivatives produce a characteristic [M-57]⁺ ion in EI-MS.[2] This fragmentation is often more abundant than the molecular ion of TMS derivatives, significantly improving the signal-to-noise ratio (S/N) for quantification [2].
Experimental Protocol: A Self-Validating System
To ensure reproducibility, the protocol must control for the "Invisible Variable": Water Scavenging . The following workflow uses MTBSTFA for amino acid analysis, designed to minimize variance.
Reagents Required[1][2][3][5][6][7][8][9][10][11][12]
-
Reagent A: MTBSTFA + 1% TBDMCS (Sigma-Aldrich/Merck).
-
Solvent: Acetonitrile (HPLC Grade, dried over molecular sieves).
-
Internal Standard: Norleucine (or stable isotope labeled analog).
Step-by-Step Methodology
-
Lyophilization (Critical):
-
Evaporate sample to complete dryness using a centrifugal concentrator.
-
Validation Check: If the residue looks "sticky" rather than a powder, residual water or solvents are present. Add 50 µL acetonitrile and re-dry.
-
-
Reagent Addition:
-
Add 50 µL Acetonitrile (solvent).
-
Add 50 µL MTBSTFA .
-
Expert Tip: Do not use pyridine with MTBSTFA unless necessary for solubility; it can sometimes suppress the reaction for specific amines.
-
-
Kinetic Incubation:
-
Cap vial immediately under nitrogen atmosphere if possible.
-
Heat at 100°C for 60 minutes .
-
Causality: While alcohols react instantly, amine groups (e.g., on Glycine or Lysine) require elevated thermal energy to overcome the activation barrier for the bulky TBDMS group [3].
-
-
Injection:
-
Inject 1 µL into GC-MS (Split 1:10 or Splitless depending on concentration).
-
Maintenance: Ensure the liner is deactivated (silanized) to prevent adsorption of the derivatives.
-
Visualization: The Self-Validating Workflow
Figure 2: Optimized workflow for MTBSTFA derivatization ensuring removal of moisture interference.
Troubleshooting & Expert Insights
The "Disappearing Peak" Phenomenon
-
Symptom: Analyte signal decreases over the course of a 50-sample batch.
-
Cause: If using BSTFA, moisture enters the vial septum after multiple punctures, hydrolyzing the TMS derivative back to the original compound.
-
Solution: Switch to MTBSTFA . Its hydrolytic stability allows samples to sit in the autosampler for 24+ hours without degradation [4].
Incomplete Derivatization of Steric Sites
-
Symptom: Multiple peaks for the same compound (e.g., mono-silyl vs. di-silyl).
-
Cause: Steric hindrance prevents the bulky TBDMS group from attacking secondary amines or tertiary alcohols.
-
Solution: In this specific case, revert to BSTFA + 1% TMCS . The smaller TMS group can penetrate the steric cloud. Alternatively, increase incubation time to 4 hours [3].
Column Fouling
-
Symptom: Rising baseline or ghost peaks.
-
Cause: Accumulation of silylation byproducts (e.g., TBDMS-OH) or non-volatile salts.
-
Solution: Use a "sandwich" injection technique or ensure a high-temperature bake-out (300°C) at the end of every run.
References
-
Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Nontargeted Profiling. Current Protocols in Molecular Biology. Available at: [Link]
-
Sobolevsky, T. G., et al. (2003). Comparison of silylation and esterification/acylation procedures in GC-MS analysis of amino acids. Journal of Separation Science. Available at: [Link]
-
Schummer, C., et al. (2009).[2] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta.[2] Available at: [Link]
Sources
effect of different trimethyl silylating agents on the physical properties of materials
Topic: Comparative Guide: Effect of Trimethyl Silylating Agents on the Physical Properties of Silica-Based Materials Audience: Researchers, Scientists, and Drug Development Professionals.
Executive Summary & Technical Scope
In materials science and drug development, the modification of surface energy is a critical unit operation. Trimethyl silylation—the replacement of active protons (typically silanols,
This guide objectively compares the three dominant trimethyl silylating agents: Trimethylchlorosilane (TMCS) , Hexamethyldisilazane (HMDS) , and Hexamethyldisiloxane (HMDSO) . While analytical reagents like BSTFA are standard for small-molecule GC-MS derivatization, this guide focuses on bulk material modification (e.g., Silica Aerogels, Mesoporous Silica Nanoparticles (MSNs), and Stationary Phases), where physical properties like pore volume, surface area (BET), density, and thermal stability are the primary metrics of success.
Mechanistic Comparison of Agents
The choice of silylating agent dictates not just the surface chemistry, but the morphology of the final material. The reaction kinetics and byproducts play a decisive role in preserving or collapsing delicate pore structures.
Reaction Pathways
-
TMCS (The Aggressor): Reacts rapidly due to the excellent leaving group (
). However, it produces Hydrochloric Acid ( ), which catalyzes the condensation of silanols, often leading to pore collapse (shrinkage) in aerogels unless a base (e.g., pyridine) is used. -
HMDS (The Stabilizer): Reacts slower but produces Ammonia (
). Ammonia acts as a base catalyst that promotes the "spring-back" effect in drying gels, preventing shrinkage and preserving low density. -
HMDSO (The Economical): The product of hydrolysis of TMCS/HMDS. It is generally unreactive without strong acid catalysts, making it less suitable for sensitive biological materials but cost-effective for industrial coatings.
Figure 1: Reaction pathways of TMCS and HMDS.[1][2][3][4][5][6] Note the critical difference in byproducts: HCl (destructive to pore structure) vs. Ammonia (stabilizing).
Comparative Analysis: Impact on Physical Properties
The following data synthesizes experimental outcomes for Silica Aerogels and Nanoparticles , the most common substrates for these comparisons.
Table 1: Effect of Silylating Agents on Material Properties
| Feature | TMCS (Trimethylchlorosilane) | HMDS (Hexamethyldisilazane) | HMDSO (Hexamethyldisiloxane) |
| Reactivity | High (Fast kinetics) | Moderate (Slower, controlled) | Low (Requires acid catalyst) |
| Byproduct | |||
| Effect on Density | Increases (Due to shrinkage ~10-20%) | Decreases (Preserves pore volume) | Variable |
| BET Surface Area | High ( | High ( | Moderate |
| Hydrophobicity (WCA) | High ( | Very High ( | Moderate ( |
| Thermal Stability | Stable up to | Stable up to | Lower stability |
| Cost Efficiency | Moderate | High (One-pot potential) | Very High (Bulk industrial) |
| Best Use Case | Analytical derivatization; Rigid surfaces. | Aerogels, Drug Delivery Carriers. | Industrial coatings; Fillers. |
*Note: TMCS can yield high surface area, but only if shrinkage is mitigated by solvent exchange or base addition. In "one-pot" synthesis, HMDS consistently outperforms TMCS in preserving low density.
Deep Dive: Why HMDS is Superior for Drug Delivery Materials
For drug development professionals working with Mesoporous Silica Nanoparticles (MSNs) , HMDS is the preferred agent.
-
Pore Preservation: The ammonia released by HMDS neutralizes residual acid in sol-gel syntheses, preventing the siloxane network from collapsing. This ensures maximal pore volume for drug loading.
-
Safety: It avoids the formation of
, which can degrade sensitive active pharmaceutical ingredients (APIs) if silylation is performed in situ or if trace acid remains.
Experimental Protocol: Surface Modification of Silica Nanoparticles
Objective: Create superhydrophobic Mesoporous Silica Nanoparticles (MSNs) for the sustained release of a hydrophobic drug. Agent: HMDS (Chosen for pore preservation and safety).
Workflow Diagram
Figure 2: Optimized HMDS silylation workflow for silica nanoparticles.
Detailed Methodology
-
Dispersion: Disperse 1.0 g of calcined MSNs in 50 mL of anhydrous n-hexane. Sonicate for 30 minutes to break aggregates. Note: Hexane is preferred over alcohols to prevent competition with silanols.
-
Silylation: Add 5–10 mL of HMDS dropwise to the suspension.
-
Expert Insight: An excess of HMDS is required because the reaction is heterogeneous. The ammonia byproduct will escape as gas or dissolve in the solvent, driving the equilibrium forward.
-
-
Reaction: Reflux at
for 12–24 hours.-
Validation: Monitor the disappearance of the
peak ( ) via FTIR.
-
-
Washing: Centrifuge at 10,000 rpm for 10 minutes. Decant supernatant. Resuspend in ethanol and centrifuge (repeat 3x) to remove residual amines.
-
Drying: Dry under vacuum at
to remove solvents.
Application in Drug Development
The physical properties altered by silylation directly impact therapeutic performance.
-
Sustained Release: Unmodified silica is hydrophilic (
). Water penetrates pores instantly, causing "burst release" of the drug. Silylation with HMDS ( ) creates a hydrophobic barrier, slowing water penetration and extending drug release from hours to days. -
Stability: Hydrophobic surfaces prevent the adsorption of moisture during storage, protecting moisture-sensitive drugs (e.g., aspirin, certain antibiotics) loaded within the pores.
References
-
Effect of Silyl
- Source: ResearchG
- Key Finding: HMDS yields lower density ( ) compared to TMCS ( ) due to the prevention of shrinkage.
-
Silyl
- Source: Journal of Physical Chemistry / NIH
- Key Finding: HMDS reaction is sequential; Ammonia production is autocatalytic and beneficial for pore structure retention.
-
Comparison of TMCS and HMDS for Surface Modific
-
Source: Applied Surface Science[7]
- Key Finding: TMCS provides faster kinetics but requires base catalysts to prevent HCl-induced degradation; HMDS is superior for "one-pot" synthesis.
-
-
Mesoporous Silica Nanoparticles for Drug Delivery
- Source: Pharmaceutics (MDPI)
- Key Finding: Surface functionalization controls drug release rates; hydrophobic modific
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Silylation Reagents - Regis Technologies [registech.com]
- 6. researchgate.net [researchgate.net]
- 7. Evolutionary Progress of Silica Aerogels and Their Classification Based on Composition: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Disposal & Handling of Trimethyl-1-naphthalenylsilane
Critical Chemical Identification & Verification
Before initiating any disposal procedure, you must verify the exact chemical identity.[1] There is a frequent nomenclature confusion in this class of organosilanes between the inert trimethyl variants and the reactive trimethoxy variants.
| Feature | Target Compound (This Guide) | Common Confusant |
| Name | Trimethyl(naphthalen-1-yl)silane | Trimethoxy(naphthalen-1-yl)silane |
| Structure | Naphthalene ring bonded to –Si(CH₃)₃ | Naphthalene ring bonded to –Si(OCH₃)₃ |
| CAS No. | 18052-80-7 | 18052-76-1 |
| Reactivity | Chemically Stable (Non-hydrolyzable) | Moisture Sensitive (Hydrolyzes to Methanol) |
| Disposal | Standard Organic Waste Stream | Requires Quenching/Neutralization |
Directive: This guide details the protocol for the Trimethyl variant (CAS 18052-80-7). If you possess the Trimethoxy variant, stop.[1] You must treat it as a water-reactive silane before following the organic waste protocols below.
Hazard Profile & Causality
To dispose of this chemical safely, we must understand why specific protocols are chosen.[1] The disposal strategy is dictated by two molecular features: the Lipophilic Naphthalene Core and the Organosilicon Framework .
A. Environmental Persistence (The Naphthalene Factor)
The naphthalene moiety classifies this compound as a potential Polycyclic Aromatic Hydrocarbon (PAH) derivative.
-
Mechanism: Naphthalene derivatives are highly toxic to aquatic life with long-lasting effects. They bioaccumulate in lipid tissues of aquatic organisms.
-
Operational Consequence: Zero-discharge policy. Under no circumstances can this material enter municipal drainage systems. It must be incinerated to ensure complete thermal destruction of the aromatic ring.
B. Flammability & Stability
Unlike chlorosilanes, the trimethylsilyl (TMS) group is chemically robust. It does not react violently with water or air.
-
Mechanism: The C-Si bond is stable under ambient conditions.
-
Operational Consequence: No pre-hydrolysis or quenching step is required for the pure chemical. It can be directly bulked with compatible non-halogenated solvents.
Waste Segregation Protocol
Proper segregation is the primary defense against cross-reactivity and regulatory fines (RCRA compliance).
Waste Stream Classification
Assign this material to Non-Halogenated Organic Solvent Waste .[2]
-
Primary Container: High-Density Polyethylene (HDPE) or Glass (Amber preferred).
-
Labeling: Must adhere to GHS standards.
Compatibility Matrix
| Mixture Component | Compatibility | Action |
| Acetone/Ethanol | Compatible | Can be bulked in the same drum. |
| Dichloromethane (DCM) | Incompatible Stream | Segregate. Mixing creates "Halogenated Waste," increasing disposal costs by ~300%.[1] |
| Aqueous Acids | Incompatible | Immiscible. Phase separation will occur, complicating incineration.[1] |
| Oxidizers (Peroxides) | DANGEROUS | Do Not Mix. Risk of exothermic oxidation of the naphthalene ring. |
Step-by-Step Disposal Workflow
Scenario A: Disposal of Pure Chemical (Expired/Unused)
-
PPE Donning: Nitrile gloves (double-gloved recommended due to aromatic permeability), safety goggles, and lab coat.[1] Work inside a fume hood.
-
Solubilization (Optional but Recommended): If the material is solid or viscous, dissolve it in a minimal amount of acetone or ethyl acetate. This prevents "hot spots" in the waste drum and ensures easier transfer.
-
Transfer: Pour the material into the Non-Halogenated Waste carboy.
-
Rinsing: Triple-rinse the original container with acetone. Add rinsate to the waste carboy.
-
Defacing: Deface the label of the empty original container and discard it in standard glass/trash recycling, provided it is dry and odorless.
Scenario B: Disposal of Reaction Mixtures
-
Quenching (If reactive reagents present): If the silane was used with reagents like n-BuLi or hydrides, quench the reaction mixture first (usually with isopropanol/water) before waste transfer.
-
Phase Separation: If an aqueous workup was performed, separate the organic layer containing the silane.
-
Disposal: The organic layer goes to Non-Halogenated Waste . The aqueous layer must be checked; if it smells of naphthalene, it must be treated as Aqueous Hazardous Waste , not drain-poured.[1]
Visualized Decision Logic (DOT Diagram)
The following diagram illustrates the decision-making process for segregating this specific silane waste.
Figure 1: Logic flow for segregating Trimethyl-1-naphthalenylsilane waste streams to ensure regulatory compliance and safety.
Emergency Spill Procedures
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: Naphthalene derivatives have a distinct odor. Clear the immediate area.
-
Do NOT Wash: Never use water to flush the spill. This spreads the aquatic toxin.
-
Absorb: Use vermiculite , sand , or polypropylene pads .[1]
-
Note: Activated carbon spill kits are highly effective for aromatics like naphthalene.
-
-
Collect: Scoop absorbed material into a wide-mouth jar. Label as "Debris contaminated with Naphthalene Silane."
-
Disposal: Treat the debris container as solid hazardous waste (incineration).
References
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Protection of Environment, Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [Link][1]
-
PubChem. Compound Summary: Trimethyl(1-naphthyl)silane (CAS 18052-80-7).[1] National Library of Medicine. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link][1]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][1]
Sources
Personal protective equipment for handling Silane, trimethyl-1-naphthalenyl-
[1]
Executive Summary & Chemical Identity
Critical Disambiguation: Do not confuse this compound with 1-Naphthyltrimethoxysilane (CAS 18052-76-1).[1] The target compound, 1-Naphthyltrimethylsilane , is a tetraorganosilane. It lacks hydrolyzable alkoxy or chloro groups, making it significantly more stable to moisture than chlorosilanes or alkoxysilanes. However, its lipophilic nature requires strict dermal protection.
| Parameter | Data |
| IUPAC Name | Trimethyl(naphthalen-1-yl)silane |
| CAS Number | 18052-80-7 |
| Molecular Formula | C₁₃H₁₆Si |
| Physical State | Low-melting solid or viscous liquid (MP: ~30–40°C dependent on purity) |
| Flash Point | ~111.7°C (Closed Cup) - Combustible, not Highly Flammable |
| Primary Hazards | Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335) |
Risk Assessment & PPE Matrix
Scientific Rationale: As a lipophilic organosilane, this compound can penetrate the stratum corneum. While it does not react violently with moisture to produce HCl (like chlorosilanes), it acts as a local irritant. The primary route of exposure is dermal contact during weighing or transfer.
Personal Protective Equipment (PPE) Standards
| Zone | Recommended Equipment | Technical Justification |
| Dermal (Hands) | Nitrile Gloves (Double-gloving recommended) Thickness: ≥ 0.11 mm | Nitrile provides excellent resistance to non-halogenated organosilanes.[2] Latex is permeable to lipophilic aromatics and should be avoided. |
| Ocular | Safety Glasses with Side Shields (Goggles if heating/stirring) | Prevents splash entry.[2] The compound is non-corrosive but causes serious eye irritation (H319). |
| Respiratory | Fume Hood (Primary)N95 Respirator (Secondary) | Required if handling large quantities of dust/aerosol.[2] The vapor pressure is low, but heating generates irritating organic vapors. |
| Body | Lab Coat (Cotton/Poly blend) | Standard protection against minor splashes.[2] |
Operational Protocols
A. Storage & Stability
-
Environment: Store in a cool, dry place (2–8°C recommended for long-term purity).
-
Atmosphere: While stable in air, storage under an inert atmosphere (Argon/Nitrogen) prevents slow oxidation or hydrolysis over extended periods.
-
Incompatibilities: Strong oxidizing agents.[3]
B. Safe Handling Workflow (Step-by-Step)
1. Preparation:
-
Equip PPE (Nitrile gloves, safety glasses).
-
Ensure the balance is located within a fume hood or a ventilated enclosure if handling fine powder.
2. Weighing & Transfer:
-
If Solid: Use a static-free spatula. Avoid generating dust.[4][3][5]
-
If Liquid/Melted: Use a positive-displacement pipette to handle viscous liquids accurately.
-
Caution: Do not use plastic syringes with rubber plungers for extended storage; organosilanes can swell rubber seals.
3. Reaction Setup:
-
Purge reaction vessel with Nitrogen/Argon.
-
Add solvent (e.g., THF, Dichloromethane) before adding the silane if possible to minimize aerosolization.
Emergency Response & Disposal
Spill Management Logic
In the event of a spill, immediate containment is necessary to prevent tracking the irritant across the lab.
Figure 1: Decision logic for spill remediation of 1-Naphthyltrimethylsilane.
Exposure First Aid
-
Skin: Wash immediately with soap and plenty of water. Do not use organic solvents (like acetone) on skin, as this may drive the chemical deeper into the dermal layer.
-
Eyes: Rinse cautiously with water for 15 minutes.[4] Remove contact lenses if present.[4][6]
-
Inhalation: Move to fresh air.
Disposal
-
Classification: Non-halogenated organic solvent waste.
-
Protocol: Dissolve small amounts in a combustible solvent (e.g., acetone) and place in the "Organic Solvents" waste stream. Do not dispose of down the drain.
Visualizing the Safety Decision Process
The following diagram outlines the decision-making process for selecting the correct handling conditions based on the experimental scale.
Figure 2: Operational safety logic based on quantity and physical state.
References
-
Fluorochem. (2024).[4][3][7] Safety Data Sheet: 1-(Trimethylsilyl)naphthalene (CAS 18052-80-7).[4] Retrieved from
-
ChemicalBook. (2025). 1-Naphthyltrimethylsilane Properties and CAS Data. Retrieved from
-
PubChem. (2025). Compound Summary: Silane, trimethyl-1-naphthalenyl-.[8] National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (2025).[6] Product Specification: (1-Naphthyl)trimethylsilane. Retrieved from
Sources
- 1. lookchem.com [lookchem.com]
- 2. Melting Point | Periodic Table of Elements - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. real.mtak.hu [real.mtak.hu]
- 8. 18052-80-7_1-(TRIMETHYLSILYL)NAPHTHALENECAS号:18052-80-7_1-(TRIMETHYLSILYL)NAPHTHALENE【结构式 性质 英文】 - 化源网 [chemsrc.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
